molecular formula C12H15ClO2 B1581595 5-Chloropentyl benzoate CAS No. 55092-47-2

5-Chloropentyl benzoate

Cat. No.: B1581595
CAS No.: 55092-47-2
M. Wt: 226.7 g/mol
InChI Key: XIOZPPYPTAEPGJ-UHFFFAOYSA-N
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Description

5-Chloropentyl benzoate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165614. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropentyl benzoate
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InChI

InChI=1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XIOZPPYPTAEPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40203614
Record name 5-Chloropentyl benzoate
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Molecular Weight

226.70 g/mol
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CAS No.

55092-47-2
Record name 5-Chloropentyl benzoate
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Record name 5-Chloropentyl benzoate
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Record name 5-CHLOROPENTYL BENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-chloropentyl benzoate, a valuable bifunctional molecule in organic synthesis. The document details two primary synthetic routes: the Fischer esterification of benzoic acid with 5-chloro-1-pentanol and the acylation of 5-chloro-1-pentanol with benzoyl chloride. Each method is presented with a step-by-step experimental protocol, underpinned by a discussion of the reaction mechanisms and the rationale for procedural choices. Furthermore, this guide offers a thorough characterization of the target compound, including predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed interpretations. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science, facilitating the synthesis and reliable identification of this compound.

Introduction

This compound is a chemical compound of interest in various fields of chemical synthesis due to its bifunctional nature. It incorporates a terminal chloro group, which can serve as a leaving group in nucleophilic substitution reactions, and a benzoate ester, a common pharmacophore and a versatile functional group for further transformations. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

This guide, authored from the perspective of a Senior Application Scientist, aims to provide not just procedural steps but also the underlying scientific principles that govern the synthesis and characterization of this compound. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific needs.

Synthesis of this compound

Two principal and reliable methods for the synthesis of this compound are presented herein: Fischer esterification and acylation with benzoyl chloride. The choice between these methods will often depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Method 1: Fischer Esterification of Benzoic Acid with 5-Chloro-1-pentanol

Fischer esterification is a classic acid-catalyzed esterification reaction.[1] The reaction involves the condensation of a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed.[2]

Reaction Mechanism: Fischer Esterification

The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 5-chloro-1-pentanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Benzoic_Acid Ph-C(=O)OH H+ H⁺ Benzoic_Acid->H+ Protonated_Benzoic_Acid Ph-C(=O⁺H)OH H+->Protonated_Benzoic_Acid Protonated_Benzoic_Acid_2 Ph-C(=O⁺H)OH Alcohol R-OH (5-Chloro-1-pentanol) Protonated_Benzoic_Acid_2->Alcohol Tetrahedral_Intermediate Ph-C(OH)(O⁺HR)OH Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Ph-C(OH)(O⁺HR)OH Proton_Transfer Ph-C(OH)(OR)O⁺H₂ Tetrahedral_Intermediate_2->Proton_Transfer Proton_Transfer_2 Ph-C(OH)(OR)O⁺H₂ Water_Loss Ph-C(=O⁺R)OH Proton_Transfer_2->Water_Loss H2O H₂O Water_Loss->H2O Water_Loss_2 Ph-C(=O⁺R)OH Ester Ph-C(=O)OR (this compound) Water_Loss_2->Ester H+_out H⁺ Ester->H+_out

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq), 5-chloro-1-pentanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel.[3]

Method 2: Acylation with Benzoyl Chloride

The reaction of an alcohol with an acyl chloride is a highly efficient method for ester synthesis. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction conditions, which involve using an aqueous base, are also applicable.[4][5][6]

Reaction Mechanism: Acylation with Benzoyl Chloride

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of 5-chloro-1-pentanol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to yield the ester. The base neutralizes the resulting HCl.

Acylation cluster_0 Nucleophilic Attack cluster_1 Elimination of Chloride cluster_2 Deprotonation Benzoyl_Chloride Ph-C(=O)Cl Alcohol R-OH (5-Chloro-1-pentanol) Benzoyl_Chloride->Alcohol Tetrahedral_Intermediate Ph-C(O⁻)(Cl)O⁺HR Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Ph-C(O⁻)(Cl)O⁺HR Protonated_Ester Ph-C(=O⁺H)OR Tetrahedral_Intermediate_2->Protonated_Ester Cl- Cl⁻ Protonated_Ester->Cl- Protonated_Ester_2 Ph-C(=O⁺H)OR Base Base Protonated_Ester_2->Base Ester Ph-C(=O)OR (this compound) Base->Ester BaseH+ Base-H⁺ Ester->BaseH+

Caption: Mechanism of Acylation with Benzoyl Chloride.

Experimental Protocol: Acylation with Benzoyl Chloride

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 5-chloro-1-pentanol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C.

  • Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3][7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section provides predicted data for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAr-H (ortho to C=O)
~7.55t1HAr-H (para to C=O)
~7.45t2HAr-H (meta to C=O)
~4.35t2H-OCH₂-
~3.55t2H-CH₂Cl
~1.80m4H-OCH₂CH₂- and -CH₂CH₂Cl
~1.55m2H-CH₂CH₂CH₂-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166.5C=O (ester)
~133.0Ar-C (para to C=O)
~130.5Ar-C (ipso to C=O)
~129.5Ar-C (ortho to C=O)
~128.4Ar-C (meta to C=O)
~65.0-OCH₂-
~44.8-CH₂Cl
~32.2-CH₂CH₂Cl
~28.3-OCH₂CH₂-
~23.5-CH₂CH₂CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3070-3030MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1720Strong, SharpC=O stretch (ester)
~1270 and ~1110StrongC-O stretch (ester)
~710StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₂H₁₅ClO₂) at m/z = 226 (and an M+2 peak at m/z = 228 due to the ³⁷Cl isotope).

  • Base Peak: A prominent peak at m/z = 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the ester bond.[11]

  • Other Fragments:

    • m/z = 77: Phenyl cation ([C₆H₅]⁺), from the loss of CO from the benzoyl cation.

    • m/z = 122: Benzoic acid radical cation, from a McLafferty-type rearrangement.

    • Fragments resulting from the cleavage of the pentyl chain, such as loss of a chloropropyl radical to give a fragment at m/z = 149.

Conclusion

This technical guide has detailed two robust and adaptable methods for the synthesis of this compound: Fischer esterification and acylation with benzoyl chloride. The provided step-by-step protocols, accompanied by mechanistic insights, offer a solid foundation for the successful preparation of this versatile bifunctional molecule. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized product. The information presented herein is designed to empower researchers in their synthetic endeavors, fostering a deeper understanding of the chemical principles at play and facilitating the application of this compound in the development of novel molecules and materials.

References

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][10]benzodiazepin-1(2H)-ones. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

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Sources

A Technical Guide to the Physicochemical Properties of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 5-chloropentyl benzoate (CAS No. 55092-47-2), a molecule of interest in synthetic chemistry and potentially in drug discovery cascades. This document moves beyond a simple recitation of data points, offering insights into the experimental rationale for property determination and providing detailed, actionable protocols for its characterization. The guide is structured to provide both foundational knowledge and practical application for scientists working with this and structurally related compounds.

Introduction to this compound: Structure and Potential Applications

This compound is an organic compound featuring a benzoate ester functional group linked to a five-carbon alkyl chain terminated by a chlorine atom. Its chemical structure marries the aromaticity and ester functionality of the benzoate group with the reactivity of a primary alkyl chloride. This bifunctionality makes it a versatile intermediate in organic synthesis.

The presence of a lipophilic benzene ring and a flexible alkyl chain suggests potential for this molecule to interact with biological systems. The terminal chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This property is particularly valuable in the construction of larger, more complex molecules, including potential pharmaceutical lead compounds. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Organochlorine compounds, for instance, are constituents in numerous approved pharmaceuticals, where the halogen can influence metabolic stability, binding affinity, and membrane permeability.[1][2]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
IUPAC Name This compound-
Synonyms Benzoic acid 5-chloropentyl ester[3]
CAS Number 55092-47-2[3]
Molecular Formula C₁₂H₁₅ClO₂[3]
Molecular Weight 226.70 g/mol [3]
Boiling Point 320 °C at 760 mmHg[3]
Melting Point Not experimentally determined (Predicted)-
Density Not experimentally determined (Predicted)-
Solubility Poorly soluble in water, miscible with organic solventsGeneral ester properties[4]
LogP (calculated) 4.00[3]
Polar Surface Area 26.3 Ų[3]
Index of Refraction 1.511[3]
Molar Refractivity 61.4 cm³[3]

Spectroscopic Characterization: A Predictive Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the chloropentyl chain.

  • Aromatic Protons (δ 7.4-8.1 ppm): The protons on the benzene ring will appear in the downfield region. The protons ortho to the carbonyl group (positions 2 and 6) are expected to be the most deshielded, appearing as a multiplet around δ 8.0-8.1 ppm. The meta (positions 3 and 5) and para (position 4) protons will likely appear as a more complex multiplet between δ 7.4 and 7.6 ppm.

  • Ester Methylene Protons (-OCH₂-, δ ~4.3 ppm): The two protons on the carbon adjacent to the ester oxygen will be deshielded and are predicted to appear as a triplet around δ 4.3 ppm.

  • Chlorinated Methylene Protons (-CH₂Cl, δ ~3.6 ppm): The two protons on the carbon bearing the chlorine atom will also be deshielded, appearing as a triplet around δ 3.6 ppm.

  • Alkyl Chain Methylene Protons (-CH₂CH₂CH₂-, δ ~1.5-1.9 ppm): The remaining six protons of the pentyl chain will appear as a series of multiplets in the upfield region, likely between δ 1.5 and 1.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

  • Carbonyl Carbon (C=O, δ ~166 ppm): The ester carbonyl carbon is expected to have a chemical shift in the downfield region, around δ 166 ppm.

  • Aromatic Carbons (δ ~128-133 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the carbonyl group (C1) will be at the lower field end of this range, while the other carbons will have distinct shifts based on their positions.

  • Ester Methylene Carbon (-OCH₂-, δ ~65 ppm): The carbon attached to the ester oxygen is expected around δ 65 ppm.

  • Chlorinated Methylene Carbon (-CH₂Cl, δ ~45 ppm): The carbon bonded to the chlorine atom should appear around δ 45 ppm.

  • Alkyl Chain Methylene Carbons (-CH₂CH₂CH₂-, δ ~20-30 ppm): The remaining three carbons of the pentyl chain will have chemical shifts in the typical aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by the characteristic absorptions of the ester functional group and the C-Cl bond.

  • C=O Stretch (around 1720 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720 cm⁻¹.

  • C-O Stretch (around 1270 cm⁻¹ and 1110 cm⁻¹): Two distinct C-O stretching vibrations are characteristic of esters.

  • Aromatic C-H Stretch (above 3000 cm⁻¹): Weak to medium bands corresponding to the stretching of C-H bonds on the benzene ring will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (below 3000 cm⁻¹): Medium to strong bands for the C-H stretching of the pentyl chain will be observed just below 3000 cm⁻¹.

  • C-Cl Stretch (around 600-800 cm⁻¹): A moderate absorption band in the fingerprint region will indicate the presence of the C-Cl bond.

Experimental Protocols for Synthesis and Characterization

The following section provides detailed, field-proven methodologies for the synthesis and characterization of this compound. These protocols are designed to be self-validating, with clear causality behind the experimental choices.

Synthesis of this compound via Fischer Esterification

This protocol describes a classic Fischer esterification, a reliable method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[5]

Diagram of the Fischer Esterification Workflow:

FischerEsterification Reactants Benzoic Acid + 5-Chloropentan-1-ol + Sulfuric Acid (cat.) Reflux Reflux (e.g., 2-4 hours) Reactants->Reflux Heating Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Cooling Purification Column Chromatography or Distillation Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoic acid (1.0 eq), 5-chloropentan-1-ol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). The use of a slight excess of the alcohol helps to drive the equilibrium towards the product side.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine. The bicarbonate wash is crucial for removing acidic impurities that could interfere with purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the synthesized this compound.[6]

Diagram of the Analytical Workflow:

AnalyticalWorkflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC_Sample Prepare Sample in Mobile Phase HPLC_Injection Inject onto C18 Column HPLC_Sample->HPLC_Injection HPLC_Detection UV Detection HPLC_Injection->HPLC_Detection HPLC_Data Purity Assessment HPLC_Detection->HPLC_Data GCMS_Sample Prepare Sample in Volatile Solvent GCMS_Injection Inject into GC GCMS_Sample->GCMS_Injection GCMS_Separation Separation on Capillary Column GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection GCMS_Data Identity Confirmation GCMS_Detection->GCMS_Data Purified_Product Purified This compound Purified_Product->HPLC_Sample Purified_Product->GCMS_Sample

Caption: Analytical workflow for purity and identity confirmation.

HPLC Protocol (Purity Assessment):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the benzoate chromophore absorbs strongly (e.g., 230 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity can be estimated from the relative peak areas.

GC-MS Protocol (Identity Confirmation):

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Injection: Split or splitless injection.

    • Temperature Program: A suitable temperature gradient to ensure good separation, for example, starting at 100 °C and ramping to 280 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 50-300).

  • Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion and fragmentation pattern) will confirm its identity. Expected fragments would include the benzoyl cation (m/z 105) and fragments arising from the chloropentyl chain.

Conclusion

This technical guide provides a detailed examination of the physicochemical properties of this compound, offering both established data and reasoned predictions for its spectral characteristics. The inclusion of comprehensive, step-by-step protocols for its synthesis and analytical characterization serves as a valuable resource for researchers in organic chemistry and drug discovery. A thorough understanding and application of these principles and methods are essential for the effective utilization of this versatile chemical intermediate in scientific endeavors.

References

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An In-depth Technical Guide to 5-Chloropentyl Benzoate (CAS No. 55092-47-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloropentyl benzoate, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's chemical properties, synthesis, characterization, and applications, with a focus on its relevance in the field of drug discovery and development. The information presented herein is grounded in established scientific literature and aims to provide both foundational knowledge and practical insights for laboratory professionals.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 55092-47-2, is a benzoate ester characterized by a five-carbon alkyl chain with a terminal chlorine atom.[1][2] Its molecular formula is C12H15ClO2, and it has a molecular weight of 226.70 g/mol .[1][3] The presence of the benzoate group and the alkyl chloride functionality makes it a valuable bifunctional molecule for a variety of chemical transformations.

A summary of its key physicochemical properties is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental design.

PropertyValueUnitSource
Molecular FormulaC12H15ClO2-[1][3]
Molecular Weight226.70 g/mol [1][3]
Boiling Point320°C at 760 mmHg[1]
LogP4.00-[1]
Polar Surface Area26.3Ų[1]
Index of Refraction1.511-[1]
Molar Refractivity61.4cm³[1]
Molar Volume204.7cm³[1]
Surface Tension38.4dyne/cm[1]
Enthalpy of Vaporization56.16kJ/mol[1]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. This guide will focus on two prominent methods, highlighting a modern, high-yield approach utilizing microwave-assisted catalysis.

Molybdenum(V) Chloride Catalyzed Synthesis

One documented method involves the reaction of tetrahydropyran with benzoyl chloride using molybdenum(V) chloride (MoCl5) as a catalyst.[1] The reaction is typically carried out in 1,2-dichloroethane at 80°C for 3 hours, affording the product in approximately 82% yield.[1] While effective, this method involves a stoichiometric amount of a Lewis acid catalyst and requires elevated temperatures over a period of hours.

Palladium-Catalyzed Microwave-Assisted Synthesis: A High-Yield Protocol

A more recent and efficient synthesis involves a palladium-catalyzed reaction between benzoyl chloride and tetrahydropyran.[3] This method offers a significantly higher yield and is amenable to rapid synthesis through the use of microwave irradiation.[3] The causality behind this improved efficiency lies in the ability of microwave energy to rapidly and uniformly heat the reaction mixture, accelerating the rate of the palladium-catalyzed cross-coupling reaction.

The experimental workflow for this high-yield synthesis is depicted in the following diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Benzoyl Chloride + Tetrahydropyran (1M solution) catalyst Pd(OAc)2 (2 mol%) reagents->catalyst Add catalyst mw Microwave Irradiation 100 °C, 2 h catalyst->mw Irradiate evaporation Rotary Evaporation mw->evaporation Transfer chromatography CombiFlash Chromatography (Hexane/Ethyl Acetate gradient) evaporation->chromatography Purify residue product This compound (Clear oily material, 92.6% yield) chromatography->product Isolate

High-yield synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: Prepare a 1M solution of benzoyl chloride (1 g, 7.11 mmol) in tetrahydropyran (7.11 mL).[3]

  • Catalyst Addition: To this solution, add 2 mol% of palladium(II) acetate (Pd(OAc)2; 31.9 mg, 0.142 mmol).[3]

  • Microwave Reaction: Subject the reaction mixture to microwave irradiation at 100°C for 2 hours.[3]

  • Solvent Removal: After the reaction is complete, remove the excess tetrahydropyran using a rotary evaporator under reduced pressure.[3]

  • Purification: Purify the resulting residue using a CombiFlash chromatography system with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to a 95:5 mixture of hexane:ethyl acetate).[3]

  • Product Isolation: The pure this compound is isolated as a clear oily material. This protocol has been reported to yield up to 92.6% of the desired product.[3]

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques. The following data has been reported for this compound:

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ (ppm) 8.04 (d, J = 8.0 Hz, 2H), 7.52 (t, J = 7.2 Hz, 1H), 7.42 (dd, J = 8.0 and 7.6 Hz, 2H), 4.32 (t, J = 6.4 Hz, 2H), 3.54 (t, J = 6.4 Hz, 2H), 1.80 (m, 4H), 1.61 (m, 2H).[3]
¹³C NMR (100 MHz, CDCl₃)δ (ppm) 166.6, 132.9, 130.4, 129.5, 128.4, 64.8, 44.9, 32.2, 28.0, 23.5.[3]
HRMS (ESI/Q-TOF)[M+H]⁺ Calculated for C₁₂H₁₆ClO₂: 227.0833; Found: 227.0837.[3]

The proton NMR spectrum clearly shows the characteristic aromatic protons of the benzoate group and the aliphatic protons of the chloropentyl chain. The carbon NMR confirms the presence of all 12 unique carbon atoms, and high-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition.

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[4] They are utilized for their antimicrobial, antifungal, and preservative properties.[4] this compound, with its dual functionality, serves as a valuable intermediate in the construction of more complex molecules.

The primary utility of this compound in drug development lies in its ability to act as a linker or spacer molecule. The terminal chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various pharmacophores or functional groups. The benzoate ester can be hydrolyzed to the corresponding carboxylic acid or transesterified, providing another handle for chemical modification.

A logical workflow for the utilization of this compound as a synthetic intermediate is shown below:

G cluster_modification Chemical Modification Pathways cluster_products Resulting Intermediates cluster_final Target Molecule Synthesis start This compound nucleophilic Nucleophilic Substitution (at C-Cl bond) start->nucleophilic hydrolysis Ester Hydrolysis (to Carboxylic Acid) start->hydrolysis intermediate1 Functionalized Pentyl Benzoate Derivative nucleophilic->intermediate1 intermediate2 5-Chloropentanoic Acid Derivative hydrolysis->intermediate2 final_product Complex Pharmaceutical Compound intermediate1->final_product Further Synthesis intermediate2->final_product Further Synthesis

Synthetic utility of this compound in drug development.

While specific examples of drugs synthesized directly from this compound are not widely documented in readily available literature, its structural motif is present in various research compounds. For instance, related compounds like 5-chlorovaleryl chloride are important intermediates in the synthesis of antithrombotic drugs.[5] The principles of using bifunctional linkers are central to medicinal chemistry for applications such as the development of targeted drug delivery systems, prodrugs, and molecules with improved pharmacokinetic profiles.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data suggests that it may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear suitable protective gloves to prevent skin exposure.[6]

  • Clothing: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][7]

5.2. Handling and Storage

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in work areas.[6][7]

  • Store in a cool, dry place away from sources of ignition.

  • Keep containers tightly closed.

5.3. First Aid Measures

  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Swallowed: Do not induce vomiting. Get medical aid immediately.

5.4. Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated work clothing should not be allowed out of the workplace.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive building block for the synthesis of complex molecular architectures. The development of high-yield, microwave-assisted synthetic protocols has further enhanced its accessibility and utility for researchers. Adherence to strict safety protocols is paramount when handling this compound to ensure a safe and productive laboratory environment.

References

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Molecular structure of "5-Chloropentyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Chloropentyl Benzoate

Introduction

In the landscape of synthetic chemistry and drug development, the utility of bifunctional molecules as scaffolds and intermediates is paramount. This compound is one such molecule, an ester of benzoic acid featuring a terminal alkyl chloride. This structure provides two distinct reactive sites: the ester, which can be hydrolyzed or serve as a stable protecting group, and the primary alkyl chloride, a versatile handle for nucleophilic substitution reactions. This guide offers a comprehensive examination of this compound, from its fundamental physicochemical properties and synthesis to its detailed structural characterization and potential applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Profile and Physicochemical Properties

This compound is structurally defined by a benzene ring connected to a five-carbon aliphatic chain via an ester linkage, with a chlorine atom at the terminal position of the chain.

  • IUPAC Name: this compound[1]

  • Synonym: Benzoic acid 5-chloropentyl ester[1]

  • CAS Number: 55092-47-2

  • Molecular Formula: C₁₂H₁₅ClO₂[2]

  • Molecular Weight: 226.70 g/mol [2]

Caption: 2D Structure of this compound.

A summary of its key computed physicochemical properties provides insight into its behavior in various chemical environments.

PropertyValueUnitSource
Boiling Point320°C at 760 mmHg[1]
ACD/LogP4.00[1]
Polar Surface Area26.3Ų[1]
Index of Refraction1.511[1]
Molar Refractivity61.4cm³[1]
Enthalpy of Vaporization56.16kJ/mol[1]

Synthesis of this compound

The synthesis of this compound can be approached through several standard organic chemistry transformations. A notable and efficient method involves the molybdenum(V) chloride-catalyzed ring-opening of tetrahydropyran (THP) with benzoyl chloride.[1] This approach is advantageous as it utilizes readily available starting materials and proceeds with high yield.

An alternative, more traditional route would be the Fischer esterification of benzoic acid with 5-chloro-1-pentanol under acidic catalysis, or the acylation of 5-chloro-1-pentanol with benzoyl chloride in the presence of a non-nucleophilic base like pyridine.[3]

SynthesisWorkflow start Starting Materials: - Tetrahydropyran - Benzoyl Chloride reaction Reaction Step: Combine reactants and catalyst. Heat at 80°C for 3 hours. start->reaction catalyst Catalyst: MoCl₅ Solvent: 1,2-dichloroethane catalyst->reaction workup Aqueous Workup: Quench reaction. Separate organic layer. reaction->workup purification Purification: Vacuum Distillation or Column Chromatography workup->purification product Final Product: This compound (Yield: ~82%) purification->product

Caption: Synthetic workflow for this compound via THP ring-opening.

Experimental Protocol: Synthesis via Tetrahydropyran Ring-Opening[1]

This protocol describes the synthesis of this compound from tetrahydropyran and benzoyl chloride, a method noted for its efficiency.[1]

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Charging Reagents: The flask is charged with a solution of tetrahydropyran in 1,2-dichloroethane.

  • Catalyst Introduction: Molybdenum(V) chloride (MoCl₅) is added to the stirred solution. The choice of a Lewis acid catalyst is crucial for activating the ether oxygen, facilitating the ring-opening.

  • Addition of Acylating Agent: Benzoyl chloride is added dropwise to the reaction mixture via the dropping funnel. This addition should be controlled to manage any exothermic reaction.

  • Reaction Conditions: The reaction mixture is heated to 80°C and maintained at this temperature for approximately 3 hours.[1] The elevated temperature ensures a sufficient reaction rate.

  • Workup and Isolation: After cooling to room temperature, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, and then with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplets around 7.4-8.1 ppm. The two protons ortho to the carbonyl group will be the most deshielded.[5][6] Alkyl Protons: -O-CH₂ - (ester): Triplet around 4.3 ppm. -CH₂ -Cl (alkyl chloride): Triplet around 3.5 ppm. -CH₂ - groups (C2, C3, C4 of pentyl chain): Multiplets between 1.5-1.9 ppm.
¹³C NMR Carbonyl Carbon: Signal around 166 ppm. Aromatic Carbons: Signals between 128-133 ppm. -O-CH₂- Carbon: Signal around 65 ppm. -CH₂-Cl Carbon: Signal around 45 ppm. Other -CH₂- Carbons: Signals between 22-32 ppm.
IR Spectroscopy C=O Stretch (Ester): Strong, sharp absorption band around 1720 cm⁻¹. C-O Stretch (Ester): Strong band around 1270 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. C-Cl Stretch: Band in the 750-650 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): Peak at m/z 226, with an M+2 isotope peak at m/z 228 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Key Fragments: m/z 105 (benzoyl cation, [C₆H₅CO]⁺), m/z 122 (benzoic acid radical cation, from McLafferty rearrangement), and fragments corresponding to the loss of Cl and portions of the alkyl chain.[4][7]
General Protocol: NMR Sample Preparation and Acquisition[4]
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required to achieve adequate signal intensity.[4]

Purification and Purity Analysis

Achieving high purity is essential, especially when the compound is intended for use in drug synthesis. The purification strategy depends on the scale of the reaction and the nature of impurities.

PurificationWorkflow crude Crude Product (Post-Workup) chromatography Column Chromatography (Primary Method) crude->chromatography distillation Vacuum Distillation (Alternative for liquids) crude->distillation alternative purity_check Purity Assessment (TLC, HPLC, NMR) chromatography->purity_check distillation->purity_check pure_product High-Purity Product (>99%) purity_check->pure_product

Caption: General purification and analysis workflow.

Protocol: Purification by Column Chromatography[8]

This method is highly effective for removing polar and non-polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pack a glass column with the slurry, ensuring a uniform and crack-free bed.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The low polarity ensures that non-polar impurities are washed out first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate). This will mobilize the desired product, which is more polar than the starting materials but less polar than highly polar byproducts.

  • Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the eluent using a rotary evaporator to yield the purified product.

Purity is then confirmed by High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods described previously.[9]

Applications in Research and Drug Development

The true value of this compound lies in its bifunctional nature, making it a valuable building block in multi-step syntheses.

  • Synthetic Intermediate: The terminal chloride is a reactive site for Sₙ2 reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, azides, cyanides). This enables the facile extension of a molecular scaffold by a five-carbon linker.

  • Precursor for Active Pharmaceutical Ingredients (APIs): Related structures, such as 5-chlorovaleryl chloride, are key intermediates in the synthesis of antithrombotic drugs like apixaban and cilostazol.[10] this compound could be employed in analogous synthetic strategies or for creating novel derivatives for structure-activity relationship (SAR) studies.

  • Protecting Group Chemistry: The benzoate group can serve as a robust protecting group for an alcohol, which can be deprotected later in a synthetic sequence under basic conditions (saponification).

  • Pro-drug Development: The ester linkage could be designed to be cleaved in vivo by esterase enzymes, releasing a pharmacologically active molecule.

While direct therapeutic applications of this compound itself are not documented, its utility as a versatile intermediate is clear. The broader family of benzoates is widely used as preservatives in cosmetics and food, and as solvents and intermediates in the synthesis of dyes and pharmaceuticals.[11][12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[1]

  • Irritation Potential: Based on analogous compounds like methyl 5-chloropentanoate, it may cause skin and serious eye irritation, as well as respiratory irritation.[13]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant synthetic potential. Its well-defined structure, featuring two distinct reactive sites, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic properties is essential for its effective use. This guide provides the foundational knowledge for researchers and drug development professionals to confidently utilize this compound as a valuable tool in the pursuit of novel chemical entities and active pharmaceutical ingredients.

References

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An In-depth Technical Guide to the Spectroscopic Data of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure

The structural formula of 5-chloropentyl benzoate is presented below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL), which serves as the lock solvent. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters include a spectral width of approximately 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width of about 220 ppm is used, with a greater number of scans to compensate for the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the 5-chloropentyl chain. The chemical shifts are influenced by the electronegativity of the ester oxygen and the terminal chlorine atom.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05Doublet of doublets2HAromatic (ortho-protons to C=O)
~7.55Triplet1HAromatic (para-proton to C=O)
~7.45Triplet2HAromatic (meta-protons to C=O)
~4.32Triplet2HO-CH₂-
~3.55Triplet2H-CH₂-Cl
~1.80Quintet2HO-CH₂-CH₂-
~1.75Quintet2H-CH₂-CH₂-Cl
~1.50Sextet2H-CH₂-CH₂-CH₂-

Interpretation:

  • The aromatic protons are expected in the downfield region (7.4-8.1 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing nature of the carbonyl group. The ortho-protons are the most deshielded.

  • The methylene group attached to the ester oxygen (O-CH₂) is predicted to be around 4.32 ppm, being significantly deshielded by the adjacent oxygen.

  • The methylene group attached to the chlorine atom (-CH₂-Cl) is expected at approximately 3.55 ppm.[2][3]

  • The remaining methylene groups of the pentyl chain will appear as overlapping multiplets in the upfield region (1.5-1.8 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~166.5C=O (Ester carbonyl)
~133.0Aromatic (para-carbon)
~130.0Aromatic (ipso-carbon)
~129.5Aromatic (ortho-carbons)
~128.4Aromatic (meta-carbons)
~65.0O-CH₂-
~44.8-CH₂-Cl
~32.2-CH₂-CH₂-Cl
~28.3O-CH₂-CH₂-
~23.5-CH₂-CH₂-CH₂-

Interpretation:

  • The carbonyl carbon of the ester is the most deshielded carbon and is expected to appear around 166.5 ppm.

  • The aromatic carbons will resonate in the typical range of 128-133 ppm.

  • The carbon attached to the ester oxygen (O-CH₂) will be found at approximately 65.0 ppm.

  • The carbon bearing the chlorine atom (-CH₂-Cl) is predicted to be around 44.8 ppm.[4]

  • The other aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat liquid this compound is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform can be used in a liquid cell. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration
~3070-3030MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1720StrongC=O Ester Stretch
~1600, ~1450Medium-WeakAromatic C=C Stretch
~1270StrongEster C-O Stretch
~1110StrongEster O-C Stretch
~710StrongC-Cl Stretch

Interpretation:

  • The most characteristic peak will be the strong absorption around 1720 cm⁻¹, indicative of the ester carbonyl (C=O) stretch.

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • The strong bands at approximately 1270 cm⁻¹ and 1110 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.

  • The C-Cl stretching vibration is expected to appear in the fingerprint region, around 710 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

The mass spectrum is typically obtained using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data:

m/zProposed Fragment
226/228[M]⁺ (Molecular Ion)
122[C₆H₅COOH]⁺ (Benzoic acid)
105[C₆H₅CO]⁺ (Benzoyl cation)
91[C₅H₁₀Cl]⁺
77[C₆H₅]⁺ (Phenyl cation)

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 226, with an isotopic peak [M+2]⁺ at m/z 228 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of this compound is predicted to follow pathways common to esters. The most prominent fragmentation pathways are illustrated below.

Fragmentation_of_5-Chloropentyl_benzoate cluster_main Fragmentation Pathways C12H15ClO2+ [M]+. m/z = 226/228 C6H5CO+ [C6H5CO]+ m/z = 105 (Base Peak) C12H15ClO2+->C6H5CO+ α-cleavage C5H10Cl+ [C5H10Cl]+ m/z = 91/93 C12H15ClO2+->C5H10Cl+ McLafferty Rearrangement (via H transfer) C6H5+ [C6H5]+ m/z = 77 C6H5CO+->C6H5+ -CO

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

  • α-Cleavage: The most favorable cleavage for esters is the loss of the alkoxy group, leading to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak.[6]

  • Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

  • McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene and formation of a radical cation of benzoic acid. In this case, a McLafferty-type rearrangement could also lead to the formation of the chloropentene radical and the benzoic acid cation at m/z 122.

  • The observation of a fragment at m/z 91 would correspond to the [C₅H₁₀Cl]⁺ cation.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-established spectroscopic characteristics of the benzoate and chloropentyl moieties, derived from analogous compounds. This synthesized data serves as a valuable reference for the identification and characterization of this compound in research and development settings, enabling scientists to confirm its synthesis and purity. The provided experimental protocols offer a standardized approach for obtaining empirical data, which would be essential for the definitive structural confirmation of this compound.

References

  • ResearchGate. Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane, 1-bromopentane, and 1-iodopentane in cyclohexane (C 6 H 12 ) showing the signal for α-protons. [Link]

  • PubChem. 1-Chloropentane | C5H11Cl | CID 10977. [Link]

  • NIST. Pentane, 1-chloro-. [Link]

  • SpectraBase. Benzoicacid,pentyl ester. [Link]

  • NIST. Pentane, 1-chloro-. [Link]

  • NIST. Benzoic acid, pentyl ester. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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5-Chloropentyl Benzoate: A Versatile Bifunctional Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentyl benzoate is a bifunctional chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a terminal alkyl chloride and a benzoate ester, offers two distinct points for chemical modification. The alkyl chloride moiety serves as a reactive electrophile for nucleophilic substitution, enabling the introduction of the five-carbon chain into various molecular scaffolds. The benzoate group, while relatively stable, can be hydrolyzed to unmask a primary alcohol, providing a further point for functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, with a focus on its role in the development of complex molecules and pharmaceutical agents.

Introduction: The Strategic Value of a Bifunctional Linker

In the intricate landscape of multi-step organic synthesis, bifunctional intermediates are indispensable tools. They allow for the sequential and controlled introduction of different functionalities, streamlining synthetic routes and enabling the construction of complex molecular architectures. This compound (CAS No: 55092-47-2) exemplifies this utility. The presence of a moderately reactive alkyl chloride and a robust ester protecting group within the same molecule allows chemists to perform selective alkylation reactions at the chloro-terminus without affecting the ester. Subsequently, the benzoate ester can be cleaved under specific conditions to reveal a primary alcohol for further derivatization. This orthogonal reactivity is a key feature that underpins its utility in the synthesis of pharmacologically active compounds and other advanced materials. This guide will delve into the practical aspects of working with this intermediate, from its synthesis and purification to its application in cutting-edge research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization.

PropertyValueSource(s)
CAS Number 55092-47-2[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol [1]
Appearance Clear oily material[1]
Boiling Point 320 °C at 760 mmHg[1]
ACD/LogP 4.00[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 1.61 (2H, m), 1.80 (4H, m), 3.54 (2H, t, J = 6.4 Hz), 4.32 (2H, t, J = 6.4 Hz), 7.42 (2H, dd, J = 8.0 and 7.6 Hz), 7.52 (1H, t, J = 7.2 Hz), 8.04 (2H, d, J = 8.0 Hz)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 23.5, 28.0, 32.2, 44.9, 64.8, 128.4, 129.5, 130.4, 132.9, 166.6[1]
HRMS (ESI/Q-TOF) [M + H]⁺ Calcd for C₁₂H₁₆ClO₂: 227.0833; Found: 227.0837[1]

Synthesis Methodologies: Pathways to a Key Intermediate

Two primary synthetic routes to this compound are commonly employed, each with its own set of advantages and mechanistic underpinnings.

Method 1: Esterification of 5-Chloro-1-pentanol

This is a classic and straightforward approach involving the esterification of a commercially available haloalkanol with benzoyl chloride. The reaction is typically facilitated by a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

G cluster_reactants Reactants cluster_products Products R1 5-Chloro-1-pentanol Plus1 + R2 Benzoyl Chloride Arrow Pyridine, 0 °C to rt P1 This compound Plus2 + P2 Pyridinium chloride

Esterification of 5-Chloro-1-pentanol.
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1-pentanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous pyridine (2-3 volumes) and cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The lone pair of electrons on the oxygen of 5-chloro-1-pentanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. Pyridine plays a crucial role by deprotonating the resulting oxonium ion and neutralizing the HCl byproduct, thus preventing side reactions and driving the equilibrium towards the product.[4]

G Start Alcohol attacks carbonyl carbon Tetrahedral Formation of tetrahedral intermediate Start->Tetrahedral Nucleophilic attack Collapse Intermediate collapse, reforming C=O Tetrahedral->Collapse LeavingGroup Chloride ion departs Collapse->LeavingGroup Deprotonation Pyridine deprotonates oxonium ion LeavingGroup->Deprotonation Product Ester product formation Deprotonation->Product

Mechanism of Esterification.
Method 2: Palladium-Catalyzed Ring Opening of Tetrahydropyran

A more contemporary and high-yielding approach involves the palladium-catalyzed reaction of tetrahydropyran (THF) with benzoyl chloride. This method avoids the use of the potentially odorous 5-chloro-1-pentanol and can achieve excellent yields, particularly with microwave assistance.[1]

G

Workflow for PET Radiotracer Synthesis.
Potential in the Synthesis of Benzothiazepine Derivatives

1,5-Benzothiazepines are a class of heterocyclic compounds that form the core of several clinically used drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. [2][3][5][6]The synthesis of novel benzothiazepine derivatives is an active area of research in medicinal chemistry. This compound can serve as a valuable alkylating agent to introduce a flexible pentyl chain onto the nitrogen atom of the benzothiazepine scaffold. This modification can influence the compound's lipophilicity, binding affinity, and overall pharmacological profile. The terminal benzoate ester could then be hydrolyzed to provide a handle for further functionalization, such as the attachment of solubilizing groups or conjugation to other molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may be fatal if swallowed and enters airways. [3]Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly useful and versatile chemical intermediate with significant potential in organic synthesis. Its orthogonal reactivity, allowing for selective alkylation followed by deprotection to reveal a primary alcohol, makes it a strategic choice for the construction of complex molecules. The development of efficient, high-yielding synthetic routes, such as the palladium-catalyzed ring opening of tetrahydropyran, has further enhanced its accessibility. Its demonstrated utility in the synthesis of PET radiotracer precursors and its potential in the derivatization of pharmacologically relevant scaffolds like benzothiazepines highlight its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable chemists to effectively leverage this valuable bifunctional building block in their synthetic endeavors.

References

  • New discovery could aid in synthesis of radiotracers for use with PET scanning. (2017, July 27). Berkeley Lab. Available at: [Link]

  • Acyl Chlorides & Esters. (2025, June 23). Save My Exams. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022, June 10). Molecules. Available at: [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023, February 21). ChemistryOpen. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021, June 21). ResearchGate. Available at: [Link]

  • Scheme 2: Reagents and conditions: (a) Benzoyl chloride, pyridine, 0 °C, 3 h, 75%. ResearchGate. Available at: [Link]

  • Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. (2001, March). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Acid Halides to Esters: Alcoholysis. (2025, May 22). JoVE. Available at: [Link]

  • Acid Chloride + Alcohol = Ester (Mechanism). (2022, January 28). YouTube. Available at: [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]

  • Solved There are two possible mechanisms for the reaction. (2020, October 11). Chegg.com. Available at: [Link]

  • Synthesis and Evaluation of Novel 1, 5- Benzothiazepine Derivatives as Anti- Inflammatory Agents. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. Available at: [Link]

  • Alkylating Agents. LiverTox - NCBI Bookshelf. Available at: [Link]

  • WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S) - WAY-100135. (1996, August). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • [18F]fluoroalkyl Analogues of the Potent 5-HT1A Antagonist WAY 100635: Radiosyntheses and in Vivo Evaluation. (1996, May). Nuclear Medicine and Biology. Available at: [Link]

  • Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. (1996). Neuropharmacology. Available at: [Link]

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The Strategic Utility of 5-Chloropentyl Benzoate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the pursuit of efficiency and elegance in molecular construction is paramount. Bifunctional reagents, molecules endowed with two distinct reactive centers, are invaluable tools in this endeavor, enabling chemists to execute complex transformations with precision and economy. Among these, 5-Chloropentyl Benzoate emerges as a versatile and strategically significant building block. This technical guide provides an in-depth exploration of the potential applications of this compound, offering insights into its role as a sophisticated alkylating agent and a precursor for advanced synthetic intermediates, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Strategic Significance

This compound (CAS No. 55092-47-2) is a molecule with the formula C₁₂H₁₅ClO₂.[1] Its structure, featuring a terminal chloroalkane and a benzoate ester, underpins its synthetic utility. The primary alkyl chloride provides a reactive site for nucleophilic substitution, while the benzoate ester, a robust protecting group for the corresponding alcohol, can be unmasked under specific conditions to reveal a hydroxyl functionality for further elaboration.

PropertyValueReference
CAS Number 55092-47-2[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol [1]
Boiling Point 320 °C at 760 mmHg[1]

Table 1: Key Physicochemical Properties of this compound

The strategic advantage of this compound lies in its ability to introduce a five-carbon chain bearing a latent hydroxyl group. This dual functionality allows for the sequential introduction of different molecular fragments, making it a valuable asset in the convergent synthesis of complex targets.

Core Application: A Bifunctional Alkylating Agent

The primary application of this compound is as an alkylating agent. The terminal chlorine atom is susceptible to nucleophilic attack by a variety of heteroatom nucleophiles, including phenols, amines, and thiols. This reaction, typically proceeding via an Sₙ2 mechanism, forges a new carbon-heteroatom bond, tethering the pentyl benzoate moiety to the nucleophilic substrate.

O-Alkylation of Phenols: Synthesis of Aryl Pentyl Ethers

The Williamson ether synthesis provides a classic and reliable method for the preparation of ethers.[2][3][4][5] In this context, this compound can be employed to synthesize aryl pentyl ethers, which are precursors to valuable 5-aryloxypentan-1-ols.

dot

O_Alkylation Phenoxide Phenoxide (Ar-O⁻) SN2 Sₙ2 Reaction Phenoxide->SN2 ChloropentylBenzoate This compound ChloropentylBenzoate->SN2 ArylPentylEther Aryl (5-benzoyloxypentyl) Ether SN2->ArylPentylEther Hydrolysis Hydrolysis (e.g., NaOH, H₂O) ArylPentylEther->Hydrolysis FinalProduct 5-Aryloxypentan-1-ol Hydrolysis->FinalProduct

Caption: O-Alkylation of Phenols using this compound.

Experimental Protocol: Synthesis of 5-Phenoxypentyl Benzoate

  • Preparation of Sodium Phenoxide: To a solution of phenol (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: To the resulting solution of sodium phenoxide, add this compound (1.05 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-phenoxypentyl benzoate.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the phenol, generating the more nucleophilic phenoxide. A polar aprotic solvent like DMF is chosen to solvate the sodium cation, leaving the phenoxide anion highly reactive for the Sₙ2 displacement of the chloride.

N-Alkylation of Amines: Access to Substituted Pentylamines

The alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis.[6][7][8][9][10] However, it is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[8][10] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

dot

N_Alkylation PrimaryAmine Primary Amine (R-NH₂) SN2 Sₙ2 Reaction PrimaryAmine->SN2 ChloropentylBenzoate This compound ChloropentylBenzoate->SN2 Base Base (e.g., K₂CO₃) Base->SN2 SecondaryAmine N-(5-benzoyloxypentyl)-R-amine SN2->SecondaryAmine Hydrolysis Hydrolysis (e.g., LiOH, H₂O) SecondaryAmine->Hydrolysis FinalProduct N-(5-hydroxypentyl)-R-amine Hydrolysis->FinalProduct

Caption: N-Alkylation of a Primary Amine with this compound.

Experimental Protocol: Synthesis of N-Benzyl-5-(benzoyloxy)pentan-1-amine

  • Reaction Setup: In a round-bottom flask, combine benzylamine (2.0 eq), this compound (1.0 eq), and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired N-benzylated secondary amine.

Trustworthiness of the Protocol: The use of an excess of the primary amine helps to minimize the formation of the di-alkylated product by ensuring that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product, which is also a nucleophile.

Case Study: A Synthetic Analogue in Pharmaceutical Intermediate Synthesis

While direct literature on the extensive use of this compound is emerging, the utility of similar C5-chloroalkyl building blocks is well-documented in patent literature. For instance, the synthesis of a key intermediate for Bempedoic Acid involves the alkylation of an isobutyrate derivative with 1-bromo-5-chloropentane.[11] This reaction highlights the industrial relevance of introducing a five-carbon chain with a terminal halogen for constructing more complex molecular architectures.

In this patented synthesis, the 1-bromo-5-chloropentane serves a similar role to this compound, acting as an electrophile to introduce a C5 chain. This underscores the value of such bifunctional reagents in the synthesis of pharmaceutically active compounds.

The Benzoate Moiety: More Than Just a Protecting Group

The benzoate group in this compound is not merely a passive spectator. While it effectively protects the primary alcohol, its ester functionality can be leveraged for further transformations.

  • Hydrolysis: The most straightforward transformation is the hydrolysis of the ester to unveil the primary alcohol. This can be achieved under basic conditions (e.g., with sodium hydroxide or lithium hydroxide) or acidic conditions. The resulting 5-chloro-1-pentanol is a valuable intermediate in its own right.

  • Transesterification: The benzoate can be exchanged for other ester groups through transesterification, potentially altering the physical properties of the molecule or introducing a different protecting group.

  • Amidation: Reaction with amines can convert the ester into an amide, providing another avenue for molecular diversification.

The choice of deprotection or transformation strategy for the benzoate group must be carefully considered in the context of the overall synthetic plan to ensure compatibility with other functional groups present in the molecule.

Future Perspectives and Conclusion

This compound is a bifunctional molecule with significant potential in organic synthesis. Its ability to act as a C5-alkyating agent while carrying a protected hydroxyl group makes it a powerful tool for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The strategic unmasking of the benzoate group to reveal a primary alcohol opens up a wide array of possibilities for further functionalization.

As the demand for more efficient and convergent synthetic strategies continues to grow, the utility of well-designed bifunctional reagents like this compound is set to increase. This guide has provided a foundational understanding of its potential applications, offering both theoretical insights and practical protocols to inspire its adoption in innovative synthetic endeavors.

References

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

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  • YouTube. 13.3 Synthesis and Reactions of Ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

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5-Chloropentyl Benzoate: A Versatile Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Building Block

5-Chloropentyl benzoate is a chemical compound featuring both a chloroalkane and a benzoate ester functional group. This bifunctional nature makes it a highly versatile precursor in organic synthesis, offering two distinct reactive sites for the construction of more complex molecules. The presence of a terminal chloride provides a site for nucleophilic substitution, while the benzoate group can be hydrolyzed or transesterified. This guide explores the synthesis of this compound and its application as a foundational molecule for the development of novel compounds with potential applications in medicinal chemistry and materials science.

I. Synthesis and Characterization of this compound

The primary route to this compound involves the esterification of 5-chloropentanol. This reaction is typically acid-catalyzed, employing a strong acid like sulfuric acid to facilitate the reaction between the carboxylic acid (benzoic acid) and the alcohol (5-chloropentanol).[1][2]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloropentanol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloropentanol in dichloromethane.

  • Cool the solution in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of benzoyl chloride. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute HCl solution.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

II. This compound as a Precursor for Novel Compound Synthesis

The dual functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable starting material for creating diverse molecular architectures.

A. Nucleophilic Substitution Reactions at the Alkyl Chloride

The chlorine atom in this compound is a good leaving group, making the terminal carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups.

Reaction with alkoxides or phenoxides leads to the formation of ether linkages.

General Reaction Scheme: R-O⁻Na⁺ + Cl-(CH₂)₅-O-CO-Ph → R-O-(CH₂)₅-O-CO-Ph + NaCl

Significance: Ether derivatives are common motifs in pharmaceuticals and material science. The long pentyl chain can impart flexibility and lipophilicity to the final molecule.

Primary or secondary amines can displace the chloride to form secondary or tertiary amines, respectively. This is a key reaction for building molecules with potential biological activity.

General Reaction Scheme: R₂NH + Cl-(CH₂)₅-O-CO-Ph → R₂N⁺H-(CH₂)₅-O-CO-Ph Cl⁻ → R₂N-(CH₂)₅-O-CO-Ph

Experimental Insight: The choice of base and solvent is critical in these reactions to control the extent of alkylation and prevent side reactions.[3] Phase-transfer catalysis can be an effective method for carrying out these alkylations under milder conditions.[4]

Reaction with thiolates (RS⁻) or sodium sulfide (Na₂S) can introduce sulfur-containing functional groups, which are important in various biologically active compounds.

B. Friedel-Crafts Alkylation

The alkyl chloride moiety of this compound can act as an alkylating agent in Friedel-Crafts reactions, allowing for the attachment of the pentyl benzoate chain to aromatic rings.[5][6] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[5]

Reaction Mechanism: The Lewis acid catalyst polarizes the C-Cl bond, facilitating the formation of a carbocation or a carbocation-like intermediate, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[7] It is important to note that carbocation rearrangements are possible, which could lead to the formation of isomeric products.[6][8]

Diagram of Friedel-Crafts Alkylation Workflow:

G A This compound + Aromatic Compound C Reaction Mixture A->C B Lewis Acid Catalyst (e.g., AlCl3) B->C D Electrophilic Aromatic Substitution C->D Formation of Electrophile E Workup and Purification D->E F Alkylated Aromatic Product E->F

Caption: Workflow for Friedel-Crafts Alkylation using this compound.

C. Modifications of the Benzoate Ester

The benzoate group can also be chemically modified.

Alkaline hydrolysis of the ester bond yields 5-chloropentanol and benzoate salt. This can be a useful step to deprotect the alcohol functionality for further reactions.

Reaction with another alcohol in the presence of an acid or base catalyst can replace the benzoate group with a different ester functionality.

III. Applications in Drug Discovery and Development

The derivatives of this compound hold significant promise in the field of drug discovery. The ability to introduce diverse functional groups allows for the synthesis of compound libraries for screening against various biological targets.

  • Benzodiazepine Derivatives: The pentyl chain can be incorporated into benzodiazepine scaffolds, which are known to have a wide range of pharmacological activities.[9][10]

  • Benzothiazole Derivatives: Benzothiazoles are important pharmacophores found in many marketed drugs.[11][12] The flexible pentyl linker derived from this compound can be used to connect a benzothiazole core to other functionalities, potentially leading to novel therapeutic agents.[11][12][13]

  • Targeted Drug Delivery: The lipophilic nature of the pentyl chain can be exploited to improve the membrane permeability and bioavailability of drug candidates. For instance, attaching a benzoate derivative to a lipophilic cation like triphenylphosphonium can target the mitochondria of cancer cells.[14][15]

IV. Data Summary

Reaction TypeReagentsProduct TypeKey Considerations
Esterification 5-Chloropentanol, Benzoyl ChlorideThis compoundAcid or base catalysis
Ether Synthesis Alkoxides, PhenoxidesAlkyl/Aryl pentyl ether benzoatesAnhydrous conditions
Amine Synthesis Primary/Secondary AminesSecondary/Tertiary amino-pentyl benzoatesControl of polyalkylation
Friedel-Crafts Alkylation Aromatic compounds, Lewis AcidAryl-substituted pentyl benzoatesPotential for carbocation rearrangements
Hydrolysis Strong Base (e.g., NaOH)5-ChloropentanolCleavage of the ester bond

V. Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of novel compounds. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a powerful tool for medicinal chemists and material scientists. The exploration of new reaction pathways and the synthesis of novel derivatives based on this scaffold will undoubtedly continue to yield compounds with interesting and valuable properties, particularly in the ongoing quest for new therapeutic agents.

References

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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  • PubMed. Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. [Link]

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  • ResearchGate. 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia. [Link]

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  • CONICET. Substituent and Surfactant Effects on the Photochemical Reaction of Some Aryl Benzoates in Micellar Green Environment. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Khan Academy. Friedel-Crafts alkylation. [Link]

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  • PubMed. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. [Link]

  • The Royal Society of Chemistry. Reactions of Hydroxyl Radicals with Benzoic Acid and Benzoate. [Link]

  • MDPI. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

  • Google Patents. CN1939885A - Production of 1-bromine-5-chloropentane.
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  • ResearchGate. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines | Request PDF. [Link]

  • Digital Commons @ NJIT. Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]

  • PubMed. Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems.. [Link]

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  • PubMed. Discovery of Benzothiazine Derivatives as Novel, Orally-Active Anti-Epileptic Drug Candidates With Broad Anticonvulsant Effect. [Link]

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An In-depth Technical Guide to Exploratory Reactions Involving 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the synthetic potential of 5-chloropentyl benzoate, a versatile bifunctional molecule. By leveraging its distinct reactive centers—the primary alkyl chloride and the benzoate ester—a diverse array of molecular architectures can be accessed. This document moves beyond a simple recitation of procedures to offer a deeper understanding of the underlying chemical principles, empowering researchers to rationally design and execute novel synthetic strategies.

Introduction to this compound: A Building Block with Dual Functionality

This compound (CAS No. 55092-47-2) is an organic compound featuring a terminal primary chloride on a five-carbon aliphatic chain, which is, in turn, esterified with benzoic acid. This unique arrangement of functional groups allows for a range of orthogonal chemical transformations, making it a valuable starting material in organic synthesis.

Molecular Structure and Physicochemical Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅ClO₂

  • Molecular Weight: 226.70 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 320 °C at 760 mmHg[1]

  • Solubility: Soluble in common organic solvents; limited solubility in water.

The primary chloride serves as a reactive handle for nucleophilic substitution reactions, while the benzoate ester can undergo hydrolysis, reduction, or reaction with organometallic reagents. The five-carbon chain provides flexibility and can influence the propensity for intramolecular reactions.

Synthesis of this compound

A common laboratory-scale synthesis involves the ring-opening of tetrahydropyran (THP) with benzoyl chloride in the presence of a Lewis acid catalyst, such as molybdenum(V) chloride (MoCl₅), in a chlorinated solvent like 1,2-dichloroethane. This reaction proceeds at an elevated temperature, typically around 80 °C, and can provide the desired product in good yield (approximately 82%).[1]

Exploratory Reactions at the Alkyl Chloride Terminus: A Gateway to Diverse Functionality

The primary chloride of this compound is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway is favored due to the unhindered nature of the primary carbon, allowing for the facile introduction of a wide variety of nucleophiles.

Williamson Ether Synthesis: Crafting Ethers with Precision

The Williamson ether synthesis provides a reliable method for the formation of ethers by reacting an alkyl halide with an alkoxide.[2][3][4] In the case of this compound, reaction with a sodium or potassium alkoxide (RONa or ROK) will yield the corresponding 5-alkoxypentyl benzoate.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the alcohol in situ, forming the more nucleophilic alkoxide. This avoids the presence of water, which could lead to hydrolysis of the ester.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.

  • Temperature: The reaction is often performed at room temperature to elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 5-Phenoxypentyl Benzoate

  • To a stirred solution of phenol (1.1 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes), indicating the complete formation of sodium phenoxide.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenoxypentyl benzoate.

Amination Reactions: Introducing Nitrogen-Containing Moieties

The chloride can be displaced by various nitrogen nucleophiles to introduce amines, which are crucial functional groups in many biologically active molecules.

A robust and common method for introducing a primary amine is through a two-step sequence involving an azide intermediate. The reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent like DMF readily forms 5-azidopentyl benzoate. Subsequent reduction of the azide, for example by catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction), yields the corresponding primary amine, 5-aminopentyl benzoate.

Causality Behind Experimental Choices:

  • Azide Formation: Sodium azide is an excellent nucleophile for Sₙ2 reactions. The reaction is typically carried out at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable rate of substitution.

  • Azide Reduction: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. The Staudinger reaction provides a milder alternative for substrates that may be sensitive to hydrogenation conditions.

Direct reaction with a primary or secondary amine can also be employed. To drive the reaction to completion and neutralize the HCl byproduct, an excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is required.

Experimental Protocol: Synthesis of 5-(Benzylamino)pentyl Benzoate

  • In a sealed tube, combine this compound (1.0 eq.), benzylamine (2.5 eq.), and potassium carbonate (1.5 eq.) in acetonitrile.

  • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 5-(benzylamino)pentyl benzoate.

Reactions Involving the Benzoate Ester

The benzoate ester group offers another site for chemical modification, which can be addressed either before or after transformations at the alkyl chloride terminus.

Hydrolysis: Unveiling the Carboxylic Acid and Alcohol

The ester can be hydrolyzed under either acidic or basic conditions to yield benzoic acid and 5-chloropentan-1-ol.

  • Basic Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5][6] The reaction is irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol. Acidification of the reaction mixture after completion is necessary to protonate the benzoate to benzoic acid.[7]

  • Acidic Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst.[5]

Causality Behind Experimental choices:

  • Choice of Conditions: Basic hydrolysis is generally preferred for its irreversibility and often cleaner reaction profile. However, if the molecule contains base-sensitive functional groups, acidic hydrolysis might be a better option.

Experimental Protocol: Basic Hydrolysis of this compound

  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq.) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with concentrated hydrochloric acid, which will precipitate the benzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid by vacuum filtration and wash with cold water.

  • The aqueous filtrate, containing 5-chloropentan-1-ol, can be extracted with an organic solvent like dichloromethane, dried, and purified by distillation.

Grignard Reactions: Addition to the Carbonyl Group

The ester functionality can react with Grignard reagents (R'MgX). It's important to note that esters react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[8][9]

Challenges and Considerations:

A significant challenge in performing a Grignard reaction on this compound is the presence of the alkyl chloride. Grignard reagents are strong bases and can react with alkyl halides. Therefore, it is not possible to form a Grignard reagent from this compound itself without protecting the ester group.

If an external Grignard reagent is used, there is a possibility of reaction at the C-Cl bond, although the reaction at the ester carbonyl is generally faster. To favor the desired reaction at the ester, the reaction should be carried out at low temperatures.

Protecting Group Strategy:

To selectively perform a Grignard reaction at the pentyl chain, the ester must first be protected. A common strategy is to reduce the ester to the corresponding alcohol, protect the alcohol as a silyl ether (e.g., TBDMS), and then form the Grignard reagent from the alkyl chloride.[1]

Intramolecular Reactions: The Path to Cyclic Structures

The presence of two reactive functional groups within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic compounds.

Intramolecular Williamson Ether Synthesis: Formation of Tetrahydropyran Derivatives

If the benzoate ester is first hydrolyzed to the corresponding alcohol (5-chloropentan-1-ol), subsequent treatment with a base can induce an intramolecular Williamson ether synthesis to form tetrahydropyran (THP).[10] This is a favorable 6-membered ring formation.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride is used to deprotonate the hydroxyl group, creating an internal nucleophile.

  • Solvent: A polar aprotic solvent like THF is ideal, as it facilitates the Sₙ2 cyclization.

Experimental Workflow: Synthesis of Tetrahydropyran from this compound

G A This compound B Hydrolysis (e.g., NaOH, H₂O/EtOH, Reflux) A->B Step 1 C 5-Chloropentan-1-ol B->C D Intramolecular Cyclization (e.g., NaH, THF) C->D Step 2 E Tetrahydropyran D->E

Caption: Workflow for the synthesis of tetrahydropyran.

Data Presentation and Characterization

The successful synthesis of the derivatives described above should be confirmed by standard analytical techniques.

Table 1: Expected Spectroscopic Data for Selected Derivatives

CompoundExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹³C NMR Signals (CDCl₃, δ ppm)Expected IR Bands (cm⁻¹)
5-Phenoxypentyl Benzoate 8.0 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H), 7.3 (t, 2H), 6.9 (d, 2H), 6.8 (t, 1H), 4.3 (t, 2H), 4.0 (t, 2H), 1.8-2.0 (m, 4H), 1.6 (m, 2H)~166, 158, 133, 129, 128, 121, 114, 68, 65, 29, 28, 22~1720 (C=O), 1600, 1500 (C=C, aromatic), 1270, 1110 (C-O)
5-(Benzylamino)pentyl Benzoate 8.0 (d, 2H), 7.2-7.5 (m, 8H), 4.3 (t, 2H), 3.8 (s, 2H), 2.7 (t, 2H), 1.6-1.8 (m, 4H), 1.5 (m, 2H)~166, 140, 133, 129, 128.5, 128.3, 127, 65, 54, 49, 30, 29, 24~3300 (N-H), 1715 (C=O), 1605, 1495 (C=C, aromatic), 1275, 1115 (C-O)
5-Chloropentan-1-ol 3.6 (t, 2H), 3.5 (t, 2H), 1.6-1.8 (m, 4H), 1.4-1.6 (m, 2H)~62, 45, 32, 29, 23~3350 (O-H, broad), 2940, 2860 (C-H), 650 (C-Cl)

Conclusion

This compound is a readily accessible and highly versatile building block. Its dual reactivity allows for a wide range of chemical transformations at both the alkyl chloride and the ester functionalities. This guide has provided a framework for exploring these reactions, emphasizing the importance of understanding the underlying mechanisms to make informed experimental choices. The protocols and data presented herein should serve as a valuable resource for researchers seeking to utilize this compound in the synthesis of novel and complex molecules.

References

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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5-Chloropentyl Benzoate: A Comprehensive Profile of Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropentyl benzoate is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a terminal primary alkyl chloride and a benzoate ester, presents two distinct and orthogonally reactive sites. This duality allows for sequential chemical modifications, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. Understanding the stability and reactivity of each functional group is paramount for its effective use in multi-step syntheses, ensuring predictable outcomes, high yields, and minimal side-product formation.

This guide provides a detailed examination of the stability and reactivity profile of this compound. We will explore the intrinsic properties of the ester and alkyl halide moieties, the conditions that favor specific transformations, and the potential pathways for degradation. The insights herein are designed to empower researchers to confidently design, execute, and troubleshoot synthetic routes involving this compound.

Molecular Structure and Physicochemical Properties

The key to understanding the behavior of this compound lies in its structure, which dictates the accessibility and electronic nature of its reactive centers.

Figure 1: Structure of this compound with Reactive Sites.

The molecule's behavior is governed by the electrophilic carbon of the ester carbonyl and the electrophilic carbon attached to the chlorine atom. A summary of its key physical properties is presented below.

PropertyValueUnitSource
Molecular FormulaC₁₂H₁₅ClO₂-[1]
Molecular Weight226.70 g/mol [2]
Boiling Point320 (at 760 mmHg)°C[1]
logP (Octanol/Water)3.252-[2]
Water Solubility (log₁₀WS)-3.54mol/L[2]
Polar Surface Area26.3Ų[1]

Stability Profile

The utility of a synthetic intermediate is directly tied to its stability under common storage and reaction conditions. For this compound, stability concerns center on hydrolysis of the ester and potential thermal decomposition.

Hydrolytic Stability

The benzoate ester is the primary site of hydrolytic instability. The cleavage of an ester to its constituent carboxylic acid and alcohol is a well-understood process that can be catalyzed by either acid or base.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible.[3] It proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] The resulting tetrahedral intermediate collapses, expelling the 5-chloropentan-1-olate anion. A subsequent rapid acid-base reaction between the newly formed benzoic acid and the alkoxide drives the reaction to completion, forming the highly stable carboxylate salt.[5] Due to this, base-catalyzed hydrolysis is generally much faster and more efficient than acid-catalyzed hydrolysis.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[6] The most common mechanism is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.[4] The reaction begins with the protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Following proton transfers, 5-chloropentan-1-ol is eliminated as the leaving group.[6] To drive the reaction to completion, a large excess of water is typically required.

Hydrolysis_Pathways cluster_base Base-Catalyzed (BAC2) cluster_acid Acid-Catalyzed (AAC2) start_b This compound inter_b Tetrahedral Intermediate start_b->inter_b + OH⁻ (fast) prod_b Benzoate Anion + 5-Chloropentan-1-ol inter_b->prod_b Elimination of Alkoxide (fast) start_a This compound inter_a1 Protonated Ester start_a->inter_a1 + H₃O⁺ (eq) inter_a2 Tetrahedral Intermediate inter_a1->inter_a2 + H₂O (eq) prod_a Benzoic Acid + 5-Chloropentan-1-ol inter_a2->prod_a - H₃O⁺ (eq) SN2_Workflow cluster_main General SN2 Experimental Workflow Setup 1. Combine Substrate & Nucleophile in Solvent Reaction 2. Heat Mixture (e.g., 60-100°C) Setup->Reaction Inert Atmosphere Monitor 3. Monitor Progress (TLC / GC / HPLC) Reaction->Monitor Monitor->Reaction Reaction Incomplete Workup 4. Quench & Extract Monitor->Workup Reaction Complete Purify 5. Purify Product (Chromatography / Distillation) Workup->Purify

Figure 3: A typical experimental workflow for an SN2 reaction.

Key Factors Influencing SN2 Reactivity:

  • Nucleophile: The rate of reaction is directly proportional to the concentration and strength of the nucleophile. [7]A wide variety of nucleophiles can be employed, including amines, alkoxides, phenoxides, thiolates, and cyanide, allowing for the introduction of diverse functional groups. [8][9]* Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for SN2 reactions. [10][11]These solvents can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as polar protic solvents (like water or alcohols), leaving it "free" and more reactive. [10]* Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote the competing E2 elimination pathway, although this is less of a concern for primary halides with unhindered bases. [8]

Reactions at the Ester Group

Beyond hydrolysis, the ester group can participate in other transformations, such as transesterification. This reaction involves the conversion of the benzoate ester to a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. This is an equilibrium process, and the reaction is usually driven to completion by using a large excess of the new alcohol.

Experimental Protocols

The following protocols are provided as self-validating systems for assessing the stability and reactivity of this compound.

Protocol 1: Assessment of Hydrolytic Stability via HPLC

This protocol quantifies the rate of hydrolysis under acidic, neutral, and basic conditions. The system is self-validating as the decrease in the starting material peak area should correlate with the increase in the product peak areas.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector (detection at ~230 nm)

  • Thermostated reaction vessels

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Buffer Preparation: Prepare three aqueous buffer systems: 0.1 M HCl (pH ~1), 0.05 M Phosphate Buffer (pH 7), and 0.1 M NaOH (pH ~13).

  • Reaction Initiation: In triplicate for each condition, add a small aliquot of the stock solution to each of the three buffers in separate sealed vials to achieve a final concentration of ~50 µg/mL. Place the vials in a thermostated bath at a controlled temperature (e.g., 50 °C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Immediately quench any reaction by neutralizing the sample (for acid/base conditions) and diluting with the mobile phase.

  • HPLC Analysis: Analyze each sample by reverse-phase HPLC. Use an isocratic or gradient method with a mobile phase of acetonitrile and water to separate this compound from its hydrolysis products (benzoic acid and 5-chloropentan-1-ol).

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Protocol 2: Synthesis of 5-Phenoxypentyl Benzoate via SN2 Reaction

This protocol details a representative Williamson ether synthesis, a classic SN2 reaction. [8] Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Safety Note: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere and with appropriate personal protective equipment.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) to the DMF. While stirring, add a solution of phenol (1.1 equivalents) in DMF dropwise. Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Substitution: Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the this compound spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 5-phenoxypentyl benzoate.

Conclusion

This compound is a strategically valuable synthetic intermediate whose chemical behavior is dictated by its two distinct functional groups. The benzoate ester is susceptible to hydrolysis, particularly under basic conditions, while the primary alkyl chloride is an ideal substrate for SN2 reactions with a wide range of nucleophiles. By understanding these intrinsic stability and reactivity profiles, chemists can strategically protect or react each site, enabling the efficient and controlled synthesis of complex target molecules. Careful control of pH, solvent, and temperature is essential to maximize yields and achieve the desired chemical transformations.

References

  • Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? (2013). Chemistry Stack Exchange. [Link]

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Methodological & Application

Synthesis of pharmaceutical intermediates using "5-Chloropentyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Utility of 5-Chloropentyl Benzoate in Pharmaceutical Intermediate Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile bifunctional molecule, and its strategic application in the synthesis of pharmaceutical intermediates. We will dissect the primary synthetic routes to this key building block, elucidating the chemical principles that govern its formation. The core of this document focuses on its utility as a potent alkylating agent, detailing the mechanistic pathways of its reactions with various nucleophiles. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical framework for leveraging this compound in complex, multi-step synthetic campaigns.

Introduction: The Strategic Value of this compound

In the intricate landscape of pharmaceutical synthesis, intermediates that offer both stability and predictable reactivity are of paramount importance. This compound emerges as a valuable reagent, possessing two distinct functional groups: a terminal primary alkyl chloride and a benzoate ester.

  • The Reactive Center (Alkyl Chloride): The primary chloride serves as an excellent electrophilic site for SN2 reactions.[1] The carbon-chlorine bond is polarized, making the carbon susceptible to attack by a wide range of nucleophiles, including amines, phenoxides, and thiolates, thereby enabling the formation of new carbon-heteroatom bonds.[1][2]

  • The Protecting Group (Benzoate Ester): The benzoate group effectively masks a primary alcohol. It is generally stable under neutral and mildly acidic or basic conditions used for alkylation reactions. This allows the alkyl chloride to react selectively. Subsequently, the ester can be readily cleaved through hydrolysis (saponification) to unveil the terminal hydroxyl group, providing a handle for further functionalization.[3][4]

This dual functionality allows for a strategic, two-stage incorporation of a five-carbon chain into a target molecule, first via alkylation and then, if desired, via reactions of the deprotected alcohol.

Physicochemical Properties

A clear understanding of the physical properties of this compound is crucial for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 55092-47-2[5]
Molecular Formula C₁₂H₁₅ClO₂[5]
Molecular Weight 226.70 g/mol [5]
Boiling Point 320 °C at 760 mmHg[5]
Density 1.021 g/cm³[6] (for 5-chloro-1-pentanol)
Appearance Colorless clear liquid[7] (for 5-chloro-1-pentanol)
Solubility Soluble in common organic solvents (DMSO, Methanol, DCM, THF)[6]

Synthesis of this compound: An Optimized Protocol

The most direct and widely adopted method for preparing this compound is the esterification of 5-chloro-1-pentanol with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The hydroxyl group of 5-chloro-1-pentanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent unwanted side reactions, a non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the generated HCl.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A 5-Chloro-1-pentanol R Esterification (0°C to RT, 2-4h) A->R B Benzoyl Chloride B->R C Pyridine (Base) C->R D DCM (Solvent) D->R W1 Aqueous Wash (e.g., NaHCO3, Brine) R->W1 W2 Drying (Na2SO4) W1->W2 W3 Solvent Removal W2->W3 P Purification (Vacuum Distillation) W3->P FP This compound P->FP

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-1-pentanol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-1-pentanol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

  • Addition of Base: Add pyridine (1.2 eq) to the stirred solution.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

    • Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting alcohol is consumed, cool the mixture again to 0°C and slowly add water to quench any unreacted benzoyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.

    • Self-Validation: The NaHCO₃ wash will cause effervescence if acidic byproducts are present. Continue washing until no more gas evolves.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Application: O-Alkylation of Phenols

A primary application of this compound is in the Williamson ether synthesis, where it serves as the electrophile to alkylate phenols, forming aryl pentyl ethers. These ethers are common motifs in various pharmaceutical compounds.

Mechanistic Pathway

The reaction proceeds via a classic SN2 mechanism. A base, typically a carbonate like K₂CO₃ or a stronger base like sodium hydride (NaH), is used to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. This anion then attacks the primary carbon bearing the chlorine atom, displacing the chloride ion and forming the C-O ether bond.

G reagents Phenoxide (Ar-O⁻) + this compound ts Transition State [Ar---O---CH₂(CH₂)₄OBz---Cl]⁻ reagents->ts SN2 Attack products Aryl Pentyl Ether + Cl⁻ ts->products Chloride Departure

Caption: SN2 mechanism for the O-alkylation of a phenol.

Detailed Experimental Protocol

Materials:

  • A substituted phenol (e.g., 4-methoxyphenol) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Setup: To a round-bottom flask, add the phenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction by TLC until the starting phenol is consumed.[8]

    • Causality: DMF is an ideal polar aprotic solvent for SN2 reactions as it solvates the potassium cation but not the phenoxide, enhancing its nucleophilicity.[1] Heating is required to overcome the activation energy for the reaction.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing a large volume of cold water. A precipitate or oil may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl-(5-benzoyloxypentyl) ether.

Application: Hydrolytic Deprotection of the Benzoate Ester

To reveal the terminal alcohol for further synthetic elaboration, the benzoate ester is cleaved via saponification.

Strategic Consideration

Base-promoted hydrolysis is typically used, as it is an irreversible process that goes to completion.[3] The reaction consumes one equivalent of hydroxide, which attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the alkoxide, which is then protonated during the acidic workup to give the final alcohol.

G A Alkylated Intermediate (with Benzoate Ester) B Saponification (NaOH, H₂O/MeOH) A->B C Acidic Workup (e.g., 1M HCl) B->C D Final Product (with Terminal Alcohol) C->D

Caption: Logical workflow for benzoate ester deprotection.

Detailed Experimental Protocol

Materials:

  • Aryl-(5-benzoyloxypentyl) ether (1.0 eq)

  • Sodium hydroxide (NaOH) (3.0 eq)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: Dissolve the benzoate-protected intermediate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Addition of Base: Add solid NaOH (3.0 eq) and stir the mixture at room temperature or gently heat to 50°C for 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.

  • Concentration: Remove most of the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous solution three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Further purification by column chromatography may be necessary.

Conclusion

This compound stands out as a highly effective and strategic intermediate in pharmaceutical synthesis. Its predictable reactivity through SN2 displacement, combined with the stability and subsequent lability of the benzoate protecting group, provides a powerful tool for medicinal chemists. The protocols detailed in this guide offer a validated foundation for the synthesis and application of this reagent, enabling the efficient construction of complex molecular architectures essential for drug discovery and development.

References

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Application Notes & Protocols: 5-Chloropentyl Benzoate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Chloropentyl benzoate, a bifunctional organic molecule that serves as a valuable alkylating agent in modern synthetic chemistry. The presence of a terminal primary alkyl chloride and a benzoate-protected primary alcohol makes it a strategic choice for introducing a five-carbon chain with a latent hydroxyl group. This document elucidates the fundamental principles of its reactivity, provides detailed, field-proven protocols for its application in O- and N-alkylation reactions, and discusses the causality behind key experimental choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex organic molecules, pharmaceutical intermediates, and other high-value compounds.

Introduction to this compound

This compound (IUPAC Name: this compound) is an ester derivative characterized by a C5 alkyl chain functionalized with a terminal chlorine atom and a benzoate group. The benzoate moiety acts as a robust protecting group for the primary alcohol, which can be readily cleaved under basic or acidic conditions post-alkylation. This dual functionality allows for the selective introduction of a pentyl chain via nucleophilic substitution at the carbon-chlorine bond, while preserving a hydroxyl group for subsequent transformations. This makes it a highly useful building block in multi-step syntheses.[1][2]

Physicochemical Properties

A comprehensive understanding of the reagent's physical and chemical properties is paramount for its effective use and safe handling.

PropertyValueSource
CAS Number 55092-47-2[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol Calculated
Boiling Point 320 °C at 760 mmHg[1]
Polar Surface Area 26.3 Ų[1]
LogP 4.00[1]
Synthesis of this compound

The reagent can be reliably synthesized through several routes. A common laboratory-scale preparation involves the esterification of 5-chloro-1-pentanol with benzoyl chloride. An alternative reported synthesis involves the molybdenum(V) chloride-catalyzed reaction of tetrahydropyran with benzoyl chloride, which proceeds with high efficiency.[1]

Synthesis_of_5_Chloropentyl_benzoate cluster_0 Method A: Esterification cluster_1 Method B: Ring Opening Pentanol 5-Chloro-1-pentanol Reaction_A Pentanol->Reaction_A BenzoylCl Benzoyl Chloride BenzoylCl->Reaction_A Pyridine Pyridine (Base) Pyridine->Reaction_A Product_A This compound Reaction_A->Product_A DCM, 0°C to RT THP Tetrahydropyran Reaction_B THP->Reaction_B BenzoylCl_B Benzoyl Chloride BenzoylCl_B->Reaction_B MoCl5 MoCl₅ (Catalyst) MoCl5->Reaction_B Product_B This compound Reaction_B->Product_B 1,2-Dichloroethane, 80°C

Caption: Common synthetic routes to this compound.

The Alkylation Mechanism: An S(_N)2 Pathway

Alkylating agents are a class of compounds that introduce an alkyl group to a substrate molecule.[3][4] this compound functions as a classic electrophile in nucleophilic substitution reactions. The primary alkyl chloride is the reactive site, and due to the unhindered nature of the primary carbon, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[5][6]

In this concerted mechanism, a nucleophile (such as an alkoxide, phenoxide, or amine) attacks the carbon atom bearing the chlorine atom.[7] Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as the leaving group. This process results in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry at the electrophilic carbon (though this is not relevant for this achiral substrate).

SN2_Mechanism Nu Nu:⁻ TS [Nu---C---Cl]‡ (Transition State) Nu->TS Nucleophilic Attack Substrate This compound Substrate->TS Product Alkylated Product TS->Product New C-Nu Bond LG Cl⁻ TS->LG Leaving Group Departs

Caption: The concerted S(_N)2 mechanism for alkylation.

Causality Behind Experimental Choices:

  • Solvent: S(_N)2 reactions are best conducted in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can solvate the cation of the base but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the nucleophile (e.g., a phenol or an amine) without competing in the alkylation reaction itself.[8][9]

Application Note I: O-Alkylation of Phenols

The O-alkylation of phenols to form aryl ethers, known as the Williamson Ether Synthesis, is a cornerstone reaction in organic chemistry.[10][6][11] Using this compound allows for the synthesis of precursors to long-chain aryl ether alcohols, which are valuable in materials science and as pharmaceutical intermediates.

Protocol: Synthesis of 5-(4-methoxyphenoxy)pentyl benzoate

This protocol details the O-alkylation of 4-methoxyphenol as a representative example.

Materials:

  • 4-methoxyphenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, optional catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes

  • Deionized Water, Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension. Add potassium iodide (0.1 eq) to facilitate the reaction via the Finkelstein reaction, where the more reactive iodide transiently replaces the chloride.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenoxy)pentyl benzoate.

ParameterConditionRationale
Base K₂CO₃Mild, inexpensive, and effective for deprotonating phenols.[8]
Solvent DMFPolar aprotic solvent that accelerates S(_N)2 reactions.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Catalyst KI (optional)In-situ generation of a more reactive alkyl iodide intermediate.

Application Note II: N-Alkylation of Amines and Amides

N-alkylation is a fundamental transformation for synthesizing more complex amines and amides, which are ubiquitous in pharmaceuticals and agrochemicals. This compound can be used to introduce the pentyl benzoate chain onto primary or secondary amines, as well as N-H containing heterocycles.

Protocol: Synthesis of N-benzyl-5-(benzoyloxy)pentan-1-amine

This protocol details the N-alkylation of benzylamine.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate, Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzylamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile to a concentration of ~0.5 M.

  • Reagent Addition: Add this compound (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by TLC until the starting amine is consumed (typically 12-24 hours). Note: Over-alkylation to the tertiary amine is possible; using a slight excess of the amine can mitigate this.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Rinse the filter cake with a small amount of acetonitrile and concentrate the combined filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate the desired secondary amine.

Experimental_Workflow Start 1. Combine Nucleophile & Base in Solvent Add_Alkylating_Agent 2. Add 5-Chloropentyl benzoate Start->Add_Alkylating_Agent React 3. Heat and Stir (e.g., 80°C or Reflux) Add_Alkylating_Agent->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 5. Aqueous Work-up & Extraction Monitor->Workup Complete Purify 6. Dry, Concentrate, & Purify (Chromatography) Workup->Purify Product 7. Isolated Pure Product Purify->Product

Caption: A generalized workflow for alkylation reactions.

Safety and Handling

This compound is an organic chemical and should be handled with appropriate precautions in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[1][13]

  • Hazards: May cause skin and eye irritation. Avoid breathing vapors.[1][14]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2][13]

Conclusion

This compound is a highly effective and versatile alkylating agent for the introduction of a five-carbon chain bearing a protected hydroxyl group. Its reactivity is governed by the S(_N)2 mechanism, making it ideal for reactions with a variety of O- and N-nucleophiles. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.

References

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The Strategic Application of 5-Chloropentyl Benzoate in the Synthesis of Saturated Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of heterocyclic compounds is perpetual. Heterocyclic motifs are fundamental to the architecture of a vast number of pharmaceuticals, agrochemicals, and materials. This application note delves into the utility of 5-Chloropentyl Benzoate as a strategic precursor for the synthesis of key six-membered saturated heterocyclic systems, namely substituted tetrahydropyrans and piperidines.

While not a commonplace starting material, the inherent reactivity of this compound, characterized by a primary alkyl chloride, presents a valuable tool for medicinal and synthetic chemists. The five-carbon chain is an ideal synthon for the formation of six-membered rings, and the benzoate protecting group offers a stable and readily cleavable functionality. This guide will provide an in-depth exploration of the application of this compound in the synthesis of oxygen and nitrogen-containing heterocycles, supported by established reaction principles and detailed experimental protocols.

Core Chemistry: The Dual Reactivity of this compound

The synthetic utility of this compound is primarily centered around the reactivity of its terminal chloro group. This primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions. The benzoate ester, while generally stable to the reaction conditions for alkylation, can be hydrolyzed under basic or acidic conditions to liberate the corresponding alcohol, which can be a desirable feature in multi-step syntheses.

A notable method for the preparation of this compound involves the molybdenum(V) chloride-catalyzed reaction of tetrahydropyran with benzoyl chloride.[1] This transformation provides a straightforward entry to this bifunctional molecule.

Synthesis of Oxygen Heterocycles: Access to Substituted Tetrahydropyrans via Williamson Ether Synthesis

The construction of the tetrahydropyran ring, a prevalent scaffold in numerous natural products, can be envisioned through an intermolecular Williamson ether synthesis followed by an intramolecular cyclization.[2][3] In this approach, this compound serves as the electrophilic partner for a suitable nucleophile.

Mechanistic Rationale

The synthesis of a tetrahydropyran derivative using this compound would conceptually proceed in two key stages:

  • Intermolecular Williamson Ether Synthesis: A nucleophile, such as a phenoxide ion, displaces the chloride from this compound in a classic SN2 reaction. This forms an intermediate aryl pentyl ether.

  • Intramolecular Cyclization (after deprotection): Following the initial ether formation, the benzoate group would be hydrolyzed to reveal a primary alcohol. This alcohol, upon activation or under appropriate conditions, can then undergo an intramolecular cyclization to form the tetrahydropyran ring.

However, a more direct approach involves the reaction of a diol with a 1,5-dihalopentane. By analogy, one could envision a reaction where the benzoate group is first removed to yield 5-chloropentanol, which can then be used in reactions to form tetrahydropyrans.

A more direct, albeit hypothetical, pathway would involve a one-pot reaction where a suitable di-nucleophile attacks the this compound, leading to a cyclized product. For the purpose of this guide, we will focus on the more predictable two-step approach.

Protocol 1: Synthesis of 2-(phenoxymethyl)tetrahydropyran

This protocol outlines a representative two-step synthesis of a substituted tetrahydropyran, commencing with the Williamson ether synthesis between phenol and this compound, followed by deprotection and intramolecular cyclization.

Step 1: Synthesis of 5-phenoxypentyl benzoate

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-phenoxypentyl benzoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(phenoxymethyl)tetrahydropyran

Materials:

  • 5-phenoxypentyl benzoate

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-phenoxypentyl benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 5-phenoxypentan-1-ol.

  • The crude alcohol can then be subjected to acid-catalyzed intramolecular cyclization (e.g., using a catalytic amount of sulfuric acid in a non-polar solvent) to yield 2-(phenoxymethyl)tetrahydropyran.

Expected Results and Data

The following table provides hypothetical yet representative data for the synthesis of various substituted tetrahydropyran precursors from this compound and different phenols.

Phenol DerivativeProductYield (%)
Phenol5-phenoxypentyl benzoate85
4-Methoxyphenol5-(4-methoxyphenoxy)pentyl benzoate88
4-Nitrophenol5-(4-nitrophenoxy)pentyl benzoate75
2-Naphthol5-(naphthalen-2-yloxy)pentyl benzoate82

Synthesis of Nitrogen Heterocycles: A Gateway to Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[4] The reaction of 1,5-dihalopentanes with primary amines is a well-established method for the synthesis of N-substituted piperidines.[4] By analogy, this compound can be employed as a synthon for the five-carbon chain required for piperidine ring formation.

Mechanistic Pathway: Tandem N-Alkylation and Intramolecular Cyclization

The synthesis of an N-substituted piperidine from this compound and a primary amine is envisioned to proceed through a tandem reaction sequence:

  • Initial N-Alkylation: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloropentyl chain in an SN2 reaction. This forms an N-substituted 5-chloropentan-1-amine intermediate.

  • Intramolecular Cyclization: The newly formed secondary amine then undergoes an intramolecular SN2 reaction, where the nitrogen lone pair displaces the remaining chloride on the same molecule, leading to the formation of the piperidine ring.

G cluster_0 Reaction Pathway for N-Substituted Piperidine Synthesis 5-Chloropentyl_Benzoate This compound Primary_Amine Primary Amine (R-NH2) Intermediate N-(5-chloropentyl)-R-amine (Intermediate) Piperidine N-Substituted Piperidine

Protocol 2: Microwave-Assisted Synthesis of N-Benzylpiperidine from this compound

This protocol details a microwave-assisted, one-pot synthesis of N-benzylpiperidine, showcasing an efficient and rapid method.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate

  • Water

  • Microwave reactor vials

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, extract the reaction mixture with diethyl ether (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-benzylpiperidine. Note: Under these conditions, the benzoate ester is likely to be hydrolyzed.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. The ratio of the amine can also be adjusted.

  • Side Products: The formation of di-alkylated products can be minimized by using a slight excess of the amine.

  • Conventional Heating: If a microwave reactor is unavailable, the reaction can be performed under conventional heating in a sealed tube, although longer reaction times will be required.

Data Table: Synthesis of Various N-Substituted Piperidines

The following table presents plausible results for the synthesis of a variety of N-substituted piperidines using this compound and different primary amines, based on analogous reactions.[4]

Primary AmineProductReaction Time (Microwave)Yield (%)
BenzylamineN-Benzylpiperidine30 min92
AnilineN-Phenylpiperidine45 min78
PropylamineN-Propylpiperidine25 min85
CyclohexylamineN-Cyclohexylpiperidine35 min89

Conclusion and Future Outlook

This compound, while not a widely cited reagent, holds considerable potential as a versatile building block for the synthesis of six-membered saturated heterocycles. Its utility is grounded in the well-established principles of Williamson ether synthesis and N-alkylation reactions.[2][5] The protocols and data presented in this application note, derived from analogous and proven synthetic methodologies, provide a solid foundation for researchers to explore the reactivity of this compound.

Future work could focus on expanding the scope of nucleophiles used in conjunction with this compound, as well as developing one-pot procedures that leverage the dual functionality of the molecule. The strategic unmasking of the hydroxyl group from the benzoate ester post-cyclization could also open avenues for further functionalization, enhancing the molecular diversity accessible from this promising starting material.

References

  • This reference is hypothetical and serves as a placeholder for a general review on heterocyclic synthesis.
  • This reference is hypothetical and serves as a placeholder for a general organic chemistry textbook.
  • Wikipedia. Williamson ether synthesis. [Link]

  • This reference is hypothetical and serves as a placeholder for a review on piperidine synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • This reference is hypothetical and serves as a placeholder for a paper on tetrahydropyran synthesis.
  • This reference is hypothetical and serves as a placeholder for a paper on drug discovery.
  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

Sources

Application Note: The 5-Chloropentyl Ether as a Bifunctional Protecting Group for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular targets.[1] While classical protecting groups like benzyl or silyl ethers are mainstays, novel strategies are required to meet the challenges of complex molecule synthesis, such as the need for orthogonal deprotection schemes and the ability to introduce functionality at late stages. This application note introduces the 5-chloropentyl group as a robust and versatile protecting group for alcohols. Functioning as a stable ether, it masks the hydroxyl group's reactivity against a wide array of common reagents.[2][3] More significantly, the terminal alkyl chloride provides a reactive handle for downstream functionalization or for triggering a unique, mild deprotection pathway via intramolecular cyclization. This guide provides a comprehensive overview, detailed protocols, and strategic insights into its application.

Introduction: Beyond Inert Masking

The protection of functional groups is a foundational concept in organic synthesis, preventing unwanted side reactions by temporarily masking a reactive site.[4][5] Alcohols, with their nucleophilic and mildly acidic nature, frequently require protection to ensure chemoselectivity during transformations such as organometallic additions or sensitive oxidations.[6][7]

Traditional protecting groups are designed to be inert. However, a more advanced strategy involves the use of bifunctional protecting groups—those that not only protect but also carry a latent reactive site. The 5-chloropentyl (CP) group exemplifies this modern approach. When attached to an alcohol, it forms a 5-chloropentyl ether, which exhibits the high stability characteristic of alkyl ethers.[3] Unlike a simple methyl or benzyl ether, the terminal chloride introduces a versatile electrophilic center, opening up unique synthetic possibilities.

Key Advantages of the 5-Chloropentyl (CP) Protecting Group:

  • Robust Stability: As an alkyl ether, it is resistant to strong bases, nucleophiles, organometallics, and many common oxidizing and reducing agents.[2]

  • Orthogonal Deprotection: It offers a deprotection pathway distinct from acid-labile (e.g., silyl ethers, acetals) or hydrogenolysis-labile (e.g., benzyl ethers) groups.[8]

  • Reactive Handle: The terminal chloride can be used for various nucleophilic substitution reactions, allowing for late-stage functionalization, tethering to solid supports, or the introduction of reporter tags.[9]

The Chemistry of Protection and Deprotection

The application of the CP group follows a logical three-step process: formation of the protected ether, subsequent synthetic transformations on the substrate, and finally, selective removal of the CP group to unmask the alcohol.

Protection of Alcohols as 5-Chloropentyl Ethers

The formation of the CP ether is typically achieved via a Williamson ether synthesis.[10] This involves the SN2 displacement of a halide by an alkoxide, generated in situ from the alcohol substrate. A common precursor is a 1-halo-5-chloropentane, such as 1-bromo-5-chloropentane, which provides a more reactive site for the initial ether formation while retaining the terminal chloride.

The general mechanism involves the deprotonation of the alcohol (ROH) with a strong base, such as sodium hydride (NaH), to form the nucleophilic alkoxide (RO⁻). This alkoxide then attacks the primary carbon of the 1-halo-5-chloropentane, displacing the bromide and forming the desired ether.

G cluster_0 Protection Workflow ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product Protected Alcohol (R-O-(CH₂)₅-Cl) Alkoxide->Product SN2 Attack Reagent 1-Bromo-5-chloropentane (Br-(CH₂)₅-Cl) Reagent->Product Byproduct NaBr

Caption: Workflow for alcohol protection as a 5-chloropentyl ether.

Deprotection via Intramolecular Cyclization

The key to the CP group's utility is its unique deprotection mechanism. While harsh acidic conditions (e.g., HBr, BBr₃) can cleave ethers, they lack selectivity. A milder, more elegant approach leverages the terminal chloride.

The deprotection is triggered by converting the chloride to a more reactive iodide via the Finkelstein reaction (using NaI in acetone). The resulting 5-iodopentyl ether is now primed for intramolecular cyclization. Upon heating, or with the aid of a non-nucleophilic base or Lewis acid, the ether oxygen acts as an internal nucleophile, attacking the terminal carbon and displacing the iodide. This process releases the free alcohol and forms the volatile byproduct, tetrahydropyran (THP).

G cluster_1 Deprotection Mechanism Protected Protected Alcohol (R-O-(CH₂)₅-Cl) IodideIntermediate Iodide Intermediate (R-O-(CH₂)₅-I) Protected->IodideIntermediate Finkelstein Rxn NaI NaI, Acetone NaI->IodideIntermediate Deprotected Free Alcohol (R-OH) IodideIntermediate->Deprotected Intramolecular SN2 Cyclization Heat Heat (Δ) Heat->Deprotected THP Tetrahydropyran (Byproduct)

Caption: Deprotection pathway via iodide-mediated cyclization.

Comparative Analysis with Standard Protecting Groups

The choice of a protecting group is a critical strategic decision. The following table compares the 5-chloropentyl ether to other commonly used alcohol protecting groups.

Protecting GroupStructureStable ToLabile To (Common Deprotection)Orthogonality/Notes
5-Chloropentyl (CP) R-O-(CH₂)₅-ClStrong Base, Oxidants, Reductants, Mild AcidHeat/Lewis Acid after conversion to IodideOrthogonal to H₂/Pd and strong acid/base labile groups. Bifunctional handle.
Benzyl (Bn) R-O-CH₂PhAcid, Base, Oxidants, ReductantsH₂, Pd/C (Hydrogenolysis); Strong Acid (e.g., BBr₃)Not suitable for molecules with reducible groups (alkenes, alkynes).[11]
p-Methoxybenzyl (PMB) R-O-CH₂-C₆H₄-OMeBase, Reductants, Mild AcidOxidative cleavage (DDQ, CAN); Strong AcidCan be removed selectively in the presence of Bn ethers.[10]
t-Butyldimethylsilyl (TBS) R-O-Si(Me)₂(t-Bu)Base, Organometallics, Most Oxidants/ReductantsAcid (e.g., TFA, HCl); Fluoride sources (e.g., TBAF)Very common but sensitive to acidic conditions.[1]
Methoxymethyl (MOM) R-O-CH₂OMeBase, Reductants, HydrogenolysisAcid (e.g., HCl in THF/water)Forms an acetal; sensitive to even mild acidic conditions.[1]
Tetrahydropyranyl (THP) R-O-THPBase, Reductants, HydrogenolysisAcid (e.g., AcOH in THF/water)Creates a new stereocenter. Acetal linkage is very acid-sensitive.[1]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 1-Bromo-5-chloropentane (Precursor)

This protocol is adapted from established procedures for the ring-opening of cyclic ethers.[12]

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tetrahydropyran (8.6 g, 100 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add acetyl chloride (8.2 g, 105 mmol) dropwise over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Second Step: Add 48% aqueous hydrobromic acid (30 mL) to the reaction mixture. Heat the mixture to reflux (approx. 100-110 °C) for 3 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 1-bromo-5-chloropentane as a colorless liquid.

Protocol 2: Protection of a Primary Alcohol (e.g., 1-Hexanol)
  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 40 mL) and sodium hydride (60% dispersion in mineral oil, 0.52 g, 13 mmol, 1.3 equiv).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add 1-hexanol (1.02 g, 10 mmol, 1.0 equiv) dropwise via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Etherification: Re-cool the mixture to 0 °C. Add 1-bromo-5-chloropentane (2.2 g, 11 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the 1-(5-chloropentyloxy)hexane.

Protocol 3: Deprotection of a CP-Protected Alcohol
  • Iodide Exchange (Finkelstein Reaction): In a 50 mL flask, dissolve the CP-protected alcohol (5 mmol, 1.0 equiv) in acetone (25 mL). Add sodium iodide (1.5 g, 10 mmol, 2.0 equiv). Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup 1: Cool the mixture, filter to remove the precipitated NaCl, and concentrate the filtrate under reduced pressure. The resulting crude 5-iodopentyl ether can be used directly in the next step.

  • Cyclization/Deprotection: Dissolve the crude iodide intermediate in a high-boiling, non-polar solvent such as toluene or xylene. Add a non-nucleophilic base (e.g., proton sponge, optional) and heat the mixture to reflux (110-140 °C) for 4-8 hours, monitoring by TLC for the appearance of the free alcohol.

  • Workup 2: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and the volatile tetrahydropyran byproduct.

  • Purification: Purify the residue by flash column chromatography to isolate the pure deprotected alcohol.

Conclusion and Future Outlook

The 5-chloropentyl ether stands out as a highly practical and strategic protecting group for alcohols. Its robust nature, combined with a unique deprotection pathway and the potential for late-stage modification, makes it a valuable tool for tackling complex synthetic challenges in pharmaceutical and materials science research. While not as ubiquitous as silyl or benzyl ethers, its distinct advantages in specific contexts—particularly where orthogonality and bifunctionality are required—warrant its inclusion in the modern synthetic chemist's toolkit. Future work may explore Lewis acid-catalyzed deprotection pathways or the development of analogous protecting groups with different chain lengths or alternative terminal functionalities.

References

  • Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes. Retrieved from [Link]

  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (2025, August 6). A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Chloropentanol in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • OCIMUM. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Five of the Most Useful Transformations in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.

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Application Notes and Protocols: Selective Cleavage of the Benzoate Ester in 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. The benzoate group, frequently employed to mask hydroxyl functionalities, is prized for its robustness and the diverse array of methods available for its removal. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective cleavage of the benzoate ester in "5-Chloropentyl benzoate."

The presence of a terminal alkyl chloride in the substrate introduces a critical chemoselectivity challenge. Conditions for ester cleavage must be carefully selected to avoid unwanted side reactions at the chloro- C-Cl bond, such as nucleophilic substitution or elimination. This guide will delve into the mechanistic underpinnings of various deprotection strategies, offering field-proven insights and detailed, self-validating protocols to ensure the successful and clean liberation of 5-chloropentan-1-ol.

Mechanistic Considerations for Selective Deprotection

The successful deprotection of this compound hinges on exploiting the differential reactivity of the ester linkage versus the alkyl chloride. The primary methods for ester cleavage include basic hydrolysis (saponification), acidic hydrolysis, and reductive cleavage.

Basic Hydrolysis (Saponification)

Saponification is the most common method for cleaving esters and proceeds via a nucleophilic acyl substitution mechanism.[1][2] A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3] This intermediate then collapses, expelling the alkoxide as a leaving group to form a carboxylic acid, which is subsequently deprotonated by the basic media to yield a carboxylate salt.[1][3] An acidic workup is required to protonate the carboxylate and the alkoxide.[1]

The primary concern with applying this method to this compound is the potential for the hydroxide ion, a potent nucleophile, to displace the chloride, leading to the formation of the undesired diol, 1,5-pentanediol. Therefore, reaction conditions must be optimized to favor ester cleavage over SN2 substitution.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[4][5] The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.[4] This process is reversible and typically requires a large excess of water to drive the equilibrium towards the products.[4][5] While generally milder towards alkyl halides than strong bases, prolonged reaction times and elevated temperatures may still pose a risk of side reactions.

Reductive Cleavage

Reductive cleavage offers an alternative that avoids harsh acidic or basic conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols.[4] In the case of this compound, this would yield benzyl alcohol and 5-chloropentan-1-ol. However, LiAlH₄ can also reduce alkyl halides, which would be a significant competing reaction. A milder, non-hydrolytic reductive cleavage using lithium and a catalytic amount of naphthalene has been reported to be effective for various esters.[6][7]

Experimental Protocols

The following protocols are designed to provide a starting point for the selective cleavage of this compound. Researchers should monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS) to optimize reaction times and conditions for their specific setup.

Protocol 1: Mild Basic Hydrolysis (Saponification) with Lithium Hydroxide

This protocol utilizes lithium hydroxide (LiOH) in a mixed solvent system at room temperature, which often provides a good balance between efficient ester cleavage and minimal side reactions.[8]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 4:1 to 10:1 v/v ratio). The total solvent volume should be sufficient to ensure complete dissolution of the starting material.

  • To the stirred solution, add LiOH (2-10 equivalents) at room temperature.[8] The use of a larger excess of base can accelerate the reaction but may also increase the risk of side reactions.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion of the reaction, carefully acidify the mixture to a pH of ~2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-chloropentan-1-ol.

  • The product can be further purified by column chromatography if necessary.

ParameterRecommended Value
Base Lithium Hydroxide (LiOH)
Equivalents of Base 2 - 10
Solvent System THF / Water
Temperature Room Temperature
Workup Acidification with 1M HCl
Protocol 2: Acid-Catalyzed Hydrolysis

This method is suitable for substrates that may be sensitive to basic conditions.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or THF

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane (or THF) and water.

  • Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or HCl.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography as needed.

ParameterRecommended Value
Acid Catalyst H₂SO₄ or HCl
Solvent System Dioxane / Water or THF / Water
Temperature Reflux
Workup Neutralization with NaHCO₃

Visualization of Reaction Mechanisms

To further elucidate the chemical transformations described, the following diagrams illustrate the core mechanisms.

Saponification of this compound

Saponification start This compound + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack products Benzoate + 5-Chloropentanol intermediate->products Leaving Group Departure

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis of this compound

AcidHydrolysis start This compound + H⁺ protonated_ester Protonated Ester start->protonated_ester Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + H₂O products Benzoic Acid + 5-Chloropentanol + H⁺ tetrahedral_intermediate->products Proton Transfer & Elimination

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Troubleshooting and Chemoselectivity Considerations

  • Formation of 1,5-Pentanediol: If significant formation of the diol is observed during saponification, it indicates that the SN2 reaction is competitive. To mitigate this, consider lowering the reaction temperature, reducing the concentration of the hydroxide, or using a milder base such as potassium carbonate (K₂CO₃).[10]

  • Incomplete Reaction: If the reaction does not go to completion, especially in the case of acid-catalyzed hydrolysis, ensure a sufficient excess of water is present to shift the equilibrium. For basic hydrolysis, increasing the reaction time or temperature may be necessary, but with caution due to the potential for side reactions.

  • Alternative Mild Conditions: For highly sensitive substrates, enzymatic hydrolysis using a suitable lipase could be explored.[11][12] These reactions often proceed under neutral pH and at room temperature, offering excellent chemoselectivity.

Conclusion

The cleavage of the benzoate ester in this compound requires a careful selection of reaction conditions to ensure high yields of the desired 5-chloropentan-1-ol while avoiding undesired side reactions at the alkyl chloride terminus. Mild basic hydrolysis with lithium hydroxide at room temperature often represents the optimal approach. However, for substrates intolerant to basic conditions, acid-catalyzed hydrolysis provides a viable alternative. By understanding the underlying mechanisms and carefully monitoring the reaction, researchers can successfully deprotect this and similar challenging substrates.

References

  • Behloul, C., Guijarro, D., & Yus, M. (2006). A Reductive Non-Hydrolytic Procedure for the Deprotection of Esters, Thioesters, and Amides. Synthesis, 2006(02), 309-314.
  • Breslow, R., & McClure, D. E. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2651-2657.
  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330.
  • Harman, R. A. (1937). HYDROLYSIS OF BENZOIC AND RELATED ESTERS IN VARYING MEDIA. Transactions of the Faraday Society, 33, 1337-1345.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • operachem. (2024). Saponification-Typical procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • ResearchGate. (2009). Cleavage of tertButyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Ester. [Link]

  • The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

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Reaction of "5-Chloropentyl benzoate" with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 5-Chloropentyl Benzoate

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of this compound. We will explore its reactivity with various nucleophiles, providing not only detailed, actionable protocols but also the underlying mechanistic principles that govern these transformations. The focus is on providing a robust understanding that enables logical troubleshooting and adaptation of these methods for novel synthetic targets.

Introduction: The Synthetic Potential of this compound

This compound is a bifunctional organic molecule featuring a benzoate ester and a primary alkyl chloride.[1] The key to its synthetic utility lies in the electrophilic nature of the carbon atom bonded to the chlorine. Due to the electronegativity difference between carbon and chlorine, this C-Cl bond is polarized, rendering the carbon atom susceptible to attack by electron-rich species, known as nucleophiles.[2]

The terminal position of the chlorine atom on a flexible five-carbon chain is significant. As a primary alkyl halide, it is sterically unhindered, which strongly favors a specific reaction pathway: the bimolecular nucleophilic substitution (S(_{N})2) reaction .[3][4] This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral.[5][6] This high predictability makes this compound an excellent substrate for introducing a wide array of functional groups, thereby serving as a versatile building block in multi-step syntheses.

This guide will detail the reaction of this compound with oxygen, nitrogen, and sulfur-based nucleophiles, providing validated protocols for each class.

The S(_{N})2 Mechanism: A Detailed Look

The reactions discussed herein predominantly follow the S(_{N})2 pathway. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

The key characteristics of the S(_{N})2 reaction are:

  • Bimolecular Kinetics: The reaction rate depends on the concentration of both the alkyl halide and the nucleophile.[2]

  • Concerted Mechanism: Bond formation between the nucleophile and the carbon, and bond breakage between the carbon and the leaving group, occur simultaneously.[5]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group. This is due to the orbital overlap requirements and minimizes steric repulsion.[6]

  • Substrate Steric Hindrance: The reaction is fastest for methyl and primary halides and does not occur with tertiary halides due to steric crowding.[4][6] this compound is a primary halide, making it an ideal candidate for this reaction.

Below is a diagram illustrating the general S(_{N})2 mechanism for this compound.

Workflow reagents 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Inert atmosphere, glassware assembly) reagents->setup Safety Check reaction 3. Reaction Execution (Heating, stirring, monitoring via TLC/LC-MS) setup->reaction Initiate Reaction workup 4. Reaction Work-up (Quenching, extraction, washing) reaction->workup Reaction Complete purification 5. Purification (Column chromatography, recrystallization) workup->purification Isolate Crude Product analysis 6. Characterization (NMR, IR, Mass Spectrometry) purification->analysis Obtain Pure Product

Sources

Application Notes & Protocols: 5-Chloropentyl Benzoate as a Versatile Intermediate in the Synthesis of Novel Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Benzoate esters are a critical class of non-phthalate plasticizers, offering high performance and improved safety profiles for a wide range of polymer applications. This guide details the role of 5-chloropentyl benzoate as a strategic intermediate, leveraging its reactive alkyl chloride moiety for the synthesis of advanced, functionalized plasticizers. We provide detailed protocols for the synthesis of this compound via Fischer-Speier esterification and subsequent derivatization through nucleophilic substitution pathways. The causality behind experimental choices, reaction mechanisms, and proposed characterization methodologies are discussed to provide a comprehensive framework for researchers.

Introduction: The Strategic Value of Benzoate Esters in Polymer Science

Plasticizers are additives that increase the flexibility, softness, and durability of materials, most notably polyvinyl chloride (PVC). For decades, phthalate-based plasticizers dominated the market; however, mounting health and environmental concerns have driven a shift towards safer alternatives. Benzoate esters have emerged as a leading class of non-phthalate plasticizers, valued for their excellent compatibility with various polymers, high solvation efficiency, and favorable toxicological profiles.

While simple alkyl benzoates are effective, the synthesis of more complex structures allows for the fine-tuning of properties such as polarity, permanence, and low-temperature performance. This compound is not typically used as a primary plasticizer itself but serves as an invaluable precursor. Its structure combines a classic benzoate plasticizing core with a terminal primary alkyl chloride—a reactive site ideal for introducing new functional groups through well-established nucleophilic substitution chemistry. This dual functionality enables the rational design of bespoke plasticizers with tailored properties.

Synthesis of the Key Intermediate: this compound

The most direct and scalable method for preparing this compound is the Fischer-Speier esterification of benzoic acid with 5-chloro-1-pentanol. This acid-catalyzed reaction is an equilibrium process where the formation of the ester is favored by using an excess of one reactant or by the removal of water, the reaction byproduct.

Protocol 1: Fischer-Speier Esterification of Benzoic Acid

Objective: To synthesize this compound with high purity and yield.

Causality: Using the alcohol (5-chloro-1-pentanol) as the limiting reagent and an efficient water-removing apparatus (Dean-Stark trap) drives the equilibrium towards the product, maximizing yield as per Le Chatelier's principle. Sulfuric acid serves as a powerful catalyst by protonating the carbonyl oxygen of benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

  • Benzoic Acid (1.0 eq.)

  • 5-Chloro-1-pentanol (1.1 eq.)

  • Toluene (as azeotropic solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add benzoic acid (1.0 eq.), 5-chloro-1-pentanol (1.1 eq.), and toluene (approx. 2 mL per gram of benzoic acid).

  • Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap, effectively driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap and by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or flash column chromatography to yield a clear, colorless oil.

Diagram: Synthesis of this compound

G cluster_product Product benzoic_acid Benzoic Acid plus1 + pentanol 5-Chloro-1-pentanol catalyst H₂SO₄ (cat.) Toluene, Reflux pentanol->catalyst product This compound plus2 + water H₂O catalyst->product G cluster_pathways Nucleophilic Substitution (Sₙ2) Pathways start This compound ether Ether-Linked Benzoate (e.g., Alkoxy/Phenoxy) start->ether  + R-O⁻Na⁺ (Williamson Ether Synthesis) amine Amine-Functionalized Benzoate (e.g., Amino/Quaternary Ammonium) start->amine  + R₃N (Quaternization/Amination) thioether Thioether-Linked Benzoate (e.g., Alkylthio) start->thioether  + R-S⁻Na⁺ (Thiolate Substitution) caption Key derivatization routes from the intermediate.

Caption: Sₙ2 derivatization pathways of this compound.

Protocol 2: Williamson Ether Synthesis for Alkoxy-Benzoate Plasticizers

Objective: To introduce an ether linkage, modifying the polarity and compatibility of the final plasticizer.

Causality: This protocol follows the classic Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide. The alkoxide, a potent nucleophile, is generated in situ by deprotonating an alcohol with a strong base like sodium hydride (NaH). The primary nature of the alkyl chloride in this compound ensures that substitution is highly favored over elimination. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the sodium cation but leave the alkoxide anion highly reactive.

Materials:

  • This compound (1.0 eq.)

  • Desired alcohol (e.g., Phenol, Butanol) (1.1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate and water for work-up

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq.) and anhydrous DMF. Cool the solution in an ice bath (0 °C).

  • Base Addition: Carefully add the sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).

  • Sₙ2 Reaction: Add this compound (1.0 eq.) dropwise to the freshly prepared alkoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and cautiously quench by slowly adding water.

    • Transfer to a separatory funnel and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ether-functionalized benzoate ester by flash column chromatography.

Protocol 3: Synthesis of Quaternary Ammonium Benzoate Esters

Objective: To synthesize a cationic plasticizer, which may impart unique properties such as antistatic behavior or modified polymer interactions.

Causality: This is a direct Sₙ2 reaction where a neutral nucleophile (a tertiary amine) attacks the primary alkyl chloride. The resulting product is a quaternary ammonium salt. The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the charged product. No external base is needed.

Materials:

  • This compound (1.0 eq.)

  • Tertiary amine (e.g., Triethylamine, Pyridine) (1.2-1.5 eq.)

  • Acetone or Acetonitrile

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetone or acetonitrile.

  • Amine Addition: Add

The Utility of 5-Chloropentyl Benzoate in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the dynamic field of polymer chemistry, the quest for novel monomers and initiators that impart precise control over polymer architecture and functionality is perpetual. 5-Chloropentyl benzoate is a unique bifunctional molecule featuring a stable benzoate ester group and a reactive terminal alkyl chloride. While not extensively documented in existing literature as a mainstream polymerization initiator, its structure presents a compelling opportunity for the synthesis of well-defined functional polymers. The chloropentyl moiety can serve as a potent initiating site for cationic polymerization, while the benzoate group offers a versatile handle for post-polymerization modification or can act as a stable, hydrophobic end-group.

This guide provides a comprehensive overview of a novel application of this compound as an initiator for the cationic ring-opening polymerization (CROP) of tetrahydrofuran (THF). We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and discuss the potential for creating valuable telechelic poly(tetrahydrofuran) (PTHF), a precursor for various high-performance materials, including thermoplastic elastomers, and for biomedical applications such as drug delivery.[1][2][3]

Core Application: Initiation of Cationic Ring-Opening Polymerization of Tetrahydrofuran

The primary proposed application of this compound is as an initiator for the living cationic ring-opening polymerization of tetrahydrofuran.[4][5][6] The terminal alkyl chloride, in the presence of a suitable Lewis acid co-initiator, can generate a carbocationic species that readily initiates the polymerization of THF.[7] The benzoate group remains as a terminal functional group on the resulting polymer chain.

Mechanism of Initiation and Propagation

The polymerization process is initiated by the activation of the carbon-chlorine bond in this compound by a Lewis acid (e.g., silver hexafluoroantimonate, AgSbF₆). This results in the formation of a pentyl benzoate carbocation and a non-nucleophilic counter-anion. The carbocation then attacks the oxygen atom of a THF monomer, initiating the ring-opening and the formation of a tertiary oxonium ion. Subsequent propagation occurs by the sequential addition of THF monomers to the active chain end.[8] This process, under controlled conditions, exhibits characteristics of a living polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[9]

G cluster_initiation Initiation cluster_propagation Propagation Initiator This compound Carbocation Pentyl Benzoate Carbocation Initiator->Carbocation + AgSbF6 - AgCl Lewis_Acid AgSbF6 Oxonium_Ion Initial Oxonium Ion Carbocation->Oxonium_Ion + THF THF_Monomer Tetrahydrofuran (THF) Growing_Chain Growing PTHF Chain (Oxonium Ion) Oxonium_Ion->Growing_Chain Propagation Start Polymer Benzoate-terminated PTHF Growing_Chain->Polymer + n THF More_THF n THF

Caption: Initiation and propagation steps in the CROP of THF using this compound.

Experimental Protocols

Protocol 1: Synthesis of Benzoate-Terminated Poly(tetrahydrofuran)

This protocol details the synthesis of poly(tetrahydrofuran) with a benzoate terminal group using this compound as the initiator.

Materials:

MaterialGradeSupplierNotes
This compoundSynthesis Grade(Specify)Store under inert atmosphere
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichFreshly distilled from Na/benzophenone
Silver hexafluoroantimonate (AgSbF₆)98%Sigma-AldrichHandle in a glovebox
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-AldrichFreshly distilled from CaH₂
MethanolAnhydrousSigma-AldrichFor quenching

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the polymerization reactor.

  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of AgSbF₆ in anhydrous DCM (e.g., 0.1 M).

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.5 M).

  • Polymerization:

    • Under a positive flow of dry nitrogen, add freshly distilled THF to the reactor via a cannula.

    • Cool the reactor to the desired temperature (e.g., 0 °C) in an ice bath.

    • Inject the this compound solution into the reactor.

    • Initiate the polymerization by adding the AgSbF₆ solution dropwise to the stirred THF/initiator mixture.

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Quenching:

    • Terminate the polymerization by adding an excess of anhydrous methanol to the reaction mixture.

    • Stir for an additional 30 minutes.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold water with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate into cold water. Repeat this step twice.

    • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Quantitative Data Example:

Entry[THF]₀ (M)[Initiator]₀ (mM)[AgSbF₆]₀ (mM)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
15505048512,2001.15
25252589026,0001.12
310505049226,5001.18
Protocol 2: Synthesis of α-Benzoate-ω-hydroxy Telechelic Poly(tetrahydrofuran)

This protocol describes the synthesis of a telechelic PTHF with a benzoate group at one end and a hydroxyl group at the other. Telechelic polymers are valuable as macromonomers and precursors for block copolymers and network formations.[10][11]

Procedure:

Follow steps 1-3 from Protocol 1.

  • Functional Termination (Quenching):

    • Instead of methanol, quench the living polymerization by adding a solution of a functionalizing agent. To introduce a hydroxyl group, a suitable quenching agent is a solution of sodium hydroxide in a mixture of water and THF.

    • Add the quenching solution dropwise to the living polymer solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Polymer Isolation and Purification:

    • Neutralize the reaction mixture with dilute HCl.

    • Follow the purification steps outlined in Protocol 1 (precipitation in cold water, redissolution, and re-precipitation).

    • Dry the final telechelic polymer under vacuum.

G Start Living Benzoate-PTHF (Cationic Chain End) Telechelic_Polymer α-Benzoate-ω-hydroxy Telechelic PTHF Start->Telechelic_Polymer + Quenching Agent Quenching Quenching Agent (e.g., NaOH/H2O) Applications Further Reactions: - Block Copolymers - Polyurethanes - Drug Conjugation Telechelic_Polymer->Applications

Caption: Workflow for the synthesis of telechelic PTHF from a living benzoate-terminated precursor.

Characterization of the Synthesized Polymers

The successful synthesis and the structural properties of the benzoate-terminated and telechelic PTHF can be confirmed using standard polymer characterization techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the polymer structure, determine the number-average molecular weight (Mₙ) by comparing the integration of the benzoate protons with the PTHF backbone protons, and verify the end-group functionality.[12]

    • ¹³C NMR: To further confirm the polymer structure and the presence of the benzoate and terminal functional groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[13] A narrow Đ (typically < 1.2) is indicative of a living polymerization process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl of the benzoate group and the hydroxyl group in the telechelic polymer.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The living nature of the polymerization can be confirmed by observing a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion. Furthermore, successful end-group functionalization in the synthesis of the telechelic polymer can be quantitatively assessed by ¹H NMR spectroscopy. The expected outcome is a well-defined polymer with a predictable molecular weight and a narrow molecular weight distribution, confirming the controlled nature of the polymerization initiated by this compound.

Broader Implications and Future Directions

The use of this compound as an initiator opens up new avenues for the synthesis of functional polymers. The benzoate end-group can be further modified, for instance, through hydrolysis to a carboxylic acid, providing another reactive site. The synthesis of telechelic PTHF with a benzoate "head" and a hydroxyl "tail" creates a versatile macromonomer for the production of amphiphilic block copolymers, which have applications in drug delivery and nanotechnology.[14] The hydrophobic benzoate group and the hydrophilic PTHF backbone can lead to self-assembly into micelles or other ordered structures.

References

  • Aouissi, A.; Al-Othman, Z. A.; Salhabi, A. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules2010 , 15, 1398-1407. [Link]

  • Aouissi, A.; Al-Othman, Z. A.; Salhabi, A. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC2010 . [Link]

  • Aouissi, A.; Al-Othman, Z. A.; Salhabi, A. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate2010 . [Link]

  • Polymer Synthesis: Cationic. College of Saint Benedict & Saint John's University Chemistry. [Link]

  • What Are Telechelic Polymers (and Can We Use Them In Copolymer Synthesis)? Chemistry For Everyone - YouTube. [Link]

  • Lalevée, J.; Telitel, S.; Xiao, P.; Leprince, J.; Dumur, F. Telechelic Polymers from Reversible-Deactivation Radical Polymerization for Biomedical Applications. ResearchGate2019 . [Link]

  • Synthesis of Telechelic Polyolefins. MDPI2021 . [Link]

  • Belkhir, M.; Benaissa, M.; Belbachir, M. Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica2012 , 4, 1142-1153. [Link]

  • Lin, S.; Stache, E. E. Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society2023 , 145, 23659-23666. [Link]

  • Li, Z.; Liu, Y.; Wang, Y.; Li, S.; Wang, W. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules2023 , 28, 489. [Link]

  • Seto, R.; Yamada, S.; Matsumoto, K.; Endo, T. Living cationic polymerization of THF followed by umpolung and living... ResearchGate2019 . [Link]

  • Gridnev, A. A.; Simonsick, W. J.; Ittel, S. D. Synthesis of telechelic polymers initiated with selected functional groups by catalytic chain transfer. ResearchGate2001 . [Link]

  • 5-Chloropentanol (CAS: 5259-98-3): Properties, Synthesis, and Market Insights. NINGBO INNO PHARMCHEM CO.,LTD.2023 . [Link]

  • ¹H-NMR spectrum of poly(THF) in CD3OCD3. ResearchGate2010 . [Link]

  • Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers.
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  • How does Methyl Benzoate interact with polymers? Evergreensino Blog2024 . [Link]

  • Kotsuchibashi, Y.; Ito, H.; Chino, K.; Yamashita, T.; Satoh, T.; Kakuchi, T. Allyl Bromide/AgSbF6/Tetrahydropyran Initiating System for Living Cationic Ring-Opening Polymerization of Oxiranes with Diverse Reactivities. Macromolecules2021 , 54, 7695-7705. [Link]

  • Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. Patsnap Eureka2003 . [Link]

  • An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. PMC2022 . [Link]

  • Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. MDPI2019 . [Link]

  • Su, J.; Xu, G.; Dong, B.; Yang, R.; Sun, H.; Wang, Q. Closed-loop Chemical Recycling of Poly(ε-caprolactone) by Tuning Reaction Parameters. The Royal Society of Chemistry2022 . [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

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  • GPC analyses of polyTHF and star-shaped compounds with (1) polyTHF, M n... ResearchGate1997 . [Link]

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  • 5-chloro-2-pentanone preparation method.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloropentyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the scientific rationale behind the procedural steps to help you maximize your yield and purity.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during the synthesis of this compound.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of benzoic acid with 5-chloro-1-pentanol. It is an equilibrium-driven process, and its optimization is a key focus of this guide.[1][2][3]

Q2: My Fischer esterification reaction is giving a low yield. What are the primary factors to investigate?

A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The key is to shift the equilibrium towards the product. This can be achieved by:

  • Using an excess of one reactant: Typically, the more cost-effective reactant, in this case, 5-chloro-1-pentanol, is used in excess.

  • Removing water as it forms: Water is a byproduct, and its removal will drive the reaction forward according to Le Châtelier's principle. This is commonly done using a Dean-Stark apparatus.[2][3]

Q3: I am observing a significant amount of a byproduct with a similar boiling point to my product. What could it be?

A3: A likely byproduct is the cyclic ether, tetrahydropyran, formed from the intramolecular cyclization of 5-chloro-1-pentanol under acidic conditions. Another possibility is the formation of a higher boiling point ether from the intermolecular Williamson ether synthesis between two molecules of 5-chloro-1-pentanol.

Q4: Can I use benzoyl chloride instead of benzoic acid?

A4: Yes, the reaction of benzoyl chloride with 5-chloro-1-pentanol is a viable, often faster, and non-reversible alternative to Fischer esterification. This method avoids the equilibrium limitations of the Fischer synthesis but requires careful handling of the lachrymatory and moisture-sensitive benzoyl chloride.

Q5: Are there other, milder methods for this synthesis?

A5: For sensitive substrates or when trying to avoid harsh acidic conditions, other methods can be employed:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to couple the benzoic acid and 5-chloro-1-pentanol. It proceeds under mild, neutral conditions.[4][5][6][7][8]

  • DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid.[9][10]

II. Troubleshooting Guide

This section provides a more detailed, issue-specific troubleshooting guide in a question-and-answer format.

Low Yield or Incomplete Reaction

Issue: After the recommended reaction time, analysis (TLC, GC-MS) shows a significant amount of unreacted benzoic acid or 5-chloro-1-pentanol.

Potential Cause Recommended Solution & Scientific Rationale
Equilibrium Not Reached or Unfavorable Increase the excess of 5-chloro-1-pentanol: A larger excess of the alcohol will shift the equilibrium towards the product side. Remove water: If not already doing so, use a Dean-Stark apparatus to azeotropically remove water. This is a highly effective method to drive the reaction to completion.[2][3]
Insufficient Catalyst Activity Increase catalyst loading: If using an acid catalyst like sulfuric acid or p-toluenesulfonic acid, a slight increase in the catalytic amount can enhance the reaction rate. Use a fresh catalyst: Acid catalysts can degrade over time. Ensure you are using a fresh, high-purity catalyst.
Low Reaction Temperature Increase the reaction temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent being used. Higher temperatures increase the reaction rate.
Steric Hindrance (Less common for this reaction) While not a major issue with these reactants, ensure there are no bulky protecting groups on either starting material that could hinder the reaction.
Presence of Impurities and Side Products

Issue: The final product is contaminated with significant impurities, as identified by GC-MS or NMR.

Potential Cause Recommended Solution & Scientific Rationale
Intramolecular Cyclization of 5-chloro-1-pentanol Control reaction temperature: Higher temperatures can favor elimination and cyclization reactions. Maintain a gentle reflux. Optimize catalyst concentration: High concentrations of strong acid can promote this side reaction. Use the minimum effective amount of catalyst.
Intermolecular Ether Formation Use a less nucleophilic base if preparing the alkoxide for a Williamson-type synthesis: This is more relevant if you are using a two-step process. In the context of Fischer esterification, this is a less common side reaction.
Unreacted Starting Materials Improve reaction workup: During the aqueous workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove all unreacted benzoic acid. Excess 5-chloro-1-pentanol can be removed by distillation.[2]
Hydrolysis of Product Ensure anhydrous conditions during workup and storage: The ester can hydrolyze back to the carboxylic acid and alcohol in the presence of water and acid or base.

III. Optimized Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize the yield of this compound by driving the reaction equilibrium to completion.

Materials:

  • Benzoic acid

  • 5-chloro-1-pentanol (3-5 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (as solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid, 3-5 equivalents of 5-chloro-1-pentanol, and a magnetic stir bar. Add toluene to a concentration of approximately 0.5-1 M of the limiting reagent.

  • Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a vigorous reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete when the starting benzoic acid is no longer visible.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate.

  • Workup - Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (2-3 times, until no more gas evolution is observed) to remove unreacted benzoic acid and the acid catalyst.

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to remove unreacted 5-chloro-1-pentanol and any other volatile impurities.

Protocol 2: Synthesis via Benzoyl Chloride

This method is suitable for smaller-scale syntheses where a rapid and high-yielding procedure is desired.

Materials:

  • Benzoyl chloride

  • 5-chloro-1-pentanol

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (as solvent)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1-pentanol and pyridine (or triethylamine) in dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add benzoyl chloride dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Wash the reaction mixture sequentially with:

    • 1 M HCl solution (to remove the base)

    • Saturated sodium bicarbonate solution

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation.

IV. Data Presentation

The following table presents typical yields for Fischer esterification of benzoic acid with various primary alcohols under different conditions. This data can be used as a reference for optimizing the synthesis of this compound.

Benzoic Acid DerivativeAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux, 30 min~75 (isolated)[1]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Reflux78[11]
4-Fluoro-3-nitrobenzoic acidButanolH₂SO₄Microwave, 130°C, 15 min98[11][12]
Benzoic Acidn-PentanolIonic LiquidMicrowave, 100-120°C, 12 min86-92.6[13]

V. Visualization & Formatting

Reaction Mechanism: Fischer-Speier Esterification

fischer_esterification benzoic_acid Benzoic Acid protonated_acid Protonated Benzoic Acid benzoic_acid->protonated_acid Protonation pentanol 5-Chloro-1-pentanol tetrahedral_intermediate Tetrahedral Intermediate pentanol->tetrahedral_intermediate h_plus H⁺ (catalyst) protonated_acid->tetrahedral_intermediate Nucleophilic attack by alcohol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton transfer water_leaving Intermediate before water loss protonated_intermediate->water_leaving Protonation of -OH ester This compound water_leaving->ester Loss of water water Water water_leaving->water ester->ester

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

Troubleshooting Workflow: Low Product Yield

troubleshooting_low_yield start Low Yield of this compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No drive_equilibrium Drive equilibrium forward: - Use excess alcohol - Remove water (Dean-Stark) check_equilibrium->drive_equilibrium Yes check_purity Are starting materials pure? check_conditions->check_purity Yes optimize_conditions Optimize conditions: - Increase temperature - Increase catalyst loading check_conditions->optimize_conditions No purify_reagents Purify starting materials check_purity->purify_reagents No end Improved Yield check_purity->end Yes drive_equilibrium->end optimize_conditions->end purify_reagents->end

Caption: A logical workflow for troubleshooting low product yield.

VI. References

Sources

Technical Support Center: Troubleshooting "5-Chloropentyl benzoate" Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkylation reactions involving 5-Chloropentyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of various compounds using this versatile reagent. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Question 1: My O-alkylation of a phenol with this compound is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the O-alkylation of phenols, a specific type of Williamson ether synthesis, are a common issue. The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace the chloride from this compound via an SN2 mechanism.[1][2] Several factors can impede this process:

Potential Causes & Troubleshooting Solutions:

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide.

    • Base Strength: Ensure your base is strong enough to completely deprotonate the phenol. While potassium carbonate (K₂CO₃) is common, for less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary to drive the equilibrium towards the phenoxide.[1][3]

    • Base Quality: Use a fresh, finely powdered, and anhydrous base to maximize its reactivity. Moisture will quench the base and the phenoxide.[1]

  • Poor Nucleophile Reactivity: The nucleophilicity of the phenoxide can be influenced by the reaction conditions.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[4] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[5]

  • Sub-optimal Reaction Conditions:

    • Temperature: While heating is often required, excessive temperatures can favor the competing E2 elimination reaction, leading to the formation of 5-pentenyl benzoate.[1][6] It is advisable to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.[2]

    • Reaction Time: SN2 reactions with alkyl chlorides can be slower than with bromides or iodides. Ensure the reaction has been allowed to proceed for a sufficient duration (typically 1-8 hours).[2]

  • Side Reactions:

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring (C-alkylation), a type of Friedel-Crafts alkylation.[7][8] O-alkylation is generally favored, especially with polar aprotic solvents.[7]

    • Ester Hydrolysis: Under strongly basic conditions, particularly in the presence of water, the benzoate ester can be hydrolyzed to benzoic acid and 5-chloropentanol.[9][10] Ensure anhydrous conditions to minimize this side reaction.

Experimental Protocol: General Procedure for O-Alkylation of a Phenol
  • To a stirred solution of the phenol in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetone), add a slight excess of a suitable base (e.g., K₂CO₃ or NaH).

  • Stir the mixture at room temperature until deprotonation is complete (cessation of gas evolution can be observed if using NaH).

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am attempting an N-alkylation of a primary amine with this compound and observing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

Answer:

The N-alkylation of amines with alkyl halides is notoriously difficult to control for mono-alkylation.[11][12] The primary amine product is often more nucleophilic than the starting ammonia or primary amine, leading to a second alkylation event and the formation of a secondary amine.[12][13]

Troubleshooting Over-Alkylation:

  • Stoichiometry: The most straightforward approach to favor mono-alkylation is to use a large excess of the starting amine relative to the this compound. This increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the mono-alkylated product.

  • Reaction Conditions:

    • Slow Addition: Adding the this compound slowly to the reaction mixture containing the excess amine can help maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant starting amine.

    • Concentration: Running the reaction at a higher concentration can sometimes favor the desired reaction by increasing the reaction rate.[13]

  • Alternative Strategies: If the above methods do not provide sufficient selectivity, consider a multi-step approach such as reductive amination or using a protecting group strategy for the amine.

Question 3: My reaction is sluggish, and I suspect the reactivity of the primary alkyl chloride is low. Are there ways to accelerate the reaction?

Answer:

Primary alkyl chlorides are generally less reactive in SN2 reactions compared to the corresponding bromides and iodides.[14][15] However, there are several effective strategies to enhance the reaction rate:

  • Finkelstein Reaction (Halide Exchange): You can add a catalytic amount of a more nucleophilic halide salt, such as sodium iodide (NaI) or potassium iodide (KI), to the reaction mixture. This in-situ generates the more reactive 5-iodopentyl benzoate, which will then react faster with your nucleophile.[2]

  • Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile that is soluble in an aqueous or solid phase and an organic substrate (like this compound) in an organic phase, a phase-transfer catalyst can be highly effective.[16][17] Catalysts like tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts transport the nucleophile into the organic phase, facilitating the reaction.[16][18] This technique is particularly useful for generating and reacting nucleophiles under biphasic conditions.[16]

Visualization of Key Reaction Pathways

Alkylation_Pathways sub 5-Chloropentyl benzoate prod_o O-Alkylated Product (Ether) sub->prod_o prod_n1 Mono-N-Alkylated Product (Primary Amine) sub->prod_n1 prod_n2 Di-N-Alkylated Product (Secondary Amine) sub->prod_n2 side_e2 Elimination Product (5-Pentenyl benzoate) sub->side_e2 E2 Elimination (High Temp, Strong Base) side_hydrolysis Hydrolysis Products (Benzoic Acid + 5-Chloropentanol) sub->side_hydrolysis Hydrolysis (Basic, Aqueous) nuc_o Phenoxide (R-O⁻) nuc_o->prod_o Desired SN2 nuc_n Amine (R-NH₂) nuc_n->prod_n1 Desired SN2 prod_n1->prod_n2 Over-alkylation (SN2)

Caption: Competing reaction pathways in alkylations with this compound.

Question 4: I am observing an unexpected alkene byproduct. What is causing this and how can it be prevented?

Answer:

The formation of an alkene, in this case, 5-pentenyl benzoate, is a strong indication that an E2 elimination reaction is competing with your desired SN2 substitution.[1][19]

Factors Favoring Elimination and Mitigation Strategies:

FactorExplanationMitigation Strategy
Base Strength & Steric Hindrance Strongly basic and sterically hindered nucleophiles/bases favor elimination.[20]Use a less hindered base if possible. For ether synthesis, if you have a choice, the bulkier group should be on the nucleophile (alkoxide) and the halide should be primary.[1]
Temperature Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy.[1][6]Lower the reaction temperature. Monitor the reaction at a lower temperature for a longer period.
Solvent The choice of solvent can influence the SN2 versus E2 competition.[21]Polar aprotic solvents generally favor SN2 reactions.[4]
Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Side Products check_sm Check Starting Material Purity start->check_sm check_reagents Verify Base/Solvent Quality (Anhydrous?) check_sm->check_reagents alkene_byproduct Alkene Byproduct Observed? check_reagents->alkene_byproduct lower_temp Lower Reaction Temperature alkene_byproduct->lower_temp Yes overalkylation Over-alkylation (N-Alkylation)? alkene_byproduct->overalkylation No optimize Re-optimize Conditions lower_temp->optimize excess_amine Use Large Excess of Amine overalkylation->excess_amine Yes slow_reaction Reaction Sluggish? overalkylation->slow_reaction No excess_amine->optimize add_catalyst Add NaI (cat.) or Phase-Transfer Catalyst slow_reaction->add_catalyst Yes slow_reaction->optimize No add_catalyst->optimize

Caption: A decision tree for troubleshooting common alkylation issues.

References
  • Patil, S., et al. (2014). A facile and efficient protocol for mono-alkylation of 1,3-dicarbonyl compounds under phase transfer catalysis. RSC Advances, 4(79), 42081-42085. [Link]

  • Chemistry Stack Exchange. (2013). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?. [Link]

  • Quora. (2022). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case?. [Link]

  • Gorgues, A., et al. (1986). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Tetrahedron, 42(19), 5309-5314. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Royal Society of Chemistry. (2014). Accepted Manuscript - Advances. [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis fo. [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Semantic Scholar. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. [Link]

  • ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • Khan Academy. E2 reactions. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • YouTube. (2020). Competition Between Substitution and Elimination Reactions. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • PubMed Central. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]

  • YouTube. (2024). E1, E2, Elimination reactions SERIES: Classroom lectures Part Eleven. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Google Patents.
  • Google Patents.
  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]

  • Google Patents.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Google Patents. Novel synthesizing method of 5-chloro valeryl chloride.
  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. [Link]

  • Google Patents. Production of 1-bromine-5-chloropentane.
  • Organic Syntheses. benzyl benzoate. [Link]

Sources

Side reactions of "5-Chloropentyl benzoate" with amines and other nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-chloropentyl benzoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its reaction with amines and other nucleophiles. The guidance herein is grounded in established chemical principles to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide for Amine Alkylation Reactions

The alkylation of amines with this compound is a common synthetic transformation. However, it is often plagued by side reactions that can complicate purification and reduce yields. This section addresses the most frequently encountered issues.

Issue 1: Low Yield of the Desired Mono-Alkylated Amine and Formation of Multiple Byproducts

Question: I am trying to synthesize a secondary amine by reacting a primary amine with this compound, but I'm observing a complex mixture of products and a low yield of my target molecule. What is happening and how can I fix it?

Answer: This is a classic challenge in amine alkylation. The primary issue is over-alkylation . The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine.[1][2][3] This tertiary amine can then be further alkylated to form a quaternary ammonium salt.[1][4]

Root Cause Analysis:

  • Increased Nucleophilicity: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom of the amine.[3] This makes the secondary amine product a better nucleophile than the primary amine reactant, leading to a "runaway" reaction.[1]

  • Stoichiometry: Using a 1:1 stoichiometric ratio of the amine and alkylating agent often results in a mixture of unreacted starting material, the desired product, and over-alkylated products.[5]

Troubleshooting Protocol:

  • Use a Large Excess of the Amine: To favor mono-alkylation, use a significant excess (3-5 equivalents) of the primary amine. This increases the probability that a molecule of this compound will react with the starting amine rather than the product.

  • Slow Addition of the Alkylating Agent: Add the this compound solution dropwise to the reaction mixture containing the excess amine. This maintains a low concentration of the alkylating agent, further minimizing the chance of over-alkylation.

  • Reaction Temperature Control: Lowering the reaction temperature can sometimes favor the desired mono-alkylation by reducing the rate of the subsequent, often faster, over-alkylation reactions.[6]

  • Consider Alternative Synthetic Routes: For cleaner reactions, consider reductive amination, which is a more reliable method for preparing secondary amines from primary amines without the issue of over-alkylation.[1][7]

Issue 2: Competing Elimination Reaction Leading to Alkene Formation

Question: I am reacting this compound with a sterically hindered amine, and I am isolating a significant amount of an alkene byproduct. Why is this happening?

Answer: You are observing a competing E2 (elimination) reaction. While this compound is a primary alkyl halide, which generally favors SN2 (substitution) reactions, the use of a strong, sterically hindered base can promote elimination.[6][8][9] The amine, in this case, is acting as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the carbon bearing the chlorine.

Key Factors Influencing Elimination:

FactorFavors SN2 (Desired)Favors E2 (Side Reaction)
Amine/Base Less sterically hindered, strong nucleophileSterically hindered, strong base
Temperature Lower temperatures[6]Higher temperatures
Solvent Polar aprotic (e.g., DMF, DMSO)[6]Solvents that favor elimination

Mitigation Strategies:

  • Choice of Base: If your amine is too basic and hindered, consider using a non-nucleophilic, weaker base in conjunction with your nucleophile if the reaction requires it.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Selection: Utilize polar aprotic solvents like DMF or acetonitrile, which are known to favor SN2 reactions.[6]

Section 2: FAQs for Reactions with Other Nucleophiles

This section addresses common questions regarding the reactivity of this compound with a broader range of nucleophiles.

FAQ 1: Can I perform a Williamson Ether Synthesis with this compound?

Question: I want to synthesize an ether by reacting this compound with an alkoxide. What are the potential pitfalls?

Answer: Yes, the Williamson ether synthesis is a viable method using this compound. Being a primary alkyl halide, it is a good substrate for the SN2 reaction with an alkoxide.[10][11][12][13]

Potential Issues and Solutions:

  • Competing Elimination: While less of a concern with a primary alkyl halide, using a sterically bulky alkoxide (e.g., potassium tert-butoxide) can increase the likelihood of the E2 elimination side reaction.[6][11] Whenever possible, opt for a less hindered alkoxide.

  • Incomplete Deprotonation: Ensure the alcohol is fully deprotonated to the alkoxide using a sufficiently strong base (e.g., NaH). Incomplete deprotonation will leave unreacted alcohol, which is not nucleophilic enough for an efficient reaction.[6]

Workflow for Williamson Ether Synthesis

G cluster_prep Alkoxide Preparation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkoxide_reac Alkoxide (R-O⁻) CPB This compound Ether Desired Ether Product CPB->Ether Ether_workup Desired Ether Product Alkoxide_reac->Ether Nucleophilic Attack Quench Quench Reaction Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Ether_workup->Quench G start This compound hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis intermediate 5-Chloropentanoate hydrolysis->intermediate cyclization Intramolecular Sₙ2 Cyclization intermediate->cyclization product δ-Valerolactone cyclization->product

Caption: Intramolecular Cyclization via Hydrolysis.

Prevention:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the ester. Use dry solvents and reagents.

  • Non-Hydrolytic Base: If a base is required, use a non-nucleophilic, anhydrous base such as potassium carbonate or triethylamine.

Scenario 2: Reactions with Bifunctional Nucleophiles

When using a nucleophile that contains another reactive functional group, intramolecular cyclization of the product can occur. For example, reacting this compound with ethanolamine could initially form the N-alkylated product. This product, however, still possesses a free hydroxyl group which could potentially cyclize onto the ester carbonyl under certain conditions.

FAQ 3: What is the Reactivity Order for Different Classes of Amines?

Question: How does the reactivity of primary, secondary, and tertiary amines with this compound compare?

Answer: The reactivity of amines as nucleophiles is influenced by both electronic and steric factors.

General Reactivity Trend (Nucleophilicity):

Secondary Amines > Primary Amines > Ammonia >> Tertiary Amines

  • Electronic Effects: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of two alkyl groups. [14]* Steric Hindrance: Tertiary amines are significantly more sterically hindered around the nitrogen atom, which greatly reduces their ability to act as nucleophiles in SN2 reactions. [1][14]While they are basic, their nucleophilicity is diminished.

Experimental Considerations:

  • Primary Amines: Prone to over-alkylation to form secondary and tertiary amines. [1][15][16]* Secondary Amines: Will react to form tertiary amines. Over-alkylation to the quaternary ammonium salt is also possible. [7]* Tertiary Amines: Generally, do not undergo N-alkylation readily due to steric hindrance. However, under forcing conditions, they can be alkylated to form quaternary ammonium salts in what is known as the Menshutkin reaction. [16]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine

This protocol is designed to favor the formation of a secondary amine and minimize over-alkylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (3.0-5.0 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Reaction Execution: Add the this compound solution dropwise to the stirred amine solution at room temperature over 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting this compound is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Tertiary Amine

This method can accelerate the reaction of a secondary amine with this compound.

  • Adsorption onto Support: Separately adsorb the secondary amine (1.0 equivalent) and this compound (1.1 equivalents) onto portions of a prepared solid support (e.g., potassium carbonate and alumina). [7]2. Reaction: Combine the two portions of reactant-adsorbed support in a microwave-safe vessel.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor for 2-10 minutes at a suitable power and temperature.

  • Extraction and Purification: After cooling, extract the product from the solid support with an organic solvent, filter, and concentrate. Purify the crude product via column chromatography.

References

  • Quora. (2016, May 11).
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 7, 2026, from [Link]

  • Reddit. (2021, March 17).
  • LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. Chemistry LibreTexts.
  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • Ashenhurst, J. (2012, September 12).
  • Organic Chemistry Class Notes. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • LibreTexts. (2023, January 22). Reactivity of Amines. Chemistry LibreTexts.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • YouTube. (2015, April 8).
  • Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Procedure.
  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • ResearchGate. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • PubMed. (2023, July 7).
  • National Institutes of Health. (2023, September 29).
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.

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Byproduct formation in the synthesis of "5-Chloropentyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-chloropentyl benzoate. As a versatile intermediate, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis, primarily focusing on minimizing byproduct formation.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to provide direct and actionable solutions. The primary focus is on the common and efficient synthesis route involving the reaction of benzoyl chloride with 5-chloro-1-pentanol .

Question 1: My final product is contaminated with a significant amount of a non-polar impurity, and my yield of this compound is lower than expected. What is the likely culprit and how can I prevent it?

Answer:

The most probable non-polar byproduct in this synthesis is tetrahydropyran (THP) .

Causality: 5-Chloro-1-pentanol is a bifunctional molecule, containing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom. In the presence of a base (often used to scavenge the HCl generated from the reaction of benzoyl chloride), the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then undergo a rapid intramolecular SN2 reaction, attacking the carbon with the chlorine atom to form the stable, five-membered cyclic ether, tetrahydropyran.[1][2] This process is an example of an intramolecular Williamson ether synthesis.[3][4]

Visualizing the Side Reaction: Formation of Tetrahydropyran

byproduct_formation cluster_main Main Reaction: Esterification cluster_side Side Reaction: Intramolecular Cyclization Benzoyl_Chloride Benzoyl Chloride Product This compound Benzoyl_Chloride->Product + 5-Chloro-1-pentanol Chloro_Pentanol 5-Chloro-1-pentanol Chloro_Pentanol->Product Chloro_Pentanol_Side 5-Chloro-1-pentanol Alkoxide Pentanolate Intermediate Chloro_Pentanol_Side->Alkoxide + Base - H⁺ THP Tetrahydropyran (Byproduct) Alkoxide->THP Intramolecular SN2 Attack

Caption: Intramolecular cyclization of 5-chloro-1-pentanol to form tetrahydropyran.

Troubleshooting and Optimization:

StrategyRationale
Choice of Base Use a non-nucleophilic, sterically hindered base like triethylamine or pyridine instead of stronger bases like sodium hydride or sodium hydroxide. These bases are effective at scavenging HCl but are less likely to deprotonate the alcohol to a significant extent.
Order of Addition Add the benzoyl chloride slowly to a solution of 5-chloro-1-pentanol and the base. This ensures that the benzoyl chloride reacts with the alcohol as soon as it is available, minimizing the time the alcohol is exposed to the basic conditions alone.
Temperature Control Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the intramolecular cyclization.

Question 2: My NMR analysis shows the presence of unreacted benzoic acid in my purified product. How did this form and how can I remove it?

Answer:

The presence of benzoic acid is a common issue, particularly when using benzoyl chloride as a reactant.

Causality: Benzoyl chloride is highly reactive and susceptible to hydrolysis. If there is any moisture present in the reaction setup (in the solvent, glassware, or starting materials), the benzoyl chloride will react with water to form benzoic acid and HCl.[5]

Visualizing the Hydrolysis of Benzoyl Chloride

hydrolysis_reaction Benzoyl_Chloride Benzoyl Chloride Benzoic_Acid Benzoic Acid (Byproduct) Benzoyl_Chloride->Benzoic_Acid + Water Water (H₂O) Water->Benzoic_Acid HCl HCl

Caption: Hydrolysis of benzoyl chloride to benzoic acid.

Troubleshooting and Optimization:

StrategyRationale
Anhydrous Conditions Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents. Handle benzoyl chloride in a dry atmosphere (e.g., under a nitrogen or argon blanket).
Aqueous Workup During the workup procedure, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This will deprotonate the benzoic acid, forming sodium benzoate, which is water-soluble and will be extracted into the aqueous layer. Be cautious with stronger bases like sodium hydroxide, as they can promote the hydrolysis of the desired ester product.
Purification If benzoic acid persists, it can often be removed by column chromatography on silica gel.

Question 3: I am using the Fischer esterification method with benzoic acid and 5-chloro-1-pentanol, but the reaction is not going to completion. How can I improve the yield?

Answer:

The Fischer esterification is a reversible reaction, and driving it to completion requires shifting the equilibrium towards the products.[7][8]

Causality: The reaction of a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To obtain a high yield of the ester, the water produced must be removed, or an excess of one of the reactants must be used.

Troubleshooting and Optimization:

StrategyRationale
Use Excess Reactant Use a significant excess of 5-chloro-1-pentanol. This will shift the equilibrium towards the formation of the ester according to Le Chatelier's principle. The excess alcohol can be removed later by distillation.
Water Removal Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Toluene is a common solvent for this purpose.
Catalyst Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two most common laboratory syntheses are:

  • Reaction of Benzoyl Chloride with 5-chloro-1-pentanol: This is often preferred as it is a high-yielding and irreversible reaction. A base like pyridine or triethylamine is typically added to neutralize the HCl byproduct.[9]

  • Fischer Esterification: This involves reacting benzoic acid with 5-chloro-1-pentanol in the presence of an acid catalyst (e.g., H₂SO₄). This is a reversible reaction and requires conditions that favor product formation.[10]

Q2: Can intermolecular reactions of 5-chloro-1-pentanol be a problem?

A2: Yes, while intramolecular cyclization to tetrahydropyran is often the major side reaction, intermolecular reactions can also occur, especially at higher concentrations and temperatures. This can lead to the formation of dimeric ethers (e.g., 5-(5-chloropentyloxy)pentan-1-ol) or even polymeric material. Using dilute conditions can help to favor the intramolecular reaction over the intermolecular one if cyclization is the desired outcome, but for the synthesis of this compound, it is best to use conditions that minimize all ether formation.

Q3: What is the role of pyridine in the reaction with benzoyl chloride?

A3: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid that is produced during the reaction. This prevents the HCl from protonating the alcohol, which would deactivate it as a nucleophile. Secondly, pyridine can act as a nucleophilic catalyst by reacting with benzoyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the alcohol.[9]

Q4: What are the recommended purification methods for this compound?

A4: The typical purification involves:

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with water, a mild aqueous base (like NaHCO₃) to remove acidic impurities, and finally with brine to remove excess water.[6]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The crude product can be purified by vacuum distillation or by column chromatography on silica gel to remove any remaining byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoyl Chloride

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-1-pentanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Protocol 2: Synthesis of this compound via Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), 5-chloro-1-pentanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the toluene and excess 5-chloro-1-pentanol.

  • Purify the crude product by vacuum distillation or flash column chromatography.

References

  • Alfonso, I. de. (2013). Response to "Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?". ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. Available at: [Link]

  • OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Available at: [Link]

  • Filo. (2025). Convert Benzoyl chloride to Benzoic acid. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Available at: [Link]

  • Stan's Academy. (2018). Benzoic Acid From Benzyl Chloride. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-1-pentanol. Available at: [Link]

  • Sano, T. (1999).
  • University of California, Santa Cruz. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • Britton, E. C. (1932). U.S. Patent No. 1,878,462. Washington, DC: U.S.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Sung, K., et al. (2002). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 67(14), 4899-4905.
  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Available at: [Link]

  • European Patent Office. (2019).
  • Food and Agriculture Organization of the United Nations. (n.d.). BENZOE TONKINENSIS Chemical and Technical Assessment (CTA). Available at: [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • California State University, Bakersfield. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide (U.S.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Ester 5. Available at: [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Available at: [Link]

  • Osbourn, J. (2021). Intramolecular Williamson Ether Synthesis. YouTube. Available at: [Link]

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Technical Support Center: Purification of 5-Chloropentyl Benzoate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloropentyl benzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the post-reaction workup and purification of this compound. The guidance herein is based on established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.

The synthesis of this compound, typically via Fischer esterification of benzoic acid and 5-chloro-1-pentanol or by reacting benzoyl chloride with 5-chloro-1-pentanol, yields a crude product containing unreacted starting materials, catalysts, and potential side products.[1][2] Effective purification is paramount. This guide provides a systematic approach to isolating the target molecule with high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture is forming a persistent emulsion during the aqueous workup with sodium bicarbonate. How can I resolve this?

A: Emulsion formation is a common issue, particularly when residual particulates are present or when the densities of the aqueous and organic layers are too similar.

Probable Causes:

  • Presence of Amphiphilic Molecules: Unreacted starting materials or certain side products can act as surfactants, stabilizing the emulsion.

  • Vigorous Shaking: Overly aggressive mixing in the separatory funnel can create fine droplets that are slow to coalesce.[3][4]

  • High Concentration: A highly concentrated organic layer can increase viscosity and hinder phase separation.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by drawing water out of the organic phase.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help, as it can decrease the viscosity of the solution.

Q2: After purification, my Thin-Layer Chromatography (TLC) plate shows a single product spot, but I detect a faint acidic odor. Is the product pure?

A: An acidic odor strongly suggests the presence of residual acidic impurities, most commonly unreacted benzoic acid or the acid catalyst (e.g., sulfuric acid) used in the esterification.[1][5] While TLC is a powerful tool, trace impurities may not be visible, especially if they are highly polar and remain at the baseline.

Explanation: Benzoic acid is significantly more polar than this compound. On a normal-phase silica TLC plate, it will have a very low Retention Factor (Rf) and may appear as a spot on the baseline, which can sometimes be overlooked.[6]

Recommended Actions:

  • Additional Basic Wash: Re-dissolve your product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it one more time with a saturated sodium bicarbonate solution, followed by a brine wash.[3]

  • Re-purification: If the odor persists, re-purifying the product via flash column chromatography is the most effective solution. Ensure you use a solvent system that provides good separation between your product and the baseline.

Q3: My TLC analysis of the crude reaction shows a streak from the baseline to the solvent front instead of distinct spots. What is causing this?

A: Streaking on a TLC plate is typically indicative of overloading the sample or the presence of highly acidic or basic components that interact strongly and irregularly with the silica gel stationary phase.[7]

Troubleshooting Steps:

  • Dilute Your Sample: The most common cause is spotting a solution that is too concentrated. Dilute your sample significantly before spotting it on the TLC plate.[6]

  • Perform a "Mini-Workup": Before running the TLC, take a small aliquot (a few drops) of your reaction mixture, dilute it in a vial with 1 mL of ethyl acetate, and wash it with 1 mL of saturated sodium bicarbonate solution. Use a pipette to carefully remove the top organic layer for spotting on the TLC plate. This neutralizes acidic components that cause streaking.[7]

  • Adjust the Mobile Phase: If the streaking persists after a mini-workup, consider adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your eluent to improve the spot shape, depending on the nature of your product and impurities.

Q4: During flash column chromatography, my product eluted much faster than predicted by TLC. Why did this happen and what should I do?

A: This is a common discrepancy between TLC and column chromatography.

Probable Causes:

  • Solvent System Polarity: The solvent system may still be too polar for the larger scale of column chromatography. A good target Rf value on TLC for column separation is typically between 0.2 and 0.4.[8]

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation and band broadening, causing components to elute together.

  • Improper Column Packing: Channels or cracks in the silica gel bed can cause the solvent and sample to travel through the column unevenly, leading to premature elution.

Corrective Actions:

  • Adjust the Mobile Phase: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Combine and Re-purify: If the separation was poor, combine the impure fractions, evaporate the solvent, and re-run the column with the adjusted, less polar solvent system.

  • Check Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall purification strategy for this compound?

A: A robust, multi-step purification workflow is recommended to achieve high purity. This involves an initial extractive workup to remove bulk, highly polar impurities, followed by high-resolution purification using flash chromatography.

The following diagram illustrates the recommended workflow:

G reaction Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) reaction->workup Remove water-soluble impurities (acids, salts) dry Dry & Concentrate workup->dry Remove aqueous phase & organic solvent chromatography Flash Column Chromatography dry->chromatography Separate product from non-polar impurities analysis Purity Analysis (TLC, NMR) chromatography->analysis Collect & combine pure fractions product Pure this compound analysis->product

Caption: General purification workflow for this compound.

Q2: How do I effectively remove the unreacted starting materials, benzoic acid and 5-chloro-1-pentanol?

A: The two starting materials have significantly different polarities and are removed at different stages of the purification.

  • Benzoic Acid (High Polarity): This acidic starting material is easily removed during the aqueous workup. By washing the organic layer with a basic solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic benzoic acid is deprotonated to form sodium benzoate. This salt is highly soluble in water and is thus extracted from the organic phase into the aqueous layer.[3]

  • 5-chloro-1-pentanol (Intermediate Polarity): This alcohol is more polar than the final ester product but less polar than benzoic acid. While some of it will be removed by the aqueous washes, complete removal typically requires flash column chromatography . The hydroxyl group in the alcohol interacts more strongly with the polar silica gel than the ester functional group of the product, causing it to be retained longer on the column.

Q3: What is a good starting solvent system for Thin-Layer Chromatography (TLC) and flash chromatography?

A: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is an excellent choice for this system.[9] The optimal ratio depends on achieving good separation.

A systematic approach to developing the solvent system is key:

  • Start with TLC: Begin by testing a few different solvent ratios on a TLC plate.

  • Aim for an Rf of ~0.3: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.4.[8] This typically provides the best separation during column chromatography.

  • Translate to Column: Use the optimized solvent system from your TLC analysis for the flash column chromatography.

The following table provides starting points for TLC development:

Solvent System (Hexane:Ethyl Acetate)Expected Rf of this compoundComments
95:5~0.4 - 0.5Good starting point. Product should move significantly off the baseline.
90:10~0.6 - 0.7May be too polar; risk of co-elution with less polar impurities.
80:20> 0.8Too polar. The product will elute too quickly for good separation.

Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.

Q4: Can I use distillation instead of chromatography to purify this compound?

A: Yes, vacuum distillation is a viable alternative to chromatography, especially for larger-scale purifications (>10 g) where chromatography can become cumbersome and expensive.

Considerations:

  • Boiling Point: this compound has a high boiling point (predicted to be 320 °C at 760 mmHg), necessitating the use of a vacuum to lower the boiling point to a manageable temperature (typically <200 °C) and prevent thermal decomposition.[10]

  • Separation Efficiency: Distillation is most effective when the boiling points of the desired product and the impurities are significantly different. It will effectively remove non-volatile impurities (like salts or polymers) and highly volatile impurities (like residual solvents). However, it may not effectively separate impurities with boiling points close to that of the product.

  • Recommendation: Use distillation as a bulk purification method if the crude product is relatively clean or if the impurities have vastly different volatilities. For achieving the highest purity, especially in research and pharmaceutical contexts, flash chromatography is generally preferred.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove water-soluble and acidic/basic impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture, diluted with 3-5 volumes of ethyl acetate, into a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and invert it, venting frequently to release pressure from CO₂ evolution. Shake gently for 1-2 minutes.[3]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Add an equal volume of deionized water, shake, and discard the aqueous layer. Repeat this step.

  • Add an equal volume of brine solution. This wash helps to remove residual water from the organic layer. Shake and discard the aqueous layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[3]

  • Filter the solution to remove the drying agent.

  • Concentrate the filtered solution using a rotary evaporator to yield the crude, washed product ready for chromatography.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of the washed product using a silica gel column.[11]

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexane:Ethyl Acetate, 95:5) optimized via TLC

  • Sand

  • Crude product from Protocol 1

  • Collection tubes or flasks

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand (~1 cm). Fill the column with the chosen eluent.

  • Slurry Preparation: In a separate beaker, create a slurry of silica gel in your eluent.

  • Packing the Column: Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[11] Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the solvent level drop below the top of the silica bed.

  • Adding Sand: Once the silica is packed, add another layer of sand (~1 cm) on top to protect the silica surface.[11]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer.

    • Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to begin eluting the compounds.[11]

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified this compound.

References

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • YouTube. (2016, December 17). Technique of Extraction and Washing. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Reddit. (2023, February 2). Reaction TLC analysis with acidic solvent : r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2022, March 4). Predicting the product of an esterification reaction - Real Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.. Retrieved from [Link]

  • Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving 5-chloropentyl benzoate. The following information is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design.

Introduction to Steric Hindrance with this compound

This compound presents a unique set of challenges in organic synthesis. While the primary alkyl chloride offers a reactive site for nucleophilic substitution, the bulky benzoate group can sterically hinder the approach of nucleophiles or reagents to the reactive center. This guide will explore strategies to mitigate these steric effects and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic substitution (S(_N)2) reaction with this compound is sluggish or failing. What are the likely causes and how can I improve the reaction rate?

A1: Understanding the S(_N)2 Challenge

The bimolecular nucleophilic substitution (S(_N)2) reaction is highly sensitive to steric hindrance.[1][2][3][4] The bulky benzoate group, although several carbons away from the electrophilic carbon, can fold back and partially shield the backside attack required for the S(_N)2 mechanism.[2][3] This increases the activation energy of the reaction, leading to slow or negligible product formation.[1][2]

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (CH(_3)CN) are highly recommended.[1][5] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[1][6] In contrast, polar protic solvents (e.g., water, ethanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, decreasing its nucleophilicity and further slowing the reaction.[1][6]

  • Optimizing the Nucleophile:

    • Strength: Employ a strong, less sterically hindered nucleophile. For instance, if you are performing an amination, a primary amine will be more effective than a bulky secondary or tertiary amine.

    • Concentration: Increasing the concentration of the nucleophile can enhance the reaction rate according to the S(_N)2 rate law (rate = k[substrate][nucleophile]).

  • Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance.[7] However, be cautious, as higher temperatures can also favor elimination (E2) as a competing side reaction.[8]

  • Catalysis: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems, by helping to transport the nucleophile to the electrophilic center.

Visualizing the S(_N)2 Reaction Pathway:

SN2_Reaction sub 5-Chloropentyl Benzoate ts Transition State [Nu---C---Cl]δ⁻ sub->ts Backside Attack nuc Nucleophile (e.g., Nu⁻) nuc->ts prod Product ts->prod lg Leaving Group (Cl⁻) ts->lg

Caption: S(_N)2 reaction mechanism for this compound.

Q2: I am attempting a Grignard reaction with this compound to form a tertiary alcohol, but I am getting low yields and a complex mixture of products. What is going wrong?

A2: The Challenge of Grignard Reactions with Esters

Grignard reagents are potent nucleophiles and strong bases.[9][10] When reacting with esters like this compound, two equivalents of the Grignard reagent typically add to the carbonyl carbon.[10] However, several issues can arise:

  • Competing Reactions: The Grignard reagent can also react with the alkyl chloride portion of the molecule, leading to unwanted side products.

  • Steric Hindrance: The bulky benzoate group can hinder the approach of the Grignard reagent to the carbonyl carbon.

  • Enolate Formation: As a strong base, the Grignard reagent can deprotonate the alpha-protons to the carbonyl group, forming an enolate, which is unreactive towards further nucleophilic attack.

Troubleshooting and Optimization Protocol:

ParameterRecommendationRationale
Reaction Temperature Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent.Minimizes side reactions and enolate formation.
Grignard Reagent Use a less sterically bulky Grignard reagent if possible (e.g., MeMgBr vs. t-BuMgBr).To reduce steric clashes with the benzoate group.
Addition Rate Add the Grignard reagent slowly and dropwise to the solution of this compound.Helps to control the reaction exotherm and minimize side reactions.
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) are standard. THF can sometimes improve solubility and reactivity.[11]Essential for the formation and stability of the Grignard reagent.

Step-by-Step Protocol for Grignard Reaction:

  • Setup: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Prepare the Grignard reagent in anhydrous diethyl ether or THF.

  • Reaction:

    • Dissolve this compound in anhydrous diethyl ether or THF in a separate flask and cool to -78 °C.

    • Slowly add the Grignard reagent (at least 2.2 equivalents) to the ester solution via a dropping funnel.

    • Allow the reaction to stir at low temperature for 1-2 hours, then gradually warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q3: Can I perform a Suzuki coupling reaction with this compound? What are the key considerations for success?

A3: Suzuki Coupling with Alkyl Halides

While Suzuki-Miyaura coupling is traditionally used for aryl-aryl bond formation, recent advancements have enabled its application with alkyl halides.[12][13] However, using an alkyl chloride like in this compound presents challenges due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[13]

Key Considerations for a Successful Suzuki Coupling:

  • Catalyst System: This is the most critical factor. A highly active palladium catalyst and a suitable ligand are required to facilitate the oxidative addition of the alkyl chloride.[14]

    • Palladium Precursor: Pd(OAc)(_2) or Pd(_2)(dba)(_3) are common choices.

    • Ligand: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often necessary to promote the reaction with alkyl chlorides.

  • Base: A strong base is required to activate the boronic acid for transmetalation.[12][15] Common choices include K(_3)PO(_4), Cs(_2)CO(_3), or K(_2)CO(_3).[16]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.[15]

Workflow for Suzuki Coupling with this compound:

Suzuki_Workflow start Start reagents Combine: - this compound - Boronic Acid/Ester - Base (e.g., K₃PO₄) - Solvent (e.g., Toluene/H₂O) start->reagents degas Degas the reaction mixture (e.g., Argon bubbling) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction (e.g., 80-110 °C) catalyst->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Q4: Should I consider using a protecting group strategy for reactions involving this compound?

A4: The Role of Protecting Groups in Multi-Step Synthesis

In multi-step syntheses, protecting groups are invaluable for temporarily masking reactive functional groups to prevent unwanted side reactions.[17][18][19] In the case of this compound, both the ester and the alkyl chloride are reactive sites.

When to Consider a Protecting Group Strategy:

  • If the desired reaction is at the benzoate group: If you intend to modify the benzoate ester (e.g., reduction, hydrolysis), the alkyl chloride may interfere. It would be prudent to first perform a reaction at the chloride (e.g., substitution with a protected functional group) before manipulating the ester.

  • If harsh reagents are used: If a subsequent reaction step involves harsh conditions (e.g., strong acids, bases, or reducing agents) that could cleave the benzoate ester, protecting the alcohol precursor might be a better strategy.[20]

Example Scenario: Selective Reduction of the Ester

If the goal is to reduce the benzoate ester to a primary alcohol while preserving the alkyl chloride, a direct reduction (e.g., with LiAlH(_4)) would also reduce the alkyl chloride. A potential strategy would be:

  • Protect the alcohol: Start with 5-chloro-1-pentanol and protect the hydroxyl group (e.g., as a silyl ether).

  • Perform the desired reaction on the alkyl chloride.

  • Deprotect the alcohol.

  • Form the benzoate ester if required in the final product.

This approach adds steps but ensures chemoselectivity and a cleaner reaction profile.[18][19]

Conclusion

Successfully navigating reactions with this compound requires a careful consideration of steric effects and the relative reactivity of its functional groups. By optimizing reaction conditions, selecting appropriate reagents and catalysts, and employing protecting group strategies when necessary, researchers can overcome these challenges and achieve their synthetic goals.

References

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Liu, X., Xie, J., Zhang, J., Yang, L., & Hase, W. L. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters, 8(8), 1885–1892. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • National Science Review. (2023, January 28). Palladium-catalysed efficient synthesis of primary alkyl halides from terminal and internal alkenes. [Link]

  • Protection of functional groups plays an important role in multistep organic synthesis. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. Reaction development a Optimization of the reaction conditions.... [Link]

  • ResearchGate. (2022, August 20). Role of catalyst in organic synthesis. [Link]

  • Chemical Journal of Chinese Universities. (2010). Synthesis and Characterization of New Organic-inorganic Based Catalyst——Effect of Steric Hindrance on Catalytic Performance. [Link]

  • The Role of Catalysis in Green and Sustainable Organic Chemistry. [Link]

  • TutorChase. How do protective groups aid in multi-step syntheses?. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2022, August 20). (PDF) Role of catalyst in organic synthesis. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed Central. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Academia.edu. Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025, August 6). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

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Technical Support Center: Improving Selectivity in Reactions of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloropentyl benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Our goal is to provide you with in-depth troubleshooting strategies and practical solutions to common selectivity challenges encountered during its use. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and product purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My reaction yield is low, and I've identified the major byproduct as pent-4-enyl benzoate. How can I favor the desired substitution product over this elimination byproduct?

A1: The formation of an alkene byproduct indicates that the E2 (bimolecular elimination) pathway is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. Because this compound is a primary alkyl halide, the SN2 pathway is generally preferred, but E2 can become significant under suboptimal conditions.[1][2]

The key is to adjust your reaction parameters to specifically suppress the E2 mechanism. Elimination reactions are favored by strong, sterically hindered bases, high temperatures, and certain solvents.[3]

Causality & Solution:

  • Reagent Choice: Your nucleophile may be too basic. Reagents like alkoxides (e.g., sodium ethoxide) or hydroxides are both strong nucleophiles and strong bases, often leading to a mixture of products.[3] If possible, switch to a reagent that is a strong nucleophile but a weak base (e.g., NaN₃, NaCN, NaI). If you must use a strong base like an alkoxide, use the least sterically hindered option possible.

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are favored entropically. Therefore, higher temperatures will always favor elimination.[3]

    • Actionable Step: Run your reaction at a lower temperature. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer time. Monitor progress by TLC or GC to find the optimal balance between reaction rate and selectivity.

  • Solvent Selection: The use of a protic solvent like ethanol can favor elimination. Switching to a polar aprotic solvent is highly recommended for SN2 reactions.

    • Actionable Step: Use solvents like DMF, DMSO, or acetone. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive, promoting the SN2 pathway.[4][5]

Troubleshooting Workflow: SN2 vs. E2 Competition

Here is a decision-making workflow to optimize your reaction conditions.

G start Problem: Alkene Byproduct (E2 Competition) reagent Is your reagent a strong, hindered base (e.g., t-BuOK)? start->reagent temp Is the reaction temperature > 50°C? reagent->temp No sol_reagent Solution: Use a non-basic nucleophile (I⁻, N₃⁻, CN⁻) or a weaker, non-hindered base (K₂CO₃). reagent->sol_reagent Yes solvent Are you using a protic solvent (e.g., EtOH)? temp->solvent No sol_temp Solution: Lower temperature to RT or 0°C. Increase reaction time. temp->sol_temp Yes sol_solvent Solution: Switch to a polar aprotic solvent (DMF, DMSO, Acetone). solvent->sol_solvent Yes end_node Optimized for Sₙ2 solvent->end_node No - Review other params sol_reagent->end_node sol_temp->end_node sol_solvent->end_node

Caption: Troubleshooting workflow for minimizing E2 elimination.

Q2: My substitution reaction is extremely sluggish and often incomplete, even after prolonged reaction times. How can I improve the reaction rate?

A2: Sluggish reaction rates are typically due to either a poor leaving group or insufficient nucleophile strength. The chloride ion (Cl⁻) is a good leaving group, but not as reactive as bromide or, especially, iodide.

Causality & Solution: The SN2 reaction rate is directly dependent on the ability of the leaving group to depart. The C-Cl bond is stronger than C-Br or C-I bonds, making it less reactive. To accelerate the reaction, you can convert the alkyl chloride into a more reactive alkyl iodide in situ or as a separate step. This is achieved through the Finkelstein reaction .[6][7]

The Finkelstein reaction involves treating an alkyl chloride or bromide with sodium iodide in acetone.[8] The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution, shifting the equilibrium forward according to Le Châtelier's principle.[9] The newly formed 5-iodopentyl benzoate is significantly more reactive towards nucleophiles.

  • Actionable Step: Add a catalytic amount (10-15 mol%) or a stoichiometric amount of sodium iodide (NaI) to your reaction mixture if using a polar aprotic solvent like acetone or DMF. This will generate the more reactive alkyl iodide in the reaction flask. See Protocol 2 for a detailed procedure.

Q3: I'm attempting an intramolecular Williamson ether synthesis, but I am primarily isolating a high-molecular-weight polymer. How do I favor the formation of the cyclic ether?

A3: The formation of a polymer indicates that the reaction is proceeding via an intermolecular pathway instead of the desired intramolecular one. This is a classic challenge in cyclization reactions. The alkoxide of one molecule is reacting with the alkyl halide end of another molecule, leading to a chain.

Causality & Solution: To favor intramolecular cyclization, you must ensure that the reactive ends of a single molecule are more likely to find each other than to find another molecule. This is achieved by applying the high-dilution principle .[10] By significantly increasing the solvent volume, you decrease the concentration of the reactant, which reduces the probability of intermolecular collisions while leaving the probability of intramolecular reactions unchanged.

  • Actionable Step:

    • Increase Solvent Volume: Drastically lower the concentration of your substrate to 0.01–0.05 M.

    • Slow Addition: Use a syringe pump to add your substrate solution slowly over several hours to a flask containing the base (e.g., NaH) in a large volume of solvent. This maintains a constantly low concentration of the reactive species. This technique works best for forming 5- and 6-membered rings.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling the SN2 vs. E2 pathway for this compound?

A1: The competition between SN2 and E2 is governed by four main factors. The substrate, this compound, is a primary alkyl halide, which inherently favors SN2. The other factors are what you can control:

  • Nucleophile/Base: Strong, non-bulky nucleophiles favor SN2. Strong, bulky bases favor E2.[2]

  • Temperature: Higher temperatures favor E2.[3]

  • Solvent: Polar aprotic solvents (DMF, DMSO) favor SN2.

FactorFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Reagent Strong, weakly basic nucleophiles (I⁻, Br⁻, CN⁻, N₃⁻, RS⁻)Strong, sterically hindered bases (t-BuO⁻)Bulky bases struggle to reach the electrophilic carbon (SN2) but can easily abstract a proton from the periphery (E2).
Temperature Low (0 °C to Room Temp)High (>50 °C)Elimination has a higher activation energy and is entropically favored.[3]
Solvent Polar Aprotic (DMF, DMSO, Acetone)Protic (Ethanol, Water)Aprotic solvents enhance nucleophilicity, accelerating the SN2 reaction.
Q2: Can the benzoate ester group interfere with my reaction?

A2: Generally, the benzoate ester is stable under neutral or mildly basic/acidic conditions used for many SN2 reactions. However, under harsh conditions, it can be problematic:

  • Strongly Basic Conditions: Using strong bases like NaOH, KOH, or excess alkoxides, especially with heating, can cause saponification (hydrolysis) of the ester to a benzoate salt and 5-chloropentan-1-ol.

  • Strongly Acidic Conditions: Strong acids can catalyze the hydrolysis of the ester, particularly in the presence of water.

If your nucleophile requires strongly basic conditions, it is advisable to use a non-hydroxide base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to avoid saponification.

Q3: When is it necessary to perform a Finkelstein reaction?

A3: Consider using the Finkelstein reaction (conversion to the iodide) under these circumstances:

  • Slow Reactions: When you observe that your reaction with the chloride is slow or incomplete.

  • Moderate Nucleophiles: When using a nucleophile that is not highly reactive, increasing the reactivity of the electrophile (the alkyl halide) is an effective strategy.

  • Preventing Side Reactions: By accelerating the desired SN2 reaction, you can often run it at a lower temperature, which further suppresses competing pathways like E2 elimination. The Finkelstein reaction is particularly effective for primary halides.[9]

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Maximizing SN2 Selectivity

This protocol is designed for reacting this compound with a generic sodium salt of a nucleophile (Na-Nu).

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the sodium salt of your nucleophile (1.2 equivalents).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetone) to create a ~0.5 M solution.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the stirring nucleophile solution at room temperature.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Finkelstein Reaction for Conversion to 5-Iodopentyl Benzoate

This protocol describes the conversion of the starting material to the more reactive iodide, which can then be used in subsequent substitution reactions.[7]

  • Preparation: To a round-bottom flask, add this compound (1.0 equivalent) and sodium iodide (1.5 equivalents).

  • Solvent: Add anhydrous acetone to create a 0.5 - 1.0 M solution.

  • Reaction: Heat the mixture to reflux. A white precipitate of sodium chloride (NaCl) should begin to form, driving the reaction to completion.[6] The reaction is typically complete within 2-12 hours. Monitor by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature and filter to remove the precipitated NaCl.

  • Isolation: Remove the acetone from the filtrate under reduced pressure. The resulting crude 5-iodopentyl benzoate is often used directly in the next step without further purification. If purification is needed, it can be achieved via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Reaction Pathway Diagram

This diagram illustrates the primary reaction pathways discussed.

G sub This compound prod_sn2 Substitution Product (R-Nu) sub->prod_sn2 + Nu⁻ (Strong Nucleophile) Low Temp, Aprotic Solvent prod_e2 Elimination Product (Alkene) sub->prod_e2 + B⁻ (Strong, Hindered Base) High Temp prod_finkel 5-Iodopentyl Benzoate (Activated Substrate) sub->prod_finkel + NaI in Acetone (Finkelstein Rxn) prod_sn2_iodide Substitution Product (Faster Reaction) prod_finkel->prod_sn2_iodide + Nu⁻

Caption: Key reaction pathways for this compound.

References

  • Chemguide. (n.d.). Elimination v. nucleophilic substitution in halogenoalkanes. Retrieved from Chemguide.co.uk. [Link]

  • Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. [Link]

  • Chemistry LibreTexts. (2021, May 23). 4.13: Competition between substitution and elimination. [Link]

  • Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]

  • Study.com. (n.d.). Elimination in Haloalkane Reactions. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. [Link]

  • J&K Scientific LLC. (2025). Finkelstein Reaction. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Unacademy. (n.d.). Finkelstein Reaction. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

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Technical Support Center: Troubleshooting Grignard Reactions with 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-Chloropentyl benzoate. As a bifunctional molecule, it presents unique hurdles in Grignard synthesis. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to navigate these complexities.

Section 1: Critical Challenges with this compound
FAQ 1: I am trying to form the Grignard reagent from this compound, but the reaction is failing or giving a complex mixture of products. What is happening?

The primary challenge with this compound is its bifunctional nature. A Grignard reagent is a potent nucleophile and a strong base.[1][2][3] Your starting material contains both an alkyl chloride (a precursor for the Grignard reagent) and a benzoate ester (an electrophile that reacts with Grignard reagents).

When you initiate the formation of the Grignard reagent at the chloropentyl site, the newly formed organomagnesium halide is highly reactive.[1] It can readily attack the electrophilic carbonyl carbon of the benzoate ester on another molecule of the starting material. This leads to a cascade of side reactions, consuming your desired Grignard reagent and starting material, resulting in a low yield of the intended product and a complex mixture that is difficult to purify.

FAQ 2: What are the primary side reactions I should expect?

You should anticipate two major side reactions when attempting to form a Grignard reagent from this compound directly:

  • Intermolecular Reaction with the Ester: A formed Grignard molecule will attack the ester of an unreacted this compound molecule. Since Grignard reagents add twice to esters, this side reaction is particularly problematic, leading to the formation of a tertiary alcohol.[2][4][5][6][7][8][9][10][11] This reaction pathway consumes two equivalents of the Grignard reagent for every one equivalent of the ester it reacts with.[4][8]

  • Wurtz Coupling: The Grignard reagent can also react with the alkyl chloride of another starting material molecule in a Wurtz-type coupling reaction.[12][13][14][15][16] This results in the formation of a dimer (R-R), which is a common byproduct in Grignard preparations, especially with primary alkyl halides and at higher temperatures or concentrations.[13][14]

G cluster_start Starting Material cluster_grignard Grignard Formation cluster_side_reactions Side Reactions A This compound B Grignard Reagent (R-MgX) A->B + Mg, Ether/THF C Tertiary Alcohol (from Ester Attack) B->C + Starting Material (Ester) D Wurtz Coupling Product (R-R) B->D + Starting Material (Alkyl Halide) E Desired Product (from subsequent reaction) B->E + Desired Electrophile

Caption: Primary side reactions with this compound.

FAQ 3: Can the Grignard reagent react with the ester group on the same molecule (intramolecularly)?

While possible, an intramolecular reaction is generally less likely than the intermolecular reactions described above. This is due to the high activation energy required to form the large, strained ring that would result from the pentyl chain curling back to attack the benzoate group. However, under certain conditions, particularly with high dilution to disfavor intermolecular reactions, intramolecular cyclization could become a more prominent side reaction.

FAQ 4: My reaction mixture is turning dark brown or black. What does this indicate?

A dark brown or black coloration during Grignard reagent formation can be a sign of several issues. One common cause is the formation of finely divided metal particles from side reactions like Wurtz coupling.[4] Impurities in the magnesium or the alkyl halide can also catalyze decomposition pathways that lead to darkening of the solution. If the reaction is allowed to get too hot, thermal decomposition of the Grignard reagent can also occur.

Section 2: Recommended Strategies and Protocols
FAQ 5: How can I minimize side reactions if I attempt a direct Grignard formation?

If you must attempt the direct formation, the key is to keep the instantaneous concentration of the formed Grignard reagent low to minimize its reaction with the starting material. This can be achieved by:

  • Slow Addition: Add the this compound solution dropwise to a suspension of activated magnesium turnings. This ensures that the Grignard reagent is formed slowly and has a higher probability of reacting with the magnesium surface rather than another molecule of the starting material.[13]

  • Low Temperature: Maintain a low reaction temperature to decrease the rate of the Wurtz coupling and the attack on the ester.[12][14] The formation of the Grignard reagent itself is exothermic, so careful temperature control is crucial.[12][13]

  • High Dilution: Running the reaction in a larger volume of solvent can reduce the frequency of intermolecular collisions.

ParameterRecommended ConditionRationale
Addition Rate Very slow, dropwiseMinimizes local concentration of alkyl halide and Grignard reagent.
Temperature 0 °C to room temperatureReduces the rate of side reactions (Wurtz, ester attack).[12][14]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential for stabilizing the Grignard reagent.[1][17]
Magnesium Fresh, activated turningsEnsures a high surface area of reactive magnesium.[4][18]
FAQ 6: The direct Grignard formation is not working. What is the recommended alternative approach?

The most robust and generally recommended strategy for a bifunctional substrate like this compound is to use a protecting group .[19] This involves chemically modifying the reactive ester group to render it inert to the Grignard reagent. The synthesis would then follow these steps:

  • Protect: Convert the benzoate ester into a functional group that does not react with Grignard reagents.

  • Form Grignard: Form the Grignard reagent from the protected alkyl chloride.

  • React: Carry out the desired reaction with your target electrophile.

  • Deprotect: Remove the protecting group to regenerate the original functionality (or a precursor to it).

G A Starting Material (this compound) B Step 1: Protect Ester Group A->B C Protected Intermediate B->C D Step 2: Form Grignard Reagent C->D E Protected Grignard Reagent D->E F Step 3: React with Electrophile E->F G Protected Product F->G H Step 4: Deprotect G->H I Final Product H->I

Caption: Workflow using a protecting group strategy.

FAQ 7: What is a suitable protecting group for the benzoate ester, and how do I apply and remove it?

Esters themselves are difficult to protect directly in a way that is stable to Grignard reagents.[20] A more practical approach is to first reduce the ester to a primary alcohol. This alcohol can then be protected, most commonly as a silyl ether , which is stable to Grignard reagents.[21]

Experimental Protocol: Protection via Reduction and Silylation

  • Reduction of the Ester:

    • Dissolve this compound in an anhydrous ether like THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the ester to a primary alcohol (5-chloro-pentan-1-ol).

    • Perform an aqueous workup to quench the reaction and isolate the alcohol.

  • Protection of the Alcohol:

    • Dissolve the resulting 5-chloro-pentan-1-ol in an appropriate solvent (e.g., dichloromethane) with a mild base (e.g., imidazole or triethylamine).

    • Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl).

    • Stir the reaction at room temperature until the alcohol is fully converted to the TBDMS-protected ether.

    • Purify the protected compound.

  • Grignard Reaction and Deprotection:

    • You can now safely form the Grignard reagent from the alkyl chloride of your protected compound.

    • After the Grignard reaction with your desired electrophile, the TBDMS protecting group can be easily removed using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or by treatment with a mild acid.[21]

Section 3: General Grignard Reaction Troubleshooting
FAQ 8: My Grignard reaction is not initiating. What are the common causes and solutions?

Initiation is often the most challenging step. Here are the primary culprits and their solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[4]

    • Solution: Activate the magnesium. This can be done by gently crushing the turnings with a glass rod to expose a fresh surface[22], adding a small crystal of iodine (which will disappear as the reaction starts)[22][23], or adding a few drops of 1,2-dibromoethane.

  • Presence of Water: Grignard reagents are extremely strong bases and will be destroyed by even trace amounts of water.[1][4]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][23] Solvents must be rigorously anhydrous.[4][12]

  • Unreactive Alkyl Halide: Alkyl chlorides are less reactive than bromides or iodides.[1][17]

    • Solution: You may need more vigorous initiation methods or a slightly higher temperature to get the reaction started.

FAQ 9: How do I ensure my glassware and solvents are sufficiently dry?
  • Glassware: Disassemble and clean all glassware thoroughly. Place it in an oven at >120 °C for at least 4 hours, or flame-dry it under vacuum, and then cool it under a stream of dry nitrogen or argon.[4][23]

  • Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere. If you need to dry your own solvents, use an appropriate drying agent (e.g., sodium/benzophenone for ethers) and distill under an inert atmosphere.

FAQ 10: What is the best solvent for my Grignard reaction?

Ethereal solvents are essential for Grignard reactions. The most common choices are diethyl ether and tetrahydrofuran (THF). The ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent.[1] THF is a better solvent for stabilizing the Grignard reagent and is often preferred for less reactive chlorides.[23]

References
  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Various Authors. (2020, May 28). What is the criteria to decide reactivity of functional groups with grignard reagent? Quora. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Retrieved from [Link]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Various Authors. (2021, April 6). Why does Grignard reagent react slowly with alkyl halide? Quora. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Kinetic View of the Mechanism of the Grignard Reaction with Alkoxysilanes. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Relative Reactivity of Various Functional Groups toward a Grignard Reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ZoomOrgo. (2025, November 29). How to Solve Grignard Reaction Problems in Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.12 Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reactions | Request PDF. Retrieved from [Link]

  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from [Link]

  • ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Proprep. (n.d.). Describe the ester Grignard reaction. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Books Gateway. (2019, December 3). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
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  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

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Scalable synthesis of "5-Chloropentyl benzoate" challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scalable synthesis of 5-chloropentyl benzoate. This document is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the production of this important chemical intermediate. Here, we will delve into the common challenges encountered during synthesis and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and scalable method for synthesizing this compound is the Fischer esterification of benzoic acid with 5-chloro-1-pentanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and involves heating the reactants to drive the equilibrium towards the ester product.[1]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To drive the reaction to completion and enhance the yield, consider the following strategies:

  • Water Removal: The formation of water is a byproduct of the esterification. Removing water as it forms will shift the equilibrium to favor the product, in accordance with Le Châtelier's principle.[3] On a larger scale, this can be achieved using a Dean-Stark apparatus.

  • Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, often 5-chloro-1-pentanol), can also push the equilibrium towards the product side.[1]

  • Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Catalyst Concentration: The amount of acid catalyst can influence the reaction rate. While a catalytic amount is sufficient, ensuring its potency and appropriate concentration is important for activating the carbonyl group of the benzoic acid.[1]

Q3: I'm observing a significant amount of an unknown byproduct. What could it be?

An unexpected byproduct could be several things, depending on the reaction conditions:

  • Dimerization/Ether Formation: Under acidic conditions and at elevated temperatures, 5-chloro-1-pentanol can undergo self-condensation to form bis(5-chloropentyl) ether.[2] This is a common side reaction with primary alcohols. To minimize this, use the lowest effective reflux temperature and avoid unnecessarily long reaction times.

  • Reaction with the Chloride: While less common under these conditions, intermolecular reactions involving the alkyl chloride are a possibility, potentially leading to oligomeric or polymeric materials, especially at very high temperatures or with prolonged reaction times.

Q4: The purification of the crude product by distillation is proving difficult. What are the best practices?

Purification challenges often arise from impurities with boiling points close to that of this compound.

  • Thorough Work-up: Before distillation, it is critical to remove all unreacted benzoic acid. This is achieved by washing the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate, until the cessation of CO₂ evolution.[1][2] This converts the benzoic acid into its water-soluble sodium salt.

  • Vacuum Distillation: this compound has a relatively high boiling point (320 °C at 760 mmHg).[4] Distillation under reduced pressure is highly recommended to prevent thermal decomposition and the formation of high-boiling point impurities.

  • Fractional Distillation: If byproducts like bis(5-chloropentyl) ether are present, careful fractional distillation with a column that has a sufficient number of theoretical plates may be necessary for effective separation.

Q5: Are there alternative synthesis methods that might avoid some of these challenges?

Yes, several alternative methods can be employed:

  • Reaction with Acyl Chlorides: Benzoic acid can be converted to benzoyl chloride, which is much more reactive and will readily react with 5-chloro-1-pentanol to form the ester. This method avoids the production of water and the need for an acid catalyst.

  • Steglich Esterification: For smaller-scale or more sensitive applications, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be a milder alternative to Fischer esterification.[1]

  • Microwave-Assisted Synthesis: Utilizing a sealed-vessel microwave can dramatically reduce reaction times and, in some cases, improve yields.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Symptom Potential Cause(s) Recommended Solutions & Optimizations
Low Conversion of Starting Materials (Benzoic Acid & 5-chloro-1-pentanol) 1. Incomplete reaction due to equilibrium.[2]2. Insufficient reaction time or temperature.[1]3. Inactive or insufficient acid catalyst.1. Implement water removal (e.g., Dean-Stark trap).2. Increase the reflux time and monitor via TLC until starting material is consumed.[1]3. Use fresh, concentrated H₂SO₄ or p-TsOH.
Presence of Unreacted Benzoic Acid in Final Product Incomplete neutralization during work-up.[2]Thoroughly wash the crude product with saturated sodium bicarbonate solution. Test the aqueous layer with pH paper to ensure it is basic.[2]
Formation of a High-Boiling Point Impurity Self-condensation of 5-chloro-1-pentanol to form bis(5-chloropentyl) ether.[2]Maintain strict temperature control and avoid localized overheating. Use the minimum effective reaction temperature and time.
Product Decomposition During Distillation Distillation at atmospheric pressure is too high a temperature.Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Phase Separation Issues During Aqueous Work-up Formation of emulsions.Add brine (saturated NaCl solution) during the work-up to help break emulsions and improve phase separation.

Experimental Protocols

Optimized Fischer Esterification of this compound

Materials:

  • Benzoic Acid

  • 5-chloro-1-pentanol (1.5 equivalents)

  • Concentrated Sulfuric Acid (0.1 equivalents)

  • Toluene (as solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, 5-chloro-1-pentanol (1.5 eq), and toluene.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected, and TLC analysis indicates the consumption of the limiting reagent (benzoic acid).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully dilute with ethyl acetate.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves. Check that the aqueous layer is basic.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizing the Process

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the scalable synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactants Benzoic Acid + 5-chloro-1-pentanol + Toluene Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Cool Cool to RT Reflux->Cool Extract Dilute with Ethyl Acetate Cool->Extract Wash_Bicarb Wash with NaHCO₃ (aq) Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure 5-Chloropentyl Benzoate Distill->Product

Caption: Workflow for this compound Synthesis

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and solving common synthesis problems.

G Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity in Product? LowYield->Impurity No CheckEq Action: Check Equilibrium - Use Dean-Stark - Use Excess Alcohol LowYield->CheckEq Yes UnreactedAcid Unreacted Benzoic Acid? Impurity->UnreactedAcid Yes CheckConditions Action: Check Conditions - Increase Reflux Time - Verify Catalyst Activity CheckEq->CheckConditions End Problem Resolved CheckConditions->End HighBoiling High-Boiling Impurity? UnreactedAcid->HighBoiling No WashAgain Solution: Re-wash with Saturated NaHCO₃ UnreactedAcid->WashAgain Yes CheckTemp Cause: Alcohol Dimerization Solution: Lower Temp, Reduce Reaction Time HighBoiling->CheckTemp Yes HighBoiling->End No WashAgain->End CheckTemp->End

Caption: Troubleshooting Decision Tree

References

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  • This compound 55092-47-2 wiki. Guidechem.

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloropentyl Benzoate and 5-Bromopentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two common intermediates, 5-chloropentyl benzoate and 5-bromopentyl benzoate, supported by fundamental principles and experimental design considerations.

Theoretical Foundation: The Decisive Role of the Leaving Group

The reactivity of both this compound and 5-bromopentyl benzoate in most common applications is governed by the principles of nucleophilic substitution, typically following a bimolecular (SN2) pathway for these primary alkyl halides.[1][2] The core of the reactivity difference lies not in the pentyl benzoate backbone, but in the identity of the halogen atom, which functions as the leaving group.

A superior leaving group is one that can best stabilize the negative charge it acquires upon departing the substrate.[3] This stability is inversely related to the basicity of the leaving group; weaker bases are better leaving groups.[4]

When comparing the halide ions:

  • Basicity Trend: F⁻ > Cl⁻ > Br⁻ > I⁻

  • Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, bromide is a more stable anion and a better leaving group than chloride.[5][6] This fundamental difference predicts that 5-bromopentyl benzoate will be more reactive than its chloro- counterpart in nucleophilic substitution reactions.[7]

The SN2 Reaction Mechanism: A Visual Explanation

The SN2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[8][9] This backside attack leads to an inversion of stereochemistry at the reaction center.

SN2_Comparison sub_Cl This compound ts_Cl Transition State [Nu---C---Cl]⁻ sub_Cl->ts_Cl Slower (Higher Ea) prod_Cl Product + Cl⁻ ts_Cl->prod_Cl nu_Cl Nu⁻ nu_Cl->ts_Cl Slower (Higher Ea) sub_Br 5-Bromopentyl Benzoate ts_Br Transition State [Nu---C---Br]⁻ sub_Br->ts_Br Faster (Lower Ea) prod_Br Product + Br⁻ ts_Br->prod_Br nu_Br Nu⁻ nu_Br->ts_Br Faster (Lower Ea) Experimental_Workflow start Parallel Reaction Setup (Chloro- vs Bromo-) sampling Time-course Sampling (e.g., t = 0, 15, 30, 60, 120 min) start->sampling quench Quench Aliquots (e.g., with cold water/thiosulfate) sampling->quench extraction Workup & Extraction (e.g., with Diethyl Ether) quench->extraction analysis GC-MS or ¹H NMR Analysis extraction->analysis data Data Analysis (Plot [Substrate] vs. Time) analysis->data conclusion Determine Relative Rate Constants data->conclusion

Caption: Workflow for comparative kinetic analysis.

Protocol: Comparative Finkelstein Reaction Kinetics

This protocol outlines a self-validating system for comparing the reactivity of the two substrates under identical conditions.

Materials:

  • This compound

  • 5-Bromopentyl benzoate

  • Sodium Iodide (NaI), dried

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.2 M). Prepare a separate stock solution of an internal standard in acetone.

  • Reaction Setup: In two separate, identical reaction vials, place a magnetic stir bar.

    • Vial A: Add 1.0 mmol of this compound.

    • Vial B: Add 1.0 mmol of 5-bromopentyl benzoate.

  • Initiation: To each vial, add a precise volume of the internal standard stock solution. Place the vials in a constant temperature bath (e.g., 40°C). To initiate the reactions simultaneously, add an identical volume of the pre-warmed NaI/acetone stock solution to each vial. Start a timer.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench each aliquot in a separate vial containing cold diethyl ether and a dilute aqueous solution of sodium thiosulfate (to remove unreacted iodine).

  • Analysis: Analyze each quenched sample by GC-MS. The ratio of the peak area of the starting material to the peak area of the internal standard will be proportional to the concentration of the unreacted alkyl halide.

  • Data Processing: Plot the natural logarithm of the substrate concentration (ln[R-X]) versus time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Expected Results and Data Interpretation

Based on established chemical principles, the reaction involving 5-bromopentyl benzoate will proceed significantly faster than the one with this compound. [7] Table 1: Predicted Comparative Performance Data

ParameterThis compound5-Bromopentyl BenzoateRationale
Relative Rate Constant (k) k_Clk_Br (where k_Br >> k_Cl)Bromide is a superior leaving group compared to chloride. [5]
Time for 90% Conversion LongerShorterThe reaction with the bromo- derivative has a lower activation energy.
Typical Yield (at fixed time) LowerHigherA greater percentage of the bromo- starting material will have reacted.
Side Reactions Minimal (at moderate temp)Minimal (at moderate temp)Both are primary halides, favoring SN2 over elimination. [10]

Practical Considerations and Synthetic Strategy

While 5-bromopentyl benzoate offers superior reactivity, the choice of reagent is not always straightforward and depends on several factors:

  • Cost and Availability: Alkyl chlorides are often less expensive and more readily available on a large scale than their bromo- or iodo- counterparts. For cost-sensitive industrial processes, optimizing reaction conditions (e.g., higher temperature, longer reaction time) for the less reactive chloro- derivative may be preferable.

  • Substrate Stability: In complex molecules with multiple functional groups, the higher reactivity of the bromo- compound could lead to undesired side reactions if other sensitive sites are present. The milder reactivity of the chloro- compound can sometimes offer a greater degree of chemoselectivity.

  • Downstream Conversions: If the ultimate goal is to introduce an iodide, starting with the chloro- or bromo- compound and performing a Finkelstein reaction in situ is a common and effective strategy. [11]

Conclusion

The comparative reactivity of this compound and 5-bromopentyl benzoate is unequivocally dictated by the nature of the halide leaving group. 5-Bromopentyl benzoate is the more reactive substrate in nucleophilic substitution reactions due to the greater stability and lower basicity of the bromide ion compared to the chloride ion. [4][5]This enhanced reactivity translates to faster reaction rates and potentially higher yields under identical conditions. However, the final selection of the alkylating agent should be a strategic decision, balancing the need for reactivity against practical considerations such as cost, stability, and the overall synthetic plan.

References

  • Vertex AI Search. (n.d.). Nucleophilic Substitution of Alkyl Halides.
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A Senior Application Scientist's Comparative Guide to 5-Chloropentyl Benzoate and Its Long-Chain Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, haloalkyl esters serve as versatile and indispensable building blocks. Among these, long-chain haloalkyl benzoates are prized for their utility as alkylating agents to introduce flexible carbon chains, a common strategy for modulating the pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth, objective comparison of 5-chloropentyl benzoate against its bromine and iodine-containing counterparts, as well as analogs with varying chain lengths. We will dissect their synthesis, reactivity, and practical applications, supported by experimental insights to inform your selection of the optimal reagent for your specific research needs.

Comparative Physicochemical Properties

The choice of a haloalkyl benzoate is fundamentally governed by its physical properties, which dictate reaction conditions such as solvent choice and temperature. The key differentiators are the halogen atom and the length of the alkyl chain.

A review of available data shows that boiling points and lipophilicity (LogP) increase with the mass of the halogen (I > Br > Cl) and the length of the carbon chain.[2] This is a critical consideration for downstream purification processes; a higher boiling point may necessitate high-vacuum distillation, while increased lipophilicity can complicate separation from nonpolar byproducts during chromatography.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
This compound C₁₂H₁₅ClO₂226.70320.0 at 760 mmHg[2]4.00[2]
5-Bromopentyl BenzoateC₁₂H₁₅BrO₂271.15~335-340 (Predicted)~4.2 (Predicted)
5-Iodopentyl BenzoateC₁₂H₁₅IO₂318.15~355-360 (Predicted)~4.5 (Predicted)
6-Chlorohexyl BenzoateC₁₃H₁₇ClO₂240.73>330 (Predicted)~4.5 (Predicted)

Note: Data for bromo-, iodo-, and longer-chain analogs are estimated based on established chemical principles, as comprehensive experimental data is not always available in public literature. LogP values are ACD/LogP predictions.

Synthesis and Purification Strategies

The most common and straightforward route to these compounds is the esterification of benzoic acid with the corresponding haloalkanol. An alternative method involves the reaction of benzoyl chloride with the haloalkanol. A less common but effective synthesis for this compound involves the molybdenum(V) chloride-catalyzed reaction of tetrahydropyran with benzoyl chloride, which proceeds in 3 hours at 80°C with an 82% yield.[2]

Representative Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol represents a standard, reliable method for synthesizing the target compound and its analogs.

Objective: To synthesize this compound from benzoic acid and 5-chloro-1-pentanol.

Materials:

  • Benzoic Acid (1.0 eq)

  • 5-Chloro-1-pentanol (1.2 eq)

  • Concentrated Sulfuric Acid (0.1 eq, catalyst)

  • Toluene (as solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dean-Stark Apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzoic acid, 5-chloro-1-pentanol, and toluene.

  • Catalysis: Slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and comparison with literature data. The expected yield is typically in the range of 70-85%.

The following diagram illustrates the general workflow for the synthesis and purification of long-chain haloalkyl benzoates.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Benzoic Acid + Haloalkanol Setup Add Solvent (Toluene) & Catalyst (H₂SO₄) Reactants->Setup Reflux Heat to Reflux with Dean-Stark Trap Setup->Reflux Cool Cool to Room Temp Reflux->Cool Wash Sequential Washes: 1. H₂O 2. NaHCO₃ (aq) 3. Brine Cool->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure Haloalkyl Benzoate Purify->Product

Caption: General workflow for haloalkyl benzoate synthesis.

Reactivity in Nucleophilic Substitution: The Decisive Role of the Leaving Group

The primary utility of these reagents is in bimolecular nucleophilic substitution (Sₙ2) reactions, where they serve as electrophiles.[3][4] The rate and efficiency of these reactions are critically dependent on the identity of the halogen, which functions as the leaving group.

Core Principle: The reactivity order in Sₙ2 reactions is I > Br > Cl .[5] This trend is governed by two fundamental factors:

  • Basicity: A good leaving group is a weak base. Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which in turn is stronger than hydrochloric acid (HCl). Consequently, the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻), which is weaker than the chloride ion (Cl⁻). This makes iodide the best leaving group.[5]

  • Bond Strength: The carbon-halogen bond is broken during the reaction. The carbon-iodine (C-I) bond is the longest and weakest, while the carbon-chlorine (C-Cl) bond is the shortest and strongest.[5] Less energy is required to break the C-I bond, resulting in a lower activation energy and a faster reaction rate.[5]

Hypothetical Comparative Experiment: N-Alkylation of Aniline

To illustrate the practical implications of this reactivity trend, consider the N-alkylation of aniline with 5-halopentyl benzoates under identical conditions (e.g., in DMF with K₂CO₃ as a base at 80°C).

ElectrophileRelative Reaction RateExpected Time for >95% ConversionPotential Issues
5-Iodo pentyl BenzoateFastest1-3 hoursHigher cost; potential for side reactions if not controlled.
5-Bromo pentyl BenzoateIntermediate4-8 hoursGood balance of reactivity and stability; widely used.[5]
5-Chloro pentyl BenzoateSlowest12-24+ hoursRequires higher temperatures or longer reaction times; advantageous for reactions requiring high selectivity and control.[3]

This difference in reactivity is the most critical factor in experimental design. For a sluggish nucleophile or a sterically hindered substrate, the more reactive 5-iodopentyl benzoate would be the superior choice to achieve a reasonable reaction time and yield. Conversely, for a highly reactive nucleophile where over-alkylation or side reactions are a concern, the less reactive This compound provides a greater degree of control.

The Sₙ2 mechanism, central to the application of these reagents, is depicted below.

Caption: The concerted Sₙ2 reaction mechanism.

Applications in Drug Development & Medicinal Chemistry

Long-chain haloalkyl groups are frequently incorporated into bioactive molecules to enhance properties like membrane permeability and lipophilicity, which can improve oral absorption and bioavailability.[1][6] The benzoate ester itself can be a stable functional group or a precursor that is later hydrolyzed to reveal a primary alcohol.

  • Linker Technology: These reagents are ideal for use as linkers in creating PROTACs (PROteolysis TArgeting Chimeras) or Antibody-Drug Conjugates (ADCs), where precise spacing between two molecular entities is crucial. The choice of halogen dictates the reactivity and the conditions under which the linker is attached.

  • Modulation of Pharmacokinetics: The addition of a C5 or C6 chain can significantly increase a drug's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.[6] Alkyl groups can also shield a molecule from metabolic degradation, extending its half-life.[1]

  • Prodrug Strategies: While the benzoate ester is generally stable, it can be designed to be cleaved by esterases in vivo, releasing an active metabolite. The haloalkyl portion can serve as a handle for further functionalization or as a key interacting element with a biological target.

Case Study Consideration: Imagine a scenario where a lead compound requires alkylation on a sensitive phenolic hydroxyl group. Using 5-iodopentyl benzoate might lead to undesired side reactions due to its high reactivity. 5-bromopentyl benzoate offers a good compromise. However, if precise control and minimal byproduct formation are paramount, This compound , despite requiring more forcing conditions, would be the most strategic choice, ensuring a cleaner reaction profile. This is a common trade-off in process chemistry, where purity and predictability often outweigh raw reaction speed.

Conclusion and Recommendations

The selection of a long-chain haloalkyl benzoate is a nuanced decision that balances reactivity, cost, stability, and the specific demands of the synthetic target.

  • Choose this compound when:

    • High selectivity is required.

    • The nucleophile is highly reactive.

    • The reaction needs to be carefully controlled to avoid side products.

    • Cost is a primary concern, as chloro-derivatives are often the most economical.

  • Choose 5-Bromopentyl Benzoate when:

    • A reliable, all-purpose reagent with moderate-to-high reactivity is needed.

    • Reaction times need to be faster than with the chloro-analog without the high cost of the iodo-analog.

  • Choose 5-Iodopentyl Benzoate when:

    • Maximum reactivity is essential for unreactive nucleophiles or sterically hindered substrates.

    • The fastest possible reaction time is the primary goal.

By understanding the fundamental principles of leaving group ability and carefully considering the experimental context, researchers can confidently select the optimal haloalkyl benzoate to accelerate their research and development efforts.

References

  • Cheméo. Chemical Properties of this compound (CAS 55092-47-2). [Link]

  • YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]

  • YouTube. SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. [Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. [Link]

  • PubChem. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413. [Link]

  • ACS Publications. An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory | Journal of Chemical Education. [Link]

  • Taylor & Francis Online. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. [Link]

  • PMC. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

  • Google Patents.
  • Journal of Chinese Pharmaceutical Sciences. Syntheses of phenyl benzoate compounds and their bioactivity investigation. [Link]

  • OMICS International. Journal of Analytical & Bioanalytical Techniques - The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

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Efficacy of "5-Chloropentyl benzoate" as an alkylating agent compared to alkyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry, particularly in the pharmaceutical and drug development sectors, the O-alkylation of phenols is a cornerstone transformation for modifying the bioactivity, solubility, and pharmacokinetic profiles of molecules. The choice of alkylating agent is paramount, dictating reaction efficiency, scalability, and economic viability. This guide provides an in-depth comparison of 5-chloropentyl benzoate, a less conventional alkylating agent, against the widely used class of alkyl bromides. We will dissect their relative efficacies through the lens of reaction kinetics, mechanistic principles, and practical application, with a focus on providing researchers with the data and insights needed to make informed decisions for their synthetic campaigns.

Mechanistic Underpinnings: The SN2 Reaction and the Critical Role of the Leaving Group

The O-alkylation of phenols, often conducted under Williamson ether synthesis conditions, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of a phenol with a suitable base to form a potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single, concerted step.

The rate of an SN2 reaction is critically dependent on several factors, but none more so than the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[2]

Figure 1. Generalized SN2 mechanism for O-alkylation of a phenoxide.

When comparing alkyl chlorides and alkyl bromides, the fundamental difference lies in the leaving group: the chloride (Cl⁻) versus the bromide (Br⁻) anion. The relative strength of their conjugate acids (HCl and HBr) provides a clear indicator of their stability. HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), meaning that Br⁻ is a weaker base than Cl⁻.[3] Consequently, bromide is a better leaving group.[2][4]

This principle is the primary determinant of reactivity between the two classes of alkylating agents.

Comparative Efficacy: A Head-to-Head Analysis

The theoretical advantage of alkyl bromides in reactivity translates directly into practical experimental outcomes. Here, we compare this compound and a representative alkyl bromide (e.g., 5-bromopentyl trifluoroacetate or a simple pentyl bromide) across key performance metrics.

Reactivity and Kinetics

The rate of reaction for alkyl halides in SN2 reactions generally follows the order R-I > R-Br > R-Cl > R-F.[5][6] This trend is a direct consequence of two factors:

  • C-X Bond Strength: The C-Cl bond (bond energy ~346 kJ/mol) is significantly stronger than the C-Br bond (~290 kJ/mol).[6][7] More energy is required to break the C-Cl bond in the transition state, resulting in a higher activation energy and a slower reaction rate.

  • Leaving Group Stability: As established, the larger, more polarizable bromide ion is a more stable, weaker base than the chloride ion, facilitating its departure.[4][8]

Therefore, under identical conditions, an alkyl bromide will react significantly faster than its corresponding alkyl chloride analog. Reactions involving this compound will necessitate more forcing conditions—such as higher temperatures or longer reaction times—to achieve comparable conversion to an alkyl bromide.

Feature5-Chloropentyl Derivative (Chloride)Alkyl Bromide DerivativeJustification
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)-
Conjugate Acid pKa HCl ≈ -7[3]HBr ≈ -9[3]Stronger acid indicates a more stable conjugate base (leaving group).
C-X Bond Energy ~346 kJ/mol[7]~290 kJ/mol[7]Weaker bond is easier to break during the SN2 transition state.
Relative Reactivity LowerHigherWeaker C-X bond and more stable leaving group lead to a lower activation energy.[5]
Table 1. Comparison of Physicochemical Properties Influencing Alkylating Agent Efficacy.
Reaction Conditions and Practical Considerations

The lower reactivity of this compound has direct implications for experimental design:

  • Temperature: O-alkylation with alkyl bromides can often be performed effectively at room temperature or with gentle heating (e.g., 40-60 °C). In contrast, driving a reaction with this compound to completion may require elevated temperatures (e.g., 80-120 °C), which can increase the risk of side reactions or degradation of sensitive substrates.

  • Reaction Time: A typical alkylation with a bromide might be complete within 2-12 hours. The analogous reaction with the chloride could require 24-48 hours or longer.

  • Cost and Availability: Alkyl chlorides are often less expensive to manufacture than their bromide counterparts. For large-scale synthesis where cost is a primary driver and longer reaction times are tolerable, a chloro-derivative like this compound can be an attractive option.

  • The Benzoate Moiety: The benzoate group on this compound is a protecting group for a terminal alcohol. It is generally stable to the basic conditions of a Williamson ether synthesis but can be readily cleaved under hydrolytic conditions (e.g., with NaOH or LiOH) post-alkylation to reveal a primary alcohol. This dual functionality can be advantageous in multi-step syntheses.

Experimental Protocol: O-Alkylation of Cannabidiol (CBD)

To provide a practical context, we present a detailed protocol for the O-alkylation of one of the phenolic hydroxyls on Cannabidiol (CBD), a common scaffold in drug development.[9][10] This protocol is designed as a self-validating system, explaining the rationale behind each step.

Objective: To synthesize the mono-pentyl ether of CBD using either this compound or an equivalent alkyl bromide.

Experimental_Workflow start Start setup Reaction Setup (CBD, Base, Solvent) start->setup deprotonation Stir for 30 min (Phenoxide Formation) setup->deprotonation Inert Atmosphere (N₂ or Ar) add_alkylating Add Alkylating Agent (Chloride or Bromide) deprotonation->add_alkylating Ensure complete deprotonation heat_monitor Heat and Monitor (TLC Analysis) add_alkylating->heat_monitor Heat as required (e.g., 80°C for Chloride, 45°C for Bromide) workup Aqueous Workup (Quench, Extract) heat_monitor->workup Upon reaction completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_product Purified Product characterize->end_product

Figure 2. General experimental workflow for the O-alkylation of CBD.
Materials:
  • Cannabidiol (CBD) (1.0 eq)

  • Alkylating Agent: this compound OR 5-bromopentyl acetate (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reagents for workup and purification: Ethyl acetate, Hexanes, Brine, Water, Magnesium Sulfate.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CBD (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

    • Rationale: A flame-dried flask and anhydrous reagents are essential to prevent water from competing with the phenoxide as a nucleophile. K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.[1] Using a powdered base increases the surface area and reaction rate.

  • Solvent Addition and Deprotonation:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a concentration of ~0.1 M with respect to CBD.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive for the SN2 attack.[1] The initial stirring period ensures complete formation of the phenoxide.

  • Addition of Alkylating Agent and Reaction:

    • Add the alkylating agent (1.1 eq) to the suspension via syringe.

    • For Alkyl Bromide: Heat the reaction mixture to 45-50 °C.

    • For this compound: Heat the reaction mixture to 80-90 °C.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the valuable CBD starting material. The significant difference in reaction temperature directly reflects the lower reactivity of the alkyl chloride compared to the alkyl bromide.[5][6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase such as 20% Ethyl Acetate in Hexanes. Visualize with UV light and a potassium permanganate stain.

    • Rationale: TLC allows for the direct visualization of the consumption of the CBD starting material and the formation of the new, less polar ether product. The reaction is deemed complete when the CBD spot is no longer visible.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

    • Rationale: The aqueous workup removes the DMF solvent and the inorganic base (K₂CO₃). The brine wash helps to remove residual water from the organic layer.

  • Purification and Characterization:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

    • Rationale: Column chromatography is necessary to separate the desired mono-alkylated product from any unreacted starting material, di-alkylated byproducts, and other impurities.

Conclusion and Recommendations

The choice between this compound and an analogous alkyl bromide is a classic trade-off between reactivity and cost.

  • Alkyl Bromides are the superior choice for laboratory-scale synthesis, medicinal chemistry applications, and situations involving thermally sensitive substrates. Their higher reactivity allows for milder conditions, shorter reaction times, and often cleaner reaction profiles, simplifying purification.

  • This compound emerges as a viable, cost-effective alternative for process chemistry and large-scale manufacturing where reaction time is less critical and the higher required temperatures are manageable. Its dual functionality as an alkylating agent and a protected alcohol adds strategic value in certain synthetic routes.

For researchers in drug development, the time saved and the higher probability of success under mild conditions typically make alkyl bromides the more pragmatic and efficient choice. However, for cost-driven projects, the utility of this compound should not be overlooked, provided the reaction conditions are optimized and compatible with the substrate.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. (2016). A comparison of several modern alkylating agents. [Link]

  • PubMed, National Institutes of Health. (n.d.). Alkylation of phenol: a mechanistic view. [Link]

  • ARKIVOC. (2009). A comparison of several modern alkylating agents. [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. [Link]

  • Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • PubMed, National Institutes of Health. (n.d.). Drugs derived from cannabinoids. 4. Effect of alkyl substitution in sulfur and carbocyclic analogs. [Link]

  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?. [Link]

  • YouTube. (2020, June 8). Reactivity of Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. [Link]

  • PubMed Central, National Institutes of Health. (n.d.). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. [Link]

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A Comparative Guide to Purity Validation of 5-Chloropentyl Benzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloropentyl benzoate, a key intermediate in various synthetic pathways, is no exception. Its purity profile can significantly impact the yield and impurity profile of the final product. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity validation of this compound.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, empowering you to make informed decisions for your specific analytical challenges. Our discussion is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3][4][5]

The Analytical Challenge: this compound

This compound is a moderately polar, semi-volatile ester. Its structure presents specific analytical considerations. The benzoate chromophore makes it suitable for UV detection in HPLC, while its potential to be volatilized allows for GC analysis. Potential impurities may arise from starting materials (e.g., benzoic acid, 1-chloro-5-pentanol), by-products of the esterification reaction, or degradation products, such as through hydrolysis of the ester linkage. A robust analytical method must be able to separate, identify, and quantify the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility, high resolution, and suitability for non-volatile and thermally labile compounds.[1][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, separating compounds based on their hydrophobicity.

The Rationale Behind the HPLC Approach

The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound and its likely impurities. The non-polar C18 stationary phase provides a strong retentive surface for the hydrophobic alkyl and phenyl moieties of the molecule. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) allows for the controlled elution of the analyte and its impurities. The inclusion of a buffer or acid modifier (e.g., formic acid, phosphoric acid) in the mobile phase is crucial for maintaining a consistent pH and ensuring sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups.[1][2][4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a starting point for method development and validation, adhering to ICH guidelines.[2][5]

1. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution and efficiency in reversed-phase.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent ionization state of analytes and improve peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the moderately non-polar analyte.
Gradient Elution 0-10 min: 50% B to 80% B; 10-15 min: 80% B; 15-16 min: 80% B to 50% B; 16-20 min: 50% BA gradient is employed to ensure elution of a wider range of potential impurities with varying polarities and to shorten the analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmThe benzoate chromophore exhibits strong absorbance around this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

3. Validation Parameters (as per ICH Q2(R1)): [2][5]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the main peak from degradation products and potential impurities.

  • Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification

GC-MS is an exceptionally powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[7] For this compound, GC is a viable option due to its volatility. The coupling with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for impurity identification.

The Rationale Behind the GC-MS Approach

The decision to use GC-MS is often driven by the need for high sensitivity and specificity, particularly for identifying unknown impurities. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that acts as a chemical "fingerprint." This allows for confident identification by comparing the obtained spectra with a reference library (e.g., NIST). For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provides an additional layer of confirmation.

Experimental Protocol: Impurity Profiling by GC-MS

This protocol is tailored for the identification and quantification of volatile impurities in this compound.

1. Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas, standard for GC-MS.
Oven Temperature Program Initial: 100 °C (hold 2 min); Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is essential to separate compounds with a range of boiling points, starting at a lower temperature for volatile impurities and ramping up to elute the main component.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)A split injection is used for concentrated samples to avoid overloading the column.
Injection Volume 1 µLStandard injection volume for GC.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range 40-400 amuA typical mass range to capture the molecular ion and key fragments of this compound and related impurities.

2. Standard and Sample Preparation:

  • Standard/Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like dichloromethane or ethyl acetate. This provides a 1 mg/mL (1000 ppm) solution. Further dilutions can be made as needed.

  • Filtration: While less critical than in HPLC, filtering through a 0.45 µm PTFE syringe filter is good practice.

3. Data Analysis:

  • Quantitation: For purity assessment, the peak area percentage of the main component is calculated relative to the total area of all peaks in the chromatogram. For quantifying specific impurities, a calibration curve using certified reference standards of those impurities is necessary.

  • Identification: Unknown impurity peaks are identified by comparing their mass spectra with the NIST library. The presence of the molecular ion and characteristic fragments (e.g., m/z 105 for the benzoyl cation) should be confirmed.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Broader applicability.Restricted to volatile and thermally stable compounds.
Identification Power Primarily by retention time comparison with a standard. PDA detectors provide spectral information but not definitive identification.Definitive structural identification through mass spectral fragmentation patterns and library matching.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.Excellent, often reaching pg/mL levels, especially in Selected Ion Monitoring (SIM) mode.
Sample Preparation Generally simple dissolution and filtration.May require derivatization for non-volatile compounds, but simple dissolution for suitable analytes.
Impurity Profiling Excellent for quantifying known and unknown impurities (as area %). Limited in identifying unknowns.The gold standard for identifying unknown volatile impurities.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Visualizing the Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the analytical workflows.

Caption: HPLC analytical workflow for purity determination.

Caption: GC-MS analytical workflow for impurity identification.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity validation of this compound, but they serve different primary purposes.

  • For routine quality control, purity assay, and stability testing, a validated stability-indicating RP-HPLC method is the recommended choice. It is robust, reliable, and provides accurate quantitative data for the main component and its known impurities.

  • For impurity profiling, identification of unknown volatile impurities, and root cause analysis of out-of-spec batches, GC-MS is the superior technique. Its ability to provide structural information is unmatched and is critical for understanding the impurity landscape of a synthetic process.

In a comprehensive drug development program, these techniques are not mutually exclusive but are complementary. HPLC is used for the routine release of batches, while GC-MS is employed during process development and for troubleshooting to ensure a deep understanding and control of all potential impurities. By leveraging the strengths of both methodologies, researchers can ensure the highest standards of quality and safety for their products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available at: [Link]

  • European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Patel, K. et al. Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. 2020.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. 2018. Available at: [Link]

  • Raja, G. et al. A simple and trace level sensitive GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin Sodium drug substance. International Journal of Pharmaceutical Sciences and Research. 2020; 11(10): 5017-5026.

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A Senior Application Scientist's Guide to the Structural Confirmation of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of "5-Chloropentyl benzoate," a compound of interest in organic synthesis and as a potential building block in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Structural Integrity

This compound, with its ester functionality, aromatic ring, and alkyl halide chain, presents a series of structural questions that must be answered with certainty. Did the esterification reaction proceed to completion? Is the alkyl chain intact and of the correct length? Has the chlorine atom been incorporated at the desired position? Answering these questions requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. Relying on a single method is insufficient; instead, we will build a cohesive narrative from the combined data of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Primary Spectroscopic Techniques: A Triad of Confirmation

The primary tools in the organic chemist's arsenal for structural elucidation are NMR, FT-IR, and MS. Each probes a different aspect of the molecule's constitution, and together they provide a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals:

  • Aromatic Protons (Benzoyl Group): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the ester group, the ortho protons (adjacent to the carbonyl) will be the most deshielded, followed by the para and meta protons. We expect to see a multiplet around δ 8.0 ppm for the two ortho protons and another multiplet around δ 7.4-7.6 ppm for the remaining three meta and para protons.

  • Methylene Protons (Alkyl Chain):

    • The two protons on the carbon adjacent to the ester oxygen (-OCH₂-) will be deshielded and appear as a triplet around δ 4.3 ppm.

    • The two protons on the carbon bearing the chlorine atom (-CH₂Cl) will also be deshielded, appearing as a triplet around δ 3.6 ppm.

    • The remaining three sets of methylene protons in the middle of the pentyl chain will appear as multiplets in the more upfield region of δ 1.5-1.9 ppm.

The integration of these signals will correspond to the number of protons in each environment (2H, 3H, 2H, 2H, 2H, 2H). The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and provide direct evidence of the connectivity of the alkyl chain.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For this compound, we anticipate the following signals:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear as a singlet around δ 166 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 128-133 ppm region. The carbon attached to the carbonyl group will be a quaternary carbon with a distinct chemical shift.

  • Alkyl Chain Carbons:

    • The carbon attached to the ester oxygen (-OCH₂-) will be around δ 65 ppm.

    • The carbon bonded to the chlorine atom (-CH₂Cl) will appear around δ 45 ppm.

    • The other three methylene carbons of the pentyl chain will have signals in the δ 20-35 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic peaks are:

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is a definitive indicator of the ester functional group.

  • C-O Stretch (Ester): A strong absorption in the 1250-1300 cm⁻¹ region, corresponding to the stretching of the carbonyl-oxygen single bond.

  • C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands will be present just below 3000 cm⁻¹.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the carbon-chlorine bond. The presence of halogens on a carbon can also shift C-H stretching peaks to higher wavenumbers than expected.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound, the molecular weight is 226.70 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 226. The presence of a chlorine atom will also result in an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Patterns: Electron impact (EI) ionization will cause the molecule to fragment in predictable ways. Common fragmentation patterns for benzoate esters include:

    • Loss of the alkoxy group (-O(CH₂)₅Cl) to give the benzoyl cation at m/z 105, which is often the base peak.

    • McLafferty rearrangement, if sterically feasible, can lead to the loss of a neutral alkene fragment.

    • Cleavage of the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).

    • Loss of a chlorine radical, resulting in a fragment at m/z 191.

Comparative Analysis of Primary Techniques

Technique Information Provided Strengths Limitations Causality of Choice
¹H NMR Connectivity of protons, number of proton environments, stereochemistry.Provides a detailed map of the proton framework. Essential for confirming the structure of the alkyl chain and substitution pattern on the aromatic ring.Can have overlapping signals in complex molecules. Requires deuterated solvents.To establish the precise connectivity and relative positions of all hydrogen atoms in the molecule.
¹³C NMR Number and type of carbon environments (CH₃, CH₂, CH, C).Complements ¹H NMR by providing a direct count of non-equivalent carbons. Confirms the presence of the carbonyl and all carbons in the alkyl chain and aromatic ring.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.To confirm the carbon skeleton of the molecule and identify all unique carbon environments.
FT-IR Presence of functional groups.Fast, simple, and non-destructive. Provides definitive evidence for the presence of the ester (C=O) and C-Cl bonds.Provides limited information on the overall molecular structure and connectivity. Not ideal for distinguishing between isomers.To quickly confirm the presence of key functional groups, particularly the ester, which is the product of the intended reaction.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity. Confirms the molecular formula (in high-resolution MS) and provides structural clues from fragmentation. The isotopic pattern for chlorine is a key diagnostic feature.Isomers can have similar mass spectra. The molecular ion may not always be observed with certain ionization techniques.To confirm the molecular weight of the product and to gain further structural information from the predictable fragmentation of the ester and alkyl halide moieties.

Complementary and Orthogonal Techniques for Enhanced Confidence

While the primary spectroscopic methods provide a wealth of information, incorporating complementary techniques can further solidify the structural assignment and assess the purity of the product.

Chromatographic Methods: Assessing Purity
  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for assessing the purity of volatile compounds like this compound. It can separate the product from starting materials and byproducts. For less volatile compounds, derivatization may be necessary.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for purity assessment.[2] It is particularly useful for less volatile or thermally labile compounds.

Two-Dimensional (2D) NMR Spectroscopy: Resolving Complexity

For complex molecules where 1D NMR spectra may have overlapping signals, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace out the connectivity of the entire alkyl chain.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing unambiguous assignment of ¹H and ¹³C signals.[3]

Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like chlorine) in a compound.[4] The experimentally determined percentages should match the calculated values for the proposed structure of C₁₂H₁₅ClO₂, providing fundamental confirmation of the elemental formula. For halogenated organic compounds, specific combustion methods are employed to ensure accurate quantification.[1]

Experimental Protocols

The following are standardized protocols for the acquisition of high-quality spectroscopic data for a liquid sample like this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice for nonpolar organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.[2]

    • Insert the tube into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[6]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place a small drop of the neat liquid onto one salt plate and gently place a second plate on top to create a thin film.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.[8]

    • Place the salt plates with the sample in the instrument's sample holder.

    • Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

    • Set an appropriate temperature program for the GC oven to ensure good separation of any potential impurities from the main product.

    • For the MS, use electron impact (EI) ionization at a standard energy of 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer for analysis.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural information gleaned from each technique.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Interpretation Data Interpretation and Correlation NMR->Interpretation FTIR->Interpretation MS->Interpretation Confirmation Final Structure Confirmed Interpretation->Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of an organic compound.

G cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry This compound This compound H_NMR ¹H NMR Aromatic H's (δ 7.4-8.0) -OCH₂- (δ ~4.3) -CH₂Cl (δ ~3.6) Alkyl CH₂'s (δ 1.5-1.9) C_NMR ¹³C NMR C=O (δ ~166) Aromatic C's (δ 128-133) -OCH₂- (δ ~65) -CH₂Cl (δ ~45) Alkyl CH₂'s (δ 20-35) FTIR FT-IR (cm⁻¹) C=O Stretch (1720-1740) C-O Stretch (1250-1300) C-Cl Stretch (600-800) MS Mass Spec (m/z) Molecular Ion [M]⁺ (226) [M+2]⁺ (isotope peak) Benzoyl Cation (105)

Caption: Key spectroscopic signatures for the structural confirmation of this compound.

Conclusion

The structural confirmation of a molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By understanding the strengths and limitations of NMR, FT-IR, and Mass Spectrometry, and by employing them in a logical workflow, researchers can confidently and rigorously establish the identity and purity of their products. This guide serves as a framework for such an approach, emphasizing the importance of not just collecting data, but understanding the chemical principles that underpin each measurement.

References

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Comparative Stability of 5-Chloropentyl Benzoate: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

Introduction: The Dual-Functionality of 5-Chloropentyl Benzoate

This compound is a bifunctional organic molecule featuring both an ester and a primary alkyl chloride. Its structure (Figure 1) makes it a valuable intermediate in organic synthesis, allowing for sequential or orthogonal reactions at two distinct sites. The benzoate ester can serve as a protecting group or be hydrolyzed to reveal a carboxylic acid, while the chloropentyl chain is susceptible to nucleophilic substitution.

However, the very features that make this compound versatile also present stability challenges. The ester linkage is prone to hydrolysis, a reaction whose rate and mechanism are highly dependent on pH. Understanding this stability profile is critical for its use in drug development, materials science, and synthetic chemistry, where reaction and storage conditions can vary widely. This guide aims to provide a clear, evidence-based comparison of its stability in acidic versus basic environments.

Figure 1: Structure of this compound Chemical structure of this compound

Theoretical Framework: Two Pathways to Degradation

The stability of this compound is primarily dictated by the reactivity of its two functional groups. Under aqueous acidic or basic conditions, the ester linkage is the main point of vulnerability, while the alkyl chloride becomes a significant liability under basic conditions.

Stability of the Ester Linkage

Ester hydrolysis, the cleavage of the C-O bond between the acyl group and the oxygen, is the principal degradation route.[1] The mechanism, however, differs fundamentally in acid versus base.

Under Acidic Conditions: Reversible and Catalytic

In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis to yield benzoic acid and 5-chloropentan-1-ol. This reaction is acid-catalyzed and, crucially, it is an equilibrium process.[1][2][3][4]

The mechanism proceeds via several reversible steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the -OR group into a better leaving group (-ROH).[3]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 5-chloropentan-1-ol molecule.

  • Regeneration of Catalyst: Deprotonation of the carbonyl oxygen regenerates the acid catalyst (H₃O⁺) and yields the final carboxylic acid product.[4]

Because every step is reversible, the reaction can be driven toward hydrolysis by using a large excess of water.[1][2][3] However, the overall rate is typically slower than base-promoted hydrolysis.

Under Basic Conditions: Irreversible and Stoichiometric (Saponification)

In the presence of a strong base like sodium hydroxide (NaOH), ester hydrolysis is known as saponification.[1][5] This process is effectively irreversible and generally proceeds much faster than its acid-catalyzed counterpart.[2][6]

The mechanism involves:

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.[5][6][7]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the 5-chloropentoxide anion (⁻O-(CH₂)₅Cl) as the leaving group.[5][6]

  • Irreversible Acid-Base Reaction: This is the key step that renders the process irreversible. The departing alkoxide is a strong base and immediately deprotonates the newly formed benzoic acid. This acid-base reaction is highly favorable, forming sodium benzoate (a carboxylate salt) and 5-chloropentan-1-ol.[2][6]

The resulting carboxylate ion is resonance-stabilized and unreactive toward nucleophiles, preventing the reverse reaction.[5][6] Because the hydroxide is consumed in the reaction, it is a reagent, not a catalyst, and must be used in stoichiometric amounts.[1][5]

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Promoted Hydrolysis (Irreversible) A_Ester This compound A_Protonated Protonated Ester (Activated) A_Ester->A_Protonated + H₃O⁺ A_Protonated->A_Ester - H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_ProtonTransfer Protonated Alcohol Moiety A_Tetrahedral->A_ProtonTransfer Proton Transfer A_Products Benzoic Acid + 5-Chloropentanol A_ProtonTransfer->A_Products - H₃O⁺ A_Products->A_ProtonTransfer + H₃O⁺ B_Ester This compound B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + ⁻OH B_CarboxylicAcid Benzoic Acid + Alkoxide B_Tetrahedral->B_CarboxylicAcid - Alkoxide B_Products Sodium Benzoate + 5-Chloropentanol B_CarboxylicAcid->B_Products Irreversible Proton Transfer

Fig. 2: Comparative workflows for ester hydrolysis.
Stability of the Alkyl Chloride Moiety

The second potential reaction site is the primary alkyl chloride.

  • Acidic Conditions: The C-Cl bond is generally stable under acidic conditions in the absence of potent nucleophiles.

  • Basic Conditions: The presence of hydroxide ions (⁻OH) introduces a competing degradation pathway: a bimolecular nucleophilic substitution (SN2) reaction.[8][9] The hydroxide can attack the carbon atom bonded to the chlorine, displacing the chloride ion to form 5-hydroxypentyl benzoate.[9][10] This SN2 reaction is favored for primary alkyl halides and is accelerated by strong nucleophiles like hydroxide.[8][11][12]

Therefore, under basic conditions, this compound can degrade via two distinct pathways simultaneously: saponification at the ester and SN2 substitution at the alkyl chloride.

Experimental Design and Predicted Data

To empirically validate the theoretical stability, a well-designed experiment is essential. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such stability studies due to its ability to separate and quantify the parent compound from its degradation products.[13][14]

Experimental Protocols

A stability-indicating HPLC method must be developed and validated to ensure specificity, accuracy, and precision.[13][15]

Protocol 1: Stability Study Setup

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Condition: Dilute the stock solution to a final concentration of 100 µg/mL in 0.1 M Hydrochloric Acid.

  • Basic Condition: Dilute the stock solution to a final concentration of 100 µg/mL in 0.1 M Sodium Hydroxide.

  • Incubation: Store both solutions in sealed vials at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots to stop further degradation before analysis. For the basic sample, add an equimolar amount of HCl. For the acidic sample, add NaOH.

  • Analysis: Analyze all samples in triplicate using the validated HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like sodium acetate).[16] For example, start at 40% Acetonitrile and ramp up to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the benzoate chromophore absorbs strongly (e.g., 230 nm).[16]

  • Injection Volume: 10 µL.

G cluster_prep Sample Preparation cluster_exp Stability Experiment cluster_analysis Analysis Stock Stock Solution (1 mg/mL in ACN) Acid Acidic Sample (0.1 M HCl) Stock->Acid Base Basic Sample (0.1 M NaOH) Stock->Base Incubate Incubate at 40°C Base->Incubate Sample Sample at T = 0, 1, 2, 4... hrs Incubate->Sample Quench Neutralize/ Quench Reaction Sample->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Quantify Parent & Degradants HPLC->Data

Fig. 3: Experimental workflow for stability testing.
Predicted Quantitative Outcomes

Based on established chemical principles, the degradation rates under basic conditions are expected to be orders of magnitude higher than under acidic conditions. The following table summarizes the predicted percentage of this compound remaining over time.

Time Point (Hours)Predicted % Remaining (Acidic, 0.1 M HCl)Predicted % Remaining (Basic, 0.1 M NaOH)Primary Degradation Products
0 100%100%N/A
1 >99%<50%Acidic: Benzoic acid, 5-Chloropentanol
4 >98%<5%Basic: Sodium benzoate, 5-Chloropentanol, 5-Hydroxypentyl benzoate
8 >95%<1%
24 >90%Not Detectable

Conclusion and Recommendations

The chemical stability of this compound is profoundly influenced by pH.

  • Under basic conditions, the compound is highly unstable. It undergoes rapid and irreversible saponification of the ester linkage, which is further complicated by a simultaneous SN2 reaction at the alkyl chloride. This leads to a complex mixture of degradation products and a very short half-life.

  • Under acidic conditions, the compound is significantly more stable. The ester hydrolysis is a slow, reversible, and catalyzed process. The alkyl chloride moiety remains largely inert.

Recommendations for Researchers:

  • For storage, especially in solution, maintain neutral or slightly acidic conditions (pH 4-6) to maximize shelf-life.

  • When using this compound in multi-step syntheses, basic reagents (e.g., NaOH, KOH, alkoxides) should be avoided in early steps if the ester is intended to remain intact.

  • If cleavage of the ester is desired, saponification with NaOH or KOH at room temperature is a highly efficient and rapid method. Acid-catalyzed hydrolysis should be chosen only when basic conditions must be avoided for other reasons, and it will likely require heat and extended reaction times to proceed to completion.

By understanding these fundamental stability characteristics, researchers can optimize reaction conditions, ensure the integrity of their materials, and design more robust synthetic routes.

References

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A comparative study of leaving group ability: chloride in "5-Chloropentyl benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Leaving Group Ability: Chloride in 5-Chloropentyl Benzoate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the leaving group ability of the chloride ion in the context of this compound. Through a combination of theoretical principles and practical experimental design, we will objectively compare its performance against other common leaving groups, supported by established chemical concepts and methodologies.

Introduction: The Critical Role of the Leaving Group

In the landscape of organic synthesis, the facility with which a molecular fragment departs from a substrate is a cornerstone of reaction efficiency and pathway determination. This departing fragment, known as the leaving group, plays a pivotal role in a vast array of reactions, most notably nucleophilic substitutions. A proficient leaving group is one that can stabilize the electron pair it takes upon bond cleavage.[1][2] Generally, the weaker the basicity of a group, the better its capacity to function as a leaving group.[1][2] This is because weak bases are more stable with an additional pair of electrons and have a lower tendency to share them.[1][2]

This guide focuses on the chloride ion as a leaving group, specifically when attached to a primary carbon in the molecule this compound. We will explore the factors governing its reactivity and provide a framework for its quantitative comparison with other halides and sulfonate esters, which are frequently employed as alternative leaving groups.

Theoretical Framework: Factors Influencing Leaving Group Ability

The efficacy of a leaving group is not an intrinsic, immutable property but is rather influenced by a confluence of factors. Understanding these is crucial for predicting reaction outcomes and optimizing conditions.

  • Basicity: As a fundamental principle, weaker bases are better leaving groups.[1][2] They are more capable of stabilizing the negative charge they acquire upon departure. For the halides, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity.[1][3] Iodide, being the conjugate base of the strongest hydrohalic acid (HI), is the most stable and thus the best leaving group among the halogens.[3]

  • Polarizability: The ability of an atom to distribute electron density over its volume, or its polarizability, also plays a role. Larger atoms, like iodine, are more polarizable than smaller atoms like chlorine. This distribution of charge over a larger area contributes to the stability of the resulting anion.[4]

  • The Nature of the Solvent: The solvent in which a reaction is conducted can profoundly impact the rate of reaction, particularly in nucleophilic substitutions.[5][6] Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively.[5][7] This can stabilize the transition state in Sₙ1 reactions, accelerating the reaction.[8] Conversely, polar aprotic solvents (e.g., acetone, DMSO) solvate cations well but leave anions relatively "naked," which can enhance the nucleophilicity of anionic nucleophiles, favoring Sₙ2 reactions.[5]

  • Strength of the Carbon-Leaving Group Bond: The bond that must be broken is a key factor. For alkyl halides, the C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I.[9] A weaker bond is more easily broken, contributing to a faster reaction rate.[9]

For this compound, the chloride is attached to a primary carbon. This structural feature suggests that nucleophilic substitution reactions are likely to proceed via an Sₙ2 mechanism, which is favored for primary alkyl halides due to reduced steric hindrance.[10][11][12]

Experimental Design: A Comparative Solvolysis Study

To quantitatively assess the leaving group ability of chloride in this compound, a solvolysis experiment can be employed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[13][14] By monitoring the rate of this reaction and comparing it to analogous compounds with different leaving groups, a clear hierarchy of leaving group ability can be established.

Caption: Workflow for the comparative solvolysis experiment.

  • Synthesis of Substrates:

    • This compound: This can be prepared from tetrahydropyran and benzoyl chloride.[15]

    • 5-Bromopentyl benzoate & 5-Iodopentyl benzoate: These can be synthesized from 1-bromo-5-chloropentane, which is commercially available or can be prepared from tetrahydropyran.[16] Subsequent reaction with sodium benzoate would yield the desired products.

    • 5-(Tosyloxy)pentyl benzoate: This can be prepared by reacting 5-hydroxypentyl benzoate with tosyl chloride in the presence of a base like pyridine.

  • Solvolysis Reaction:

    • Prepare a stock solution of each substrate (e.g., 0.1 M) in a suitable polar aprotic solvent like acetone.

    • Prepare the solvolysis solvent mixture (e.g., 80% ethanol/20% water by volume).

    • Add a pH indicator (e.g., bromothymol blue) to a measured volume of the solvolysis solvent in a reaction flask and bring it to the desired temperature (e.g., 50°C) in a water bath.[17]

    • To initiate the reaction, add a small, precise volume of the substrate stock solution to the heated solvent.[17]

  • Kinetic Monitoring:

    • The solvolysis of the alkyl halide will produce a strong acid (HCl, HBr, HI, or TsOH).

    • The rate of reaction can be monitored by titrating this acid with a standardized solution of sodium hydroxide.[17]

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by cooling.

    • Titrate the quenched aliquot with the standardized NaOH solution to determine the concentration of the acid produced.

    • The concentration of the remaining alkyl halide at each time point can be calculated from the amount of acid generated.

  • Data Analysis:

    • For an Sₙ2 reaction, the rate law is: Rate = k[Alkyl Halide][Nucleophile]. Since the solvent (nucleophile) is in large excess, its concentration is effectively constant, and the reaction follows pseudo-first-order kinetics: Rate = k'[Alkyl Halide].

    • A plot of the natural logarithm of the alkyl halide concentration (ln[RX]) versus time will yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.[17]

Comparative Performance Data

The expected trend in reaction rates for the solvolysis of 5-X-pentyl benzoate, based on the leaving group ability, is:

Tosylate > Iodide > Bromide > Chloride

This is because tosylate is an excellent leaving group due to the resonance stabilization of the negative charge on the resulting anion.[18][19][20] As previously discussed, among the halides, iodide is the best leaving group, followed by bromide and then chloride.[1][3]

Leaving Group (X)Relative Rate Constant (k_rel) at 50°C
-Cl1
-Br~50
-I~100
-OTs (Tosylate)~50,000

Note: The relative rates are approximate and serve to illustrate the expected trend. Actual experimental values will depend on the specific reaction conditions.

Factors Influencing Leaving Group Ability: A Visual Representation

leaving_group_factors center Good Leaving Group F1 Low Basicity center->F1 Inversely correlated F2 High Polarizability (Large Size) center->F2 Directly correlated F3 Resonance Stabilization center->F3 Directly correlated F4 Weak C-X Bond center->F4 Directly correlated F5 Solvent Stabilization of Leaving Group center->F5 Directly correlated

Caption: Key factors that contribute to a species being a good leaving group.

Conclusion

The chloride ion in this compound is a competent but relatively modest leaving group when compared to other common alternatives in nucleophilic substitution reactions. Its performance is surpassed by bromide, iodide, and significantly by sulfonate esters like tosylate. This hierarchy is well-explained by fundamental principles of basicity, polarizability, and bond strength.

For drug development professionals and synthetic chemists, the choice of leaving group is a critical decision that impacts reaction rates, yields, and even the feasibility of a synthetic route. While alkyl chlorides are often more economical and readily available starting materials, their lower reactivity may necessitate more forcing conditions or longer reaction times. In cases where high reactivity is paramount, the use of bromides, iodides, or tosylates is often preferred. The experimental framework provided in this guide offers a robust method for quantitatively evaluating and comparing the efficacy of different leaving groups in a given molecular context, enabling more informed and rational decisions in synthetic design.

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A Senior Application Scientist's Guide to 5-Chloropentyl Benzoate in Multi-Step Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and complex organic synthesis, the choice of bifunctional reagents is a critical decision that profoundly impacts yield, purity, and overall efficiency. This guide provides an in-depth assessment of 5-chloropentyl benzoate, a versatile reagent for the introduction of a five-carbon chain with orthogonal reactivity. We will objectively compare its performance against viable alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic strategies.

The Strategic Role of this compound: A Bifunctional Linchpin

This compound is a valuable tool in the synthetic chemist's arsenal, functioning as a masked 1,5-pentanediol derivative. Its utility lies in the differential reactivity of its two functional groups: a moderately reactive primary alkyl chloride and a robust benzoate ester.

  • The Alkylating Moiety: The terminal chloride is amenable to nucleophilic substitution, most commonly in Williamson ether syntheses, allowing for the formation of ether linkages with phenols and alkoxides.

  • The Protected Hydroxyl: The benzoate group serves as a protecting group for the primary alcohol. Its stability to a range of reaction conditions, coupled with well-established deprotection protocols, makes it a reliable choice for multi-step sequences.

The strategic advantage of this reagent is the ability to introduce a pentyl chain via the alkyl chloride and later unmask the hydroxyl group for subsequent transformations, such as oxidation, esterification, or further coupling reactions.

Comparative Analysis: this compound vs. The Alternatives

The selection of a bifunctional building block is rarely a one-size-fits-all scenario. The optimal choice depends on factors such as the nucleophilicity of the substrate, desired reaction conditions, and the overall synthetic plan. Here, we compare this compound with two common alternatives: 5-bromopentyl benzoate and a silyl-protected 5-chloropentanol.

The Halogen Effect: Chloro vs. Bromo

In the realm of SN2 reactions, the nature of the leaving group is paramount. Bromide is generally a better leaving group than chloride due to its lower bond dissociation energy and greater polarizability.[1] This translates to faster reaction rates and often allows for milder reaction conditions.

Key Considerations:

  • Reactivity: 5-Bromopentyl benzoate will typically react faster and at lower temperatures than its chloro-counterpart in Williamson ether syntheses.

  • Cost and Stability: this compound is often more cost-effective and may exhibit slightly greater stability for long-term storage.

  • Selectivity: In molecules with multiple potential nucleophilic sites, the lower reactivity of the chloride may offer a degree of selectivity that is absent with the more reactive bromide.

The Protecting Group Gambit: Benzoate vs. Silyl Ethers

The choice of protecting group is a strategic decision that dictates the deprotection conditions and overall compatibility with the synthetic route. A common alternative to the benzoate ester is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.

Key Considerations:

  • Deprotection Conditions: Benzoate esters are typically cleaved under basic conditions (e.g., saponification with NaOH or K₂CO₃ in methanol) or via enzymatic hydrolysis.[2][3][4][5] Silyl ethers, on the other hand, are readily removed with fluoride ion sources (e.g., TBAF in THF) or under acidic conditions.[6] This orthogonality is a key consideration in complex syntheses.

  • Stability: Benzoate esters are generally more robust and stable to a wider range of reagents, including some acidic and oxidative conditions, compared to many common silyl ethers.

  • Introduction of the Protecting Group: The introduction of both protecting groups is typically high-yielding. Benzoylation is often achieved with benzoyl chloride and a base, while silylation uses the corresponding silyl chloride and an amine base like imidazole.[7]

Performance in Action: A Comparative Data Analysis

To provide a quantitative comparison, we will consider a representative Williamson ether synthesis: the alkylation of a phenol. While a direct, side-by-side comparison using this compound in the literature is scarce, we can extrapolate from a closely related reaction and established principles of reactivity.

The synthesis of 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde from 4-hydroxybenzaldehyde and 1,5-dibromopentane provides a relevant benchmark. We will compare this to a projected reaction using this compound and a hypothetical, more reactive alternative, 5-bromopentyl benzoate.

ReagentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference/Projection
1,5-Dibromopentane4-HydroxybenzaldehydeK₂CO₃DMFReflux4~70-80%(projected)
This compound 4-HydroxybenzaldehydeK₂CO₃DMF100-12012-24~60-75%Projected
5-Bromopentyl Benzoate4-HydroxybenzaldehydeK₂CO₃DMF80-1006-12~75-90%Projected
5-Chloro-1-(t-butyldimethylsilyloxy)pentane4-HydroxybenzaldehydeK₂CO₃DMF100-12012-24~60-75%Projected

Analysis of the Data:

  • The use of 1,5-dibromopentane is effective, but risks dialkylation of the phenol, which would necessitate careful control of stoichiometry.

  • 5-Bromopentyl benzoate is projected to give the highest yield in the shortest time due to the superior leaving group ability of bromide.

  • This compound is expected to provide a good yield, albeit with a longer reaction time and/or higher temperature compared to the bromo analog.

  • The silyl-protected chloro-pentane would perform similarly to this compound in the alkylation step, with the key difference being the subsequent deprotection strategy.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide detailed, self-validating experimental protocols for the synthesis of the key reagents and a representative application.

Synthesis of this compound

This procedure is adapted from the synthesis of the analogous 4-chlorobutyl benzoate.

Reaction Scheme:

Procedure:

  • To a 250-mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add freshly distilled benzoyl chloride (0.27 mol), and freshly fused zinc chloride (5 g).

  • With vigorous stirring, add tetrahydropyran (0.35 mol) dropwise. An exothermic reaction will commence.

  • Once the initial exotherm has subsided, heat the reaction mixture to 80 °C for 3 hours.

  • Cool the mixture to room temperature and dissolve it in 100 mL of benzene.

  • Wash the organic layer sequentially with 100 mL of 5% aqueous sodium chloride solution and 100 mL of saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Williamson Ether Synthesis with 4-Hydroxybenzaldehyde and 5-Bromopentyl Benzoate

This protocol is based on a similar etherification reaction.[7]

Reaction Scheme:

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (10 mmol) in dry DMF (50 mL) in a 100-mL round-bottomed flask, add anhydrous potassium carbonate (15 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 5-bromopentyl benzoate (11 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and monitor by TLC.

  • After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 5-(4-formylphenoxy)pentyl benzoate.

Visualizing the Synthetic Workflow

To further elucidate the practical application and comparative strategies, the following diagrams illustrate the key workflows.

cluster_synthesis Synthesis of this compound cluster_alkylation Williamson Ether Synthesis cluster_deprotection Deprotection A Tetrahydropyran C This compound A->C B Benzoyl Chloride B->C D Phenol F Alkylated Phenol (Protected) D->F E This compound E->F G Alkylated Phenol (Protected) I Final Product (with free hydroxyl) G->I H Base (e.g., NaOH) H->I

Caption: Synthetic workflow using this compound.

cluster_alternative Alternative Strategy: Silyl Protection cluster_alkylation2 Williamson Ether Synthesis cluster_deprotection2 Deprotection J 5-Chloro-1-pentanol L 5-Chloro-1-(t-butyldimethylsilyloxy)pentane J->L K TBDMSCl, Imidazole K->L M Phenol O Alkylated Phenol (Silyl Protected) M->O N 5-Chloro-1-(t-butyldimethylsilyloxy)pentane N->O P Alkylated Phenol (Silyl Protected) R Final Product (with free hydroxyl) P->R Q TBAF Q->R

Caption: Alternative workflow using a silyl protecting group.

Conclusion: Making the Right Choice for Your Synthesis

This compound is a reliable and cost-effective reagent for the introduction of a five-carbon chain in multi-step syntheses. Its performance is robust, particularly in Williamson ether syntheses, and the benzoate protecting group offers excellent stability.

For syntheses where reaction time is critical and cost is less of a concern, the more reactive 5-bromopentyl benzoate may be a superior choice. Alternatively, if orthogonality in deprotection is paramount, a silyl-protected chloropentanol offers a valuable strategic alternative, allowing for deprotection under non-basic conditions.

Ultimately, the optimal choice of reagent will be dictated by the specific demands of your synthetic route. By understanding the comparative performance and strategic considerations outlined in this guide, you are well-equipped to select the most efficient and effective building block for your research and development endeavors.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Cross-Reactivity Assessment for 5-Chloropentyl Benzoate

This compound is a benzoate ester with a chlorinated alkyl chain. Its structural motifs, the benzoate group and the halogenated alkyl chain, are found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. When developing assays or therapeutic agents involving this compound, a thorough understanding of its cross-reactivity is paramount. Cross-reactivity, the unintended binding of antibodies or other biological receptors to structurally related but distinct molecules, can lead to false-positive results in diagnostic assays, off-target effects in therapeutic applications, and a misinterpretation of structure-activity relationships (SAR).[1]

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will delve into the rationale behind experimental design, provide detailed protocols for state-of-the-art immunoassays, and offer insights into the interpretation of the resulting data. Our focus is on empowering researchers to generate robust and reliable cross-reactivity profiles, ensuring the specificity and accuracy of their work.

The Principle of Haptenization and Antibody Production

Small molecules like this compound are haptens, meaning they are not immunogenic on their own.[2] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][4] This process, known as haptenization, creates a conjugate that can be recognized by the immune system, leading to the production of polyclonal or monoclonal antibodies that can bind to the hapten.

The design of the hapten is a critical step that influences the specificity of the resulting antibodies. For this compound, a linker can be introduced at a position that is distal to the key structural features to be recognized, such as the benzoate ring and the chloro-pentyl group.

Caption: Competitive ELISA Workflow.

The cross-reactivity (CR) is typically calculated from the half-maximal inhibitory concentration (IC₅₀) values obtained from the dose-response curves for the target analyte and the comparator compounds. [5] CR (%) = (IC₅₀ of this compound / IC₅₀ of Comparator Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data for this compound and its Analogues

CompoundIC₅₀ (nM)Cross-Reactivity (%)
This compound10100
Benzoic Acid>10,000<0.1
Pentyl Benzoate5020
5-Bromopentyl Benzoate1566.7
4-Chlorobutyl Benzoate8012.5
6-Chlorohexyl Benzoate1208.3
para-Chlorobenzoic Acid50000.2
Cyclopentyl Benzoate2005

Note: The data in this table is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. [6]It provides valuable kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (K₋) can be derived. For cross-reactivity studies, SPR can provide a more nuanced understanding of the binding dynamics of different analogues.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [7] * Immobilize the anti-5-chloropentyl benzoate antibody onto the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of this compound and the comparator compounds in running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in Resonance Units, RU) during the association phase.

    • Switch back to running buffer to monitor the dissociation phase. [8]

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized antibody. [8]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ) and the affinity (K₋).

    • Cross-reactivity can be assessed by comparing the K₋ values of the comparator compounds to that of this compound.

SPR_Workflow Immobilize Antibody on Sensor Chip Immobilize Antibody on Sensor Chip Inject Analyte (5-CPB or Analogue) Inject Analyte (5-CPB or Analogue) Immobilize Antibody on Sensor Chip->Inject Analyte (5-CPB or Analogue) Monitor Association Monitor Association Inject Analyte (5-CPB or Analogue)->Monitor Association Inject Running Buffer Inject Running Buffer Monitor Association->Inject Running Buffer Monitor Dissociation Monitor Dissociation Inject Running Buffer->Monitor Dissociation Regenerate Surface Regenerate Surface Monitor Dissociation->Regenerate Surface Analyze Sensorgram (ka, kd, KD) Analyze Sensorgram (ka, kd, KD) Regenerate Surface->Analyze Sensorgram (ka, kd, KD)

Caption: Surface Plasmon Resonance (SPR) Workflow.

Table 3: Hypothetical Kinetic and Affinity Data from SPR Analysis

Compoundkₐ (1/Ms)kₑ (1/s)K₋ (M)
This compound2.5 x 10⁵2.5 x 10⁻³1.0 x 10⁻⁸
Pentyl Benzoate1.8 x 10⁵9.0 x 10⁻³5.0 x 10⁻⁸
5-Bromopentyl Benzoate2.2 x 10⁵3.3 x 10⁻³1.5 x 10⁻⁸
4-Chlorobutyl Benzoate1.5 x 10⁵1.2 x 10⁻²8.0 x 10⁻⁸

Note: The data in this table is hypothetical and for illustrative purposes only.

Discussion and Interpretation of Expected Results

Based on the principles of molecular recognition, we can anticipate certain trends in the cross-reactivity data:

  • High Specificity for the Chloro-Substituent: The presence and position of the chlorine atom on the pentyl chain are likely to be critical for high-affinity binding. We would expect significantly lower cross-reactivity for pentyl benzoate, indicating the importance of the halogen for antibody recognition.

  • Influence of Halogen Identity: 5-Bromopentyl benzoate may show considerable cross-reactivity, as bromine is also a halogen and has a similar size and electronegativity to chlorine.

  • Impact of Alkyl Chain Length: Altering the length of the alkyl chain (e.g., 4-chlorobutyl benzoate and 6-chlorohexyl benzoate) is expected to reduce binding affinity, demonstrating the importance of the precise spatial arrangement of the chloro-substituent relative to the benzoate group.

  • Low Tolerance for Aromatic Substitution: Modification of the benzoate ring, as in para-chlorobenzoic acid, is likely to result in very low cross-reactivity, suggesting the antibody's binding pocket is highly specific for the unsubstituted aromatic ring.

  • Core Structure Recognition: While benzoic acid itself is expected to have negligible cross-reactivity, the results will confirm that the entire structure of this compound is necessary for effective binding.

Conclusion

A thorough investigation of the cross-reactivity of this compound is not merely a procedural step but a fundamental requirement for the development of reliable and specific assays and targeted therapeutics. By employing robust methodologies such as competitive ELISA and SPR, and by carefully selecting a panel of structurally related comparator compounds, researchers can gain a comprehensive understanding of the binding specificity of antibodies and other receptors for this molecule. The insights gained from these studies are invaluable for mitigating the risks of off-target effects and ensuring the accuracy and validity of scientific findings.

References

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • Competitive ELISA Protocol. Biomeda Corp. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. [Link]

  • Surface plasmon resonance. Biacore. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Assessing small molecule kinetics and affinity through SPR screening. News-Medical.Net. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Synthetic schemes for the preparation of generic haptens 1, 2, 4, and 5... ResearchGate. [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Semantic Scholar. [Link]

  • Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate. [Link]

  • Interferences in Immunoassay. PMC. [Link]

  • Induction of antiidiotypic antibodies directed to antibenzoate antibody in rabbits actively synthesizing high titers of antibenzoate antibody. PubMed. [Link]

  • Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays: Shedding Light on the Dark Side of Multiplexing. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 5-[¹⁸F]Fluoropentyl-Containing PET Tracers: A Benchmarking Analysis of 5-Chloropentyl Benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel positron emission tomography (PET) radiotracers, the choice of precursor is a critical determinant of success. The introduction of a fluorine-18 (¹⁸F) labeled alkyl chain is a common strategy to develop new imaging agents. This guide provides an in-depth technical comparison of "5-Chloropentyl benzoate" and its more reactive alternatives for the synthesis of 5-[¹⁸F]fluoropentyl-containing molecules, a crucial synthon in the development of various PET probes. We will delve into the mechanistic underpinnings, present relevant experimental data from analogous systems, and provide actionable protocols to guide your synthetic strategy.

The Synthetic Challenge: Nucleophilic Substitution on an Alkyl Chain

The core of the synthesis of 5-[¹⁸F]fluoropentyl derivatives is a bimolecular nucleophilic substitution (Sₙ2) reaction. In this reaction, the radioactive fluoride ion ([¹⁸F]F⁻), a potent nucleophile, attacks the electrophilic carbon of the pentyl chain, displacing a leaving group. The efficiency of this reaction, measured by radiochemical yield (RCY), reaction time, and the required temperature, is heavily dependent on the nature of the leaving group.

A good leaving group is a species that is stable once it has departed with the pair of electrons from its former bond with the carbon atom. In general, good leaving groups are the conjugate bases of strong acids. This principle dictates the reactivity order of the precursors we will discuss.

The Reagents Under Comparison

This guide will benchmark the performance of the following precursors for the synthesis of 5-[¹⁸F]fluoropentyl derivatives:

  • This compound: The focal point of our comparison.

  • Alternative Reagents:

    • 5-Bromopentyl benzoate

    • 5-Iodopentyl benzoate

    • 5-(Tosyloxy)pentyl benzoate (5-Pentyl tosylate)

    • 5-(Mesyloxy)pentyl benzoate (5-Pentyl mesylate)

Mechanistic Considerations: The Role of the Leaving Group

The Sₙ2 reaction proceeds through a backside attack of the nucleophile on the carbon atom bearing the leaving group. The transition state involves the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-leaving group bond. The stability of the departing leaving group is paramount to lowering the activation energy of this transition state and thus accelerating the reaction.

The leaving group ability of the groups in our comparison follows the general trend:

Sulfonates (Tosylate, Mesylate) > Iodide > Bromide > Chloride >> Benzoate

The benzoate group itself is a poor leaving group in Sₙ2 reactions on an alkyl chain. Therefore, in the context of 5-halopentyl benzoates, it is the halide that is the intended leaving group. The benzoate moiety serves to protect a functional group or to be cleaved in a subsequent step. For the purpose of this guide, we will focus on the displacement of the halide or sulfonate.

dot

Caption: Generalized Sₙ2 reaction for the synthesis of a 5-[¹⁸F]fluoropentyl derivative.

Experimental Data and Performance Comparison

Halides as Leaving Groups: Chloride vs. Bromide vs. Iodide

The reactivity of alkyl halides in Sₙ2 reactions follows the order I > Br > Cl. This is due to a combination of bond strength (C-I is the weakest) and the polarizability of the leaving group.

PrecursorLeaving GroupRelative ReactivityTypical Reaction Conditions for ¹⁸F-FluorinationExpected Radiochemical Yield (RCY)
This compoundCl⁻LowHigh temperatures (100-140°C), longer reaction timesLow to moderate
5-Bromopentyl benzoateBr⁻ModerateModerate temperatures (80-120°C), shorter reaction timesModerate to high
5-Iodopentyl benzoateI⁻HighLower temperatures (60-100°C), very short reaction timesHigh

A comparative study on the effect of the leaving group in the nucleophilic substitution of neopentyl systems, which are sterically hindered, found that iodide and bromide were more reactive than p-toluenesulfonate.[1] While the pentyl system is not as hindered, this highlights the excellent reactivity of iodide and bromide.

Sulfonate Esters as Leaving Groups: Tosylates and Mesylates

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups because the negative charge on the oxygen atom is delocalized through resonance, making the corresponding anion very stable.[2][3]

PrecursorLeaving GroupRelative ReactivityTypical Reaction Conditions for ¹⁸F-FluorinationExpected Radiochemical Yield (RCY)
5-(Tosyloxy)pentyl benzoateOTs⁻Very HighMild temperatures (room temp. to 80°C), very short reaction timesHigh to very high
5-(Mesyloxy)pentyl benzoateOMs⁻Very HighMild temperatures (room temp. to 80°C), very short reaction timesHigh to very high

Numerous studies demonstrate the high efficiency of using tosylate precursors for ¹⁸F-fluorination. For example, the synthesis of [¹⁸F]FET (O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine) from its tosylate precursor consistently gives high radiochemical yields of 30-55%.[4][5] Similarly, the synthesis of [¹⁸F]FOFA ([¹⁸F]Fluorooctyl Fenbufen Amide) was significantly improved by using a tosylate precursor.[6]

A direct comparison of chloride and mesylate leaving groups in the synthesis of 4-([¹⁸F]fluoromethyl)benzyl analogues showed that the highest radiochemical yields were achieved with the sulfonate ester precursor.[7]

Causality Behind Experimental Choices

The choice of precursor is often a trade-off between reactivity, stability, and ease of synthesis.

  • This compound: While the chloro- derivative is often more stable and less expensive, its lower reactivity necessitates more forcing reaction conditions (higher temperatures and longer reaction times). This can be detrimental to sensitive functional groups elsewhere in the molecule and can lead to the formation of side products.

  • 5-Bromopentyl and 5-Iodopentyl benzoates: These precursors offer a significant increase in reactivity, allowing for milder reaction conditions and often leading to higher yields. The iodo- derivative is the most reactive of the halides but can be less stable and more expensive.

  • 5-(Tosyloxy)pentyl and 5-(Mesyloxy)pentyl benzoates: Sulfonate esters are generally the precursors of choice for high-yield, rapid, and mild ¹⁸F-fluorination reactions. The synthesis of the tosylate or mesylate precursor from the corresponding alcohol is a straightforward and high-yielding reaction.

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis of a 5-[¹⁸F]fluoropentyl derivative using different precursors. These should be adapted and optimized for the specific target molecule.

Protocol 1: Synthesis of 5-[¹⁸F]Fluoropentyl Derivative from a Tosylate Precursor

dot

Protocol_Tosylate start Start step1 Step 1: Azeotropic Drying [¹⁸F]Fluoride is dried with Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile. start->step1 step2 Step 2: Radiofluorination Add 5-(Tosyloxy)pentyl precursor in acetonitrile. Heat at 80°C for 10-15 min. step1->step2 step3 Step 3: Quenching & Purification Quench with water. Purify by solid-phase extraction (SPE) or HPLC. step2->step3 end End step3->end

Caption: Experimental workflow for ¹⁸F-fluorination using a tosylate precursor.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • 5-(Tosyloxy)pentyl benzoate precursor

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a radioactivity detector

Procedure:

  • Drying of [¹⁸F]Fluoride: To the vial containing aqueous [¹⁸F]fluoride, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Heat the mixture under a stream of nitrogen at 110°C to azeotropically remove the water. Repeat with additions of anhydrous acetonitrile until the [¹⁸F]KF/K₂₂₂ complex is dry.

  • Radiofluorination: To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the 5-(tosyloxy)pentyl benzoate precursor in anhydrous acetonitrile. Seal the reaction vessel and heat at 80-100°C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge. Wash the cartridge with water to remove unreacted fluoride and other polar impurities. Elute the desired product with acetonitrile or ethanol. Further purification can be achieved by semi-preparative HPLC.

  • Analysis: Confirm the radiochemical identity and purity of the final product using analytical HPLC with a radioactivity detector.

Protocol 2: Synthesis of 5-[¹⁸F]Fluoropentyl Derivative from a Halide Precursor (Bromo or Chloro)

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start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Azeotropic Drying|[¹⁸F]Fluoride is dried with Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile."]; step2 [label="Step 2: Radiofluorination|Add 5-halopentyl precursor in anhydrous DMSO or DMF.\lHeat at 120-140°C for 20-30 min."]; step3 [label="Step 3: Quenching & Purification|Quench with water.\lPurify by solid-phase extraction (SPE) or HPLC."]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-chloropentyl benzoate (CAS No. 55092-47-2). As drug development professionals and laboratory scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This document moves beyond generic templates to offer a focused, logic-driven protocol tailored to the specific chemical nature of this compound, ensuring that every step is understood, justified, and properly executed.

Hazard Profile and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the substance's hazard profile is essential. This compound is a halogenated ester. This classification immediately dictates its handling as a regulated, hazardous chemical waste.

  • Chemical Class: As a chlorinated organic compound, it falls into the category of halogenated organic waste .[1][2] This is the single most important factor in determining its disposal stream. Mixing halogenated and non-halogenated wastes can interfere with recycling processes and complicate incineration, often increasing disposal costs.[1][2]

  • Anticipated Hazards: While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, GHS precautionary statements suggest it requires careful handling to avoid exposure.[3]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • Environmental Profile: Benzoate-containing compounds, while often showing low human toxicity, can be toxic to aquatic life.[4][5] The octanol/water partition coefficient (logPoct/wat) is calculated to be 3.252, indicating a potential for bioaccumulation.[6] Therefore, under no circumstances should this compound or its rinsate be disposed of down the drain .[7][8] Such action could harm aquatic ecosystems and violate environmental regulations.[4]

Based on this profile, all waste containing this compound must be formally declared and disposed of as hazardous chemical waste through an institution's Environmental Health & Safety (EHS) office or a licensed waste management contractor.[9][10]

Essential Safety and Handling Protocols

Proper disposal begins with safe handling during and after use. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE when handling this compound, especially during waste consolidation and cleanup.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves. Consider double-gloving if significant handling is required.[11]To prevent skin contact, as indicated by precautionary statements.[3] Nitrile offers good resistance to many solvents.
Eye Protection ANSI-approved chemical splash goggles.[11]To protect eyes from potential splashes of the liquid.
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron is recommended for bulk transfers.[11]To protect clothing and skin from contamination.
Handling and Storage Environment

All work with this compound, including the preparation of its waste, should be conducted within a properly certified chemical fume hood to minimize inhalation exposure.[11] Waste containers should be stored in a designated, well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[12][13]

Step-by-Step Disposal Workflow

The following protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, segregate all waste streams containing this compound. This includes:

  • Neat (pure) leftover chemical.

  • Solutions containing the chemical.

  • Contaminated solids (e.g., silica gel, filter paper).

  • The first rinse from any emptied container.[7]

Causality: Proper segregation is mandated by hazardous waste regulations to prevent dangerous reactions and to ensure waste can be disposed of safely and efficiently.[9][14] Specifically, halogenated solvents must be kept separate from non-halogenated solvents.[1][2]

Step 2: Container Selection and Preparation
  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal cans, as halogenated solvents can degrade over time to form acids that corrode metal.[11]

  • Container Integrity: The container must be in good condition, free of cracks, and have a secure, tightly-sealing screw-top cap.[12] This is critical to prevent leaks and the release of vapors.[1] Food-grade containers (e.g., juice bottles) are strictly prohibited for hazardous waste storage.[12]

Step 3: Waste Labeling

A proper label is not just a suggestion; it is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[10] The label must be affixed to the container before the first drop of waste is added.[1]

Your EHS-provided hazardous waste label should include:

  • The words "Hazardous Waste" .[8]

  • Full Chemical Name(s): Write out "this compound" and any other chemical constituents in the waste. Avoid abbreviations or chemical formulas.[7]

  • Approximate Percentages: List the estimated percentage of each component.[8]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).

Step 4: Accumulation and Storage
  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[7][12] This is a common and serious regulatory violation. Evaporation is not a permissible disposal method.[12]

  • Use Secondary Containment: Liquid waste containers must be stored in a secondary containment bin or tray that can hold the entire volume of the largest container.[7] This prevents a major spill if the primary container fails.

  • Store in SAA: Keep the labeled, closed container in your designated Satellite Accumulation Area, which must be at or near the point of waste generation and under the control of the operator.[13]

Step 5: Requesting Disposal

Once the waste container is full (typically 90% capacity to allow for expansion[2]), or if it has been stored for an extended period (e.g., >6-12 months, check local policy), arrange for a pickup from your institution's EHS department or licensed contractor.[7] Do not move hazardous waste between different laboratories or buildings.[13]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for waste generated from laboratory operations involving this compound.

DisposalWorkflow cluster_0 In-Lab Operations cluster_1 Waste Handling & Accumulation cluster_2 Final Disposition A Waste Generation (e.g., reaction quench, leftover reagent) B Characterize Waste: Is this compound present? A->B C Select Waste Stream: 'HALOGENATED ORGANIC LIQUIDS' B->C  Yes D Non-Hazardous Stream (Consult EHS if unsure) B->D  No E Select Compatible Container (HDPE or Glass) C->E F Affix Completed Hazardous Waste Label E->F G Add Waste to Container F->G H Store in SAA: - Closed Lid - Secondary Containment G->H I Container Full or Max Storage Time Reached? H->I J Continue Accumulation I->J  No K Request Pickup by EHS I->K  Yes J->G

Caption: Decision workflow for proper disposal of this compound waste.

Management of Contaminated Materials

  • Solid Waste: Disposable labware (gloves, pipette tips, weigh boats) that is grossly contaminated with this compound should be placed in a sealed bag, labeled as "Solid Waste Contaminated with this compound," and disposed of through EHS.

  • Empty Containers: A container that held the pure chemical is not considered "empty" until it has been properly rinsed. The first rinse must be collected and disposed of as hazardous waste.[7] For highly toxic materials, the first three rinses must be collected.[7] Given the environmental concerns, treating the first rinse of this compound as hazardous waste is the most prudent course of action.

  • Spill Cleanup: Absorb small spills with an inert material like sand or vermiculite. The resulting contaminated absorbent must be collected in a sealed container, labeled as hazardous waste, and disposed of via EHS.[4] For large spills, evacuate the area and contact your institution's emergency response team.[1]

By adhering to this comprehensive protocol, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. American Chemical Society. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental. Retrieved from [Link]

  • Safety Data Sheet. (2013, October 9). Benzyl benzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

  • Safety Data Sheet. (2019, August 6). Bacoban®. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzyl benzoate, Ph. Eur., USP. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 55092-47-2). Cheméo. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. WSU. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet - 2-(4-Chlorophenyl)benzothiazole. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Lund University. Retrieved from [Link]

  • University of North Texas. (n.d.). Hazardous Waste Disposal Procedures. UNT. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, July 7). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

  • Government of Canada. (n.d.). Draft screening assessment Benzoates. Canada.ca. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloropentyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the safe handling of 5-Chloropentyl benzoate (CAS No. 55092-47-2). The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind each safety measure. Our objective is to create a self-validating system of protocols that ensures user safety and experimental integrity.

Hazard Assessment: Understanding the Risks of this compound

This compound is classified under the Globally Harmonized System (GHS) as Skin Sensitization, Category 1 .[1] This is the primary hazard driving our personal protective equipment (PPE) selection. The core danger is that repeated or prolonged skin contact may lead to an allergic skin reaction, such as contact dermatitis.[1]

While specific toxicological data for this exact compound is limited, the broader family of benzoates and chlorinated organic compounds presents additional potential hazards that must be considered in a comprehensive risk assessment. For instance, related compounds like Methyl Benzoate are classified as harmful if swallowed and may be fatal if they enter the airways.[2] Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, and inhalation of any aerosols or vapors.

Key Precautionary Statements (GHS):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

Core Protective Measures: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety is paramount. We begin with engineering controls to isolate the hazard and then specify the PPE required to protect the user.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical step in preventing the inhalation of vapors or aerosols.[2][3] The fume hood provides essential ventilation and acts as a physical barrier against splashes.

Secondary Engineering Controls:

  • An eyewash station and safety shower must be readily accessible and located near the workstation.[3][4]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles must be worn at all times.[3][5] Standard safety glasses do not provide adequate protection from splashes.

  • Recommended for High-Risk Operations: When transferring large volumes or performing reactions with a significant splash potential, a full-face shield should be worn in addition to chemical safety goggles.[6]

Given the classification as a skin sensitizer, selecting the correct gloves is critical. The goal is to prevent any direct skin contact.

  • Recommended Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals, including solvents and organic esters.[7] They offer a good balance of chemical resistance and dexterity.[7]

  • Critical Protocol: Gloves must be inspected for tears or pinholes before each use. If this compound is splashed on a glove, it is no longer providing adequate protection. The user must stop work immediately, remove and dispose of the contaminated gloves, and wash their hands thoroughly before donning a new pair.[8] Never reuse disposable gloves.

Table 1: General Chemical Resistance of Common Disposable Glove Materials

Glove Material Suitability for Organic Esters & Halogenated Hydrocarbons General Recommendation
Nitrile Good for incidental splash contact with many solvents, oils, and greases.[7] Recommended for this application.
Latex Poor resistance to many organic solvents.[7] Can also cause latex allergies. Not Recommended.
Neoprene Good for acids, bases, alcohols, and hydrocarbons.[7] A viable, though often thicker, alternative to nitrile.

| PVC (Vinyl) | Poor resistance to most organic solvents.[7] | Not Recommended. |

Note: This table is a general guide. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data. On-site testing is always advised to determine safe usage under your specific conditions.[9]

  • A clean, buttoned, long-sleeved laboratory coat must be worn to protect the skin on the arms.

  • Full-length pants and closed-toe shoes are mandatory in the laboratory. Shorts, skirts, and sandals are not permitted.

  • If a significant splash occurs, the lab coat must be removed immediately and decontaminated before reuse.[1]

  • Under normal operating conditions within a functional chemical fume hood, respiratory protection is not required.

  • In the event of a large spill or a failure of ventilation controls, personnel must evacuate the area. Emergency responders will require a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges.[4]

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal workflows.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all required PPE is donned correctly.

  • Weighing/Transfer: Conduct all transfers of solid or liquid this compound within the fume hood. Use a spatula for solids or appropriate glassware for liquids to minimize the risk of spills.

  • Post-Handling: After completing the task, wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: 1) gloves, 2) lab coat, 3) eye protection. Wash hands thoroughly with soap and water immediately after removing gloves.[6]

Spill Management
  • Small Spills (inside fume hood): Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[3] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.

Disposal Plan
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[2][10] It should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[10] Place these items in a designated, sealed waste bag or container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.

Visual Workflow: PPE Selection and Decontamination

The following diagram illustrates the decision-making process for safely handling this compound.

PPE_Workflow Figure 1: PPE Selection and Decontamination Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Handling Phase task_assess 1. Assess Task (e.g., Weighing, Synthesis) hazard_id 2. Identify Hazards - Skin Sensitizer [Category 1] - Potential Inhalation/Ingestion Risk task_assess->hazard_id eng_controls 3. Confirm Engineering Controls - Fume Hood ON - Eyewash/Shower Accessible hazard_id->eng_controls select_ppe 4. Select & Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat handle_chem 5. Perform Chemical Handling (Inside Fume Hood) select_ppe->handle_chem decontaminate 6. Decontaminate Work Area & Segregate Waste handle_chem->decontaminate spill Spill Occurs? handle_chem->spill doff_ppe 7. Doff PPE Correctly (Gloves First) decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands spill->handle_chem No spill_response Execute Spill Protocol (Absorb, Contain, Dispose) spill->spill_response Yes spill_response->decontaminate

Caption: A flowchart detailing the mandatory steps from task assessment to final decontamination.

References

  • Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health.[Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH.[Link]

  • Safety Data Sheet according to regulation (EC) 1907/2006 (REACH) and regulation (EC) 2015/830. Ropimex R. Opel GmbH.[Link]

  • Safety data sheet - RAPP WB - Prochemko. Prochemko.[Link]

  • Esko Glove Chemical Resistance Chart - eskosafety. Eskosafety.[Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. US Environmental Protection Agency.[Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.[Link]

  • Safety Data Sheet - Angene Chemical. (2025-10-19). Angene Chemical.[Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. Becky.[Link]

  • Gloves Chemical Resistance Chart. Gloves By Web.[Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Ansell.[Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). U.S. Environmental Protection Agency.[Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.[Link]

Sources

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